Tobramycin
Descripción
This compound is a amino cyclitol glycoside that is kanamycin B lacking the 3-hydroxy substituent from the 2,6-diaminoglucose ring. It has a role as an antibacterial agent, an antimicrobial agent and a toxin. It is functionally related to a kanamycin B. It is a conjugate base of a this compound(5+).
Aminoglycosides, many of which are derived directly from Streptomyces spp., are concentration-dependent bactericidal antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative organisms. Inhaled this compound is notable for its use in treating chronic Pseudomonas aeruginosa infections in cystic fibrosis patients, as P. aeruginosa is notoriously inherently resistant to many antibiotics. However, this compound can also be administered intravenously and topically to treat a variety of infections caused by susceptible bacteria. Its use is limited in some cases by characteristic toxicities such as nephrotoxicity and ototoxicity, yet it remains a valuable option in the face of growing resistance to front-line antibiotics such as β-lactams and cephalosporins. this compound was approved by the FDA in 1975 and is currently available in a variety of forms for administration by inhalation, injection, and external application to the eye (ophthalmic).
This compound is an Aminoglycoside Antibacterial.
This compound is a parenterally administered, broad spectrum aminoglycoside antibiotic that is widely used in the treatment of moderate to severe bacterial infections due to sensitive organisms. Despite its wide use, this compound has rarely been linked to instances of clinically apparent liver injury.
This compound has been reported in Aspergillus fumigatus, Brassica napus, and other organisms with data available.
This compound is an aminoglycoside antibiotic derived from Streptomyces tenebrarius with bacteriostatic activity. Following active transport into the cell, this compound binds irreversibly to a specific aminoglycoside receptor on the bacterial 30S ribosomal subunit and interferes with the initiation complex between messenger RNA and the 30S subunit, thereby inhibiting initiation of protein synthesis, consequently leading to bacterial cell death. In addition, this compound induces misreading of the mRNA template causing incorrect amino acids to be incorporated into the growing polypeptide chain, consequently interfering with protein elongation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 7 approved and 14 investigational indications. This drug has a black box warning from the FDA.
An aminoglycoside, broad-spectrum antibiotic produced by Streptomyces tenebrarius. It is effective against gram-negative bacteria, especially the PSEUDOMONAS species. It is a 10% component of the antibiotic complex, NEBRAMYCIN, produced by the same species.
See also: this compound Sulfate (active moiety of); Nebramycin (broader); Loteprednol etabonate; this compound (component of) ... View More ...
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFBUXFDBBNBW-PBSUHMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49842-07-1 (Sulfate) | |
| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023680 | |
| Record name | Tobramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |
| Record name | Tobramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tobramycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white powder, Crystals | |
CAS No. |
32986-56-4 | |
| Record name | Tobramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32986-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tobramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00684 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tobramycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tobramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tobramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOBRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tobramycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chemical structure and properties of Tobramycin
An In-depth Technical Guide on the Chemical Structure and Properties of Tobramycin (B1681333)
Introduction
This compound is a potent, broad-spectrum aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1][2] It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria like Staphylococcus aureus.[3][4] Due to its efficacy, this compound is a critical therapeutic agent for various serious bacterial infections. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to evaluate its antibacterial activity, tailored for researchers, scientists, and drug development professionals.
Chemical Structure
This compound is a complex molecule characterized by a 4,6-disubstituted 2-deoxystreptamine (B1221613) ring.[1] This core structure is glycosidically linked to two amino sugars: 3-amino-3-deoxy-D-glucose and 2,6-diamino-2,3,6-trideoxy-D-ribo-hexopyranose (nebrosamine). A key structural feature that distinguishes this compound from its close relative, kanamycin (B1662678) B, is the absence of a hydroxyl group at the 3' position of the nebrosamine ring.
Table 1: Chemical Identifiers and Molecular Features of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | [5] |
| Chemical Formula | C₁₈H₃₇N₅O₉ | [5][6][7][8][9] |
| Molecular Weight | 467.5 g/mol | [5][8] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. As a polycationic molecule at physiological pH, it is highly polar and freely soluble in water.[1][5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 178 °C | [10][11] |
| pKa (Strongest Acidic) | 12.54 | [1][12] |
| pKa (Strongest Basic) | 9.66 | [1][12] |
| Individual Amine pKa Values | N-1: 8.10, N-3: 6.78, N-2': 7.36, N-6': 9.08, N-3": 7.65 | [13][14] |
| logP | -5.8 | [1][5] |
| Solubility | Freely soluble in water (1 in 1.5 parts); very slightly soluble in ethanol; practically insoluble in chloroform (B151607) and ether. | [5] |
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the bacterial ribosome, thereby inhibiting protein synthesis.[15][16] The process involves a multi-step interaction with both the 30S and 50S ribosomal subunits.
-
Initial Binding: this compound, being polycationic, initially binds to the negatively charged bacterial cell membrane, including lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction displaces divalent cations, disrupts membrane integrity, and facilitates the entry of the antibiotic into the cell.[1]
-
Ribosomal Targeting: Once inside the cytoplasm, this compound targets the bacterial ribosome. It binds to a specific site on the 16S rRNA of the 30S ribosomal subunit and also interacts with the 50S subunit.[3][17]
-
Inhibition of Protein Synthesis: This binding event has several consequences:
-
It prevents the formation of the 70S initiation complex, a crucial step for starting protein synthesis.[3]
-
It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[15][18]
-
It inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[17]
-
The accumulation of nonfunctional or toxic proteins, coupled with the disruption of the cell membrane, ultimately leads to bacterial cell death.[1]
Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are commonly followed.[19]
1. Broth Microdilution Method
This is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[19][20]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in an appropriate sterile solvent, based on the potency of the powder provided by the manufacturer.[20]
-
Preparation of Microdilution Plates: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[19]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture (18-24 hours) to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[21]
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[19][21]
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for validation.[19][21]
Workflow for Broth Microdilution MIC Testing.
2. Agar (B569324) Dilution Method
In this method, varying concentrations of the antibiotic are incorporated directly into an agar medium.[20]
-
Preparation of this compound Stock Solution: A stock solution is prepared as described for the broth microdilution method.[19]
-
Preparation of Agar Plates: Serial two-fold dilutions of this compound are added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.[20]
-
Inoculum Preparation: A standardized inoculum is prepared as previously described, with the final suspension adjusted to deliver approximately 10⁴ CFU per spot.[20]
-
Inoculation: The surface of the agar plates is spot-inoculated with the bacterial suspension. Multiple strains can be tested on a single plate.[20]
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.[19]
-
Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[20]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
MIC Determination: First, the MIC is determined using the broth microdilution method as described above.
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[22]
-
Plating: The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., MHA).[22]
-
Incubation: The agar plates are incubated at 37°C for 24 hours.[22]
-
Reading of Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (e.g., ≤ 0.1% of the original CFU/mL survive).[22]
Workflow for MBC Determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound, Aminoglycoside antibiotic | C18H37N5O9 | CID 16220018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound CAS#: 32986-56-4 [m.chemicalbook.com]
- 11. You are being redirected... [bio-world.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. This compound(32986-56-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. This compound | Aminoglycoside antibiotic | Hello Bio [hellobio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Tobramycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the core mechanism by which tobramycin (B1681333), a potent aminoglycoside antibiotic, exerts its bactericidal effects through the inhibition of bacterial protein synthesis. It covers the molecular interactions, kinetic consequences, and key experimental methodologies used to elucidate this mechanism.
Core Mechanism of Action: Dual Disruption of Ribosomal Function
This compound's primary molecular target is the bacterial 70S ribosome. Its mechanism is multifaceted, primarily involving high-affinity binding to the 30S ribosomal subunit, which leads to a cascade of disruptive events in the translation process. A secondary binding site on the 50S subunit has also been identified, contributing to the overall inhibition of protein synthesis.
Primary Binding Site and Induction of Miscoding
This compound binds with high affinity to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) within the 30S subunit.[1][2] The binding pocket is located in a conserved region of helix 44 (h44).[3][4] This interaction is stabilized by hydrogen bonds between the aminosugar rings of this compound and the rRNA backbone.[4]
Crucially, this binding event induces a conformational change in the A-site, causing two universally conserved adenine (B156593) residues, A1492 and A1493, to flip out from their helical stack.[4] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred. By locking the A-site in this "on" state, this compound lowers the accuracy of the decoding process, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.[2][3] The synthesis of these aberrant, non-functional, or truncated proteins disrupts cellular processes and contributes to the bactericidal effect.[2]
Inhibition of Translocation and Premature Termination
Beyond causing miscoding, the stabilization of tRNA in the A-site by this compound physically obstructs the translocation step of elongation.[4] Translocation, the coordinated movement of tRNAs and mRNA through the ribosome, is essential for reading the next codon. This compound's presence sterically hinders this movement, effectively stalling protein synthesis.[4] This leads to a premature termination of translation and the release of incomplete polypeptides.
Secondary Binding Site and Inhibition of Recycling
Recent evidence has identified a secondary binding site for this compound on the 50S ribosomal subunit, specifically within helix 69 (H69) of the 23S rRNA.[5] This region is critical for the intersubunit bridge (B2a) that connects the 30S and 50S subunits. Binding at this site is believed to interfere with the dissociation and recycling of the ribosomal subunits after a round of translation is complete, further disrupting the overall efficiency of protein synthesis.[5]
Quantitative Data
The efficacy of this compound can be quantified through various metrics that measure its binding affinity and its inhibitory effects on bacterial growth and ribosomal function.
| Parameter | Organism / System | Value | Reference(s) |
| MIC (Min. Inhibitory Conc.) | E. coli (100% of strains tested) | ≤ 0.8 µg/mL | [6] |
| MIC (Min. Inhibitory Conc.) | P. aeruginosa (100% of strains tested) | ≤ 0.8 µg/mL | [6] |
| MIC (Min. Inhibitory Conc.) | P. aeruginosa (ATCC 27853) | 1.0 µg/mL | |
| MIC (Min. Inhibitory Conc.) | S. aureus (100% of strains tested) | ≤ 0.1 µg/mL | [6] |
| IC₅₀ (Translocation Inhib.) | E. coli WT Ribosomes | 16 µM | [4] |
| K_d (Dissociation Constant) | E. coli H69 rRNA hairpin (Secondary Site) | 0.2 ± 0.2 µM | [5] |
| K_I_ (Inhibition Constant) | Yeast tRNA_Asp_ Aminoacylation | 36 nM | [7] |
Mechanisms of Resistance
Bacterial resistance to this compound is a significant clinical challenge and primarily occurs through two mechanisms:
-
Enzymatic Modification: The most common form of resistance involves aminoglycoside-modifying enzymes (AMEs).[8][9] These enzymes, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), covalently modify hydroxyl or amino groups on the this compound molecule.[9][10] This modification sterically hinders the antibiotic from binding to its ribosomal target.[9]
-
Target Site Alteration: Resistance can also arise from modifications to the ribosome itself. This includes post-transcriptional methylation of the 16S rRNA at key nucleotides (e.g., G1405 or A1408) by 16S rRNA methyltransferases, which blocks this compound binding.[11][12] Point mutations in the 16S rRNA gene, such as A1408G, can also reduce binding affinity and confer resistance.[12]
Experimental Protocols
The following protocols are foundational for studying the interaction of this compound with the bacterial ribosome.
Ribosomal Filter Binding Assay
This assay is used to determine the binding affinity (K_d_) of a ligand (e.g., radiolabeled this compound) to ribosomes.
Methodology:
-
Preparation: Prepare radiolabeled [³H]-Tobramycin. Prepare binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT). Isolate and purify 70S ribosomes from the target bacterial strain.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of ribosomes with varying concentrations of [³H]-Tobramycin. For competition assays, use a fixed concentration of [³H]-Tobramycin and varying concentrations of unlabeled this compound. Allow reactions to reach equilibrium (e.g., 30 minutes at 37°C).[1]
-
Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane using a vacuum apparatus.[1] Ribosomes and ribosome-bound this compound are retained by the filter, while unbound this compound passes through.[1]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.[1]
-
Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.[1]
-
Analysis: Plot the amount of bound ligand versus the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the dissociation constant (K_d_).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of this compound, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of this compound leads to conformational changes in yeast tRNAAsp and inhibition of aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpsronline.com [wjpsronline.com]
- 10. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mednexus.org [mednexus.org]
A Technical Guide to the Inhibition of Bacterial Protein Synthesis by Tobramycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobramycin (B1681333), a potent aminoglycoside antibiotic, exerts its bactericidal effects by disrupting protein synthesis in susceptible bacteria. This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activity. It details the antibiotic's interaction with the 30S ribosomal subunit, the resulting infidelity in mRNA translation, and the downstream consequences leading to cell death. This document summarizes key quantitative data, outlines established experimental protocols for mechanism-of-action studies, and presents visual diagrams of the inhibitory pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Targeting the Bacterial Ribosome
This compound's primary intracellular target is the bacterial 70S ribosome, specifically the 30S small subunit.[1][2] Its mechanism is multifaceted, culminating in the inhibition of protein synthesis and the production of non-functional or truncated proteins that are toxic to the bacterial cell.[3]
1.1. Binding to the 16S rRNA A-Site
The bactericidal action begins with this compound binding to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit.[4] This binding site is located in helix 44 (h44) of the 16S rRNA, which constitutes a critical part of the aminoacyl-tRNA accommodation site (A-site).[4][5][6] Crystal structure analyses have shown that this compound, a 4,6-disubstituted 2-deoxystreptamine, interacts with the deep groove of the RNA helix.[7][8]
Key molecular interactions include:
-
Intercalation: Ring I of this compound's neamine (B104775) core intercalates into the helix, stacking on nucleotide G1491.[9]
-
Hydrogen Bonding: The drug forms critical hydrogen bonds with conserved nucleotides, most notably A1408.[9][10] This interaction is a key determinant for the specificity of aminoglycosides for prokaryotic ribosomes.[6]
-
Conformational Change: This binding displaces two universally conserved adenine (B156593) residues, A1492 and A1493, from within helix 44, causing them to bulge out.[4][7][11] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred in the A-site.[9][12]
1.2. Consequences of Ribosomal Binding
By locking the A-site into a conformation that resembles the cognate tRNA-bound state, this compound induces several catastrophic errors in translation:
-
Inhibition of Initiation: this compound can interfere with the formation of the translation initiation complex, preventing the proper assembly of the ribosome on the mRNA template.[2][3]
-
mRNA Misreading: The primary consequence is a dramatic decrease in translational fidelity.[1][2] By stabilizing the "flipped-out" conformation of A1492 and A1493, this compound allows for the accommodation of near-cognate or non-cognate aminoacyl-tRNAs into the A-site. This leads to the incorporation of incorrect amino acids into the elongating polypeptide chain.[2][3]
-
Production of Aberrant Proteins: The synthesis of faulty proteins with incorrect amino acid sequences disrupts essential cellular functions.[2] These mistranslated proteins can misfold and aggregate, or get incorporated into the cell membrane, compromising its integrity and leading to increased permeability.[12] This increased permeability can, in turn, facilitate the uptake of more this compound molecules, creating a positive feedback loop that accelerates cell death.[12]
-
Inhibition of Translocation: this compound can also inhibit the translocation step, where the ribosome moves along the mRNA to the next codon, further stalling protein synthesis.[5]
The cumulative effect of these disruptions is the rapid cessation of essential protein production and the accumulation of toxic, non-functional proteins, ultimately resulting in bactericidal action.[3][13]
Visualizing the Mechanism and Experimental Workflow
2.1. Molecular Mechanism of this compound
2.2. Experimental Workflow: In Vitro Translation Inhibition Assay
Quantitative Analysis of this compound's Inhibitory Action
The efficacy of this compound can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible bacterial growth. MIC values are crucial for assessing antibacterial potency and monitoring for resistance.
| Bacterium | This compound MIC (µg/mL) Range | Notes |
| Pseudomonas aeruginosa | 0.30 - 18.8 | This compound is notably more active against P. aeruginosa compared to gentamicin.[14][15][16] |
| Staphylococcus aureus | 0.02 - 0.07 | Highly susceptible.[14] |
| Enterobacteriaceae | ~0.7 | Includes species like E. coli, Klebsiella, and Enterobacter.[13][14] |
| Providencia species | ~11.88 | Demonstrates higher resistance compared to other Enterobacteriaceae.[14] |
Note: MIC values can vary significantly based on the specific strain, inoculum size, and the ion content (e.g., Mg²⁺, Ca²⁺) of the testing medium.[15][16]
Key Experimental Methodologies
Elucidating the mechanism of this compound relies on a suite of biochemical and biophysical assays. Below are protocols for two foundational experiments.
4.1. Ribosome Filter Binding Assay
This assay directly measures the binding affinity of a ligand (this compound) to ribosomes. It exploits the property that ribosomes (and ribosome-ligand complexes) are retained by nitrocellulose filters, while small unbound ligands pass through.
-
Objective: To determine the dissociation constant (Kd) of the this compound-ribosome interaction.
-
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits.
-
Radiolabeled this compound (e.g., [³H]-Tobramycin).
-
Unlabeled this compound for competition experiments.
-
Binding Buffer (e.g., 20 mM Tris-HCl, 100 mM NH₄Cl, 10 mM Mg(OAc)₂).
-
Wash Buffer (same as Binding Buffer).
-
Nitrocellulose membrane filters (0.45 µm pore size).
-
Vacuum filtration apparatus.
-
Scintillation counter.
-
-
Protocol:
-
Reaction Setup: In a series of microcentrifuge tubes, combine a fixed concentration of ribosomes (e.g., 0.1 µM) and radiolabeled this compound (e.g., 10 nM) in Binding Buffer. For competition assays, add a serial dilution of unlabeled this compound.[17]
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.[17]
-
Filtration: Pre-soak nitrocellulose filters in Wash Buffer.[17] Assemble the filtration apparatus.
-
Binding: Dilute each reaction mixture with cold Wash Buffer and immediately pass it through a designated well on the nitrocellulose filter under vacuum. Wash each well twice with additional cold Wash Buffer to remove unbound ligand.[18]
-
Quantification: Remove the filter membrane, allow it to dry, and place each filter spot into a scintillation vial with scintillation fluid.
-
Analysis: Measure the radioactivity retained on each filter using a scintillation counter. The amount of radioactivity is proportional to the amount of bound this compound. Data can be plotted and fitted to a binding isotherm to calculate the Kd.
-
4.2. In Vitro Translation Inhibition Assay
This assay assesses the functional consequence of this compound binding—the inhibition of protein synthesis—in a controlled, cell-free environment.[19][20]
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound on protein synthesis.
-
Materials:
-
Protocol:
-
Master Mix Preparation: Prepare a master mix containing the IVT system components (extract, buffers, energy source) as per the manufacturer's protocol.[17]
-
Reaction Setup: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound to the tubes, including a no-drug control.[19]
-
Initiation: Start the reaction by adding the DNA template to each tube.[17]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.[17]
-
Quantification: Stop the reaction. Quantify the amount of synthesized reporter protein. For luciferase, add the luciferin (B1168401) substrate and measure the light output with a luminometer.[19]
-
Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
-
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of a complex between the aminoglycoside this compound and an oligonucleotide containing the ribosomal decoding a site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of mutations in the A site of 16 S rRNA on aminoglycoside antibiotic-ribosome interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ["In vitro" determination of bacterial sensitivity to this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 19. benchchem.com [benchchem.com]
- 20. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Tobramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized in the analysis of the aminoglycoside antibiotic, Tobramycin. This document details the principles and methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to the characterization and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and identity confirmation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ring I (Garosamine) | ||
| 1' | 4.878 | 98.5 |
| 2' | 3.208 | 50.1 |
| 3' | 1.79 | 35.2 |
| 4' | 3.42 | 74.2 |
| 5' | 3.577 | 73.8 |
| 6' | 2.99, 2.78 | 42.1 |
| Ring II (Deoxystreptamine) | ||
| 1 | - | 51.2 |
| 2 | - | 36.1 |
| 3 | - | 74.5 |
| 4 | - | 87.2 |
| 5 | - | 75.1 |
| 6 | - | 85.3 |
| Ring III (Kanosamine) | ||
| 1'' | 4.809 | 101.2 |
| 2'' | 3.748 | 70.1 |
| 3'' | 3.39 | 73.5 |
| 4'' | 3.38 | 72.8 |
| 5'' | 3.118 | 73.1 |
| 6'' | 3.00, 2.97 | 42.5 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.[1][2]
Experimental Protocol: NMR Analysis of this compound
A generalized experimental protocol for the NMR analysis of aminoglycoside antibiotics like this compound is as follows:[1]
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample or reference standard in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
To exchange labile protons (e.g., -OH, -NH₂), lyophilize the sample from D₂O two to three times. This simplifies the ¹H NMR spectrum.[1]
-
Finally, dissolve the lyophilized sample in 100% D₂O for the NMR analysis.[1]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[1]
-
¹H NMR:
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include 2048-8192 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.[1]
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each sugar ring.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the linkages between the sugar rings.
-
3. Data Processing and Analysis:
-
Perform Fourier transformation, phase correction, and baseline correction.[1]
-
Reference the spectra to an internal or external standard (e.g., TSP, DSS).[1]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[1]
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to gain information about the stereochemistry of the molecule.[1]
-
Compare the acquired spectra with reference data for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids.
Data Presentation
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 468.2 |
| Product Ions (m/z) for MRM | 163.1, 324.0 |
| Linearity Range | 50 - 25,000 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 50 ng/mL |
| Limit of Detection (LOD) | 0.063 µg/mL |
Note: Parameters can vary based on the specific instrument and analytical method.[3][4][5][6]
Experimental Protocol: LC-MS/MS Analysis of this compound
The following protocol is a composite of several validated methods for the analysis of this compound.
1. Sample Preparation:
-
For Pharmaceutical Formulations: Dilute the sample to an appropriate concentration with a suitable solvent, such as a mixture of water and acetonitrile (B52724).
-
For Biological Matrices (e.g., Serum, Plasma):
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or trichloroacetic acid to the sample.[3][5]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted prior to injection.[3][5]
-
An internal standard (e.g., a deuterated analog of this compound or a structurally similar aminoglycoside like sisomicin) should be added at the beginning of the sample preparation process for accurate quantification.[5][6]
-
2. Liquid Chromatography:
-
Column: A C18 or a pentafluorophenyl (PFP) column is commonly used.[3][4]
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with an ion-pairing agent like trifluoroacetic acid or a buffer like ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile).[3][4][5]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is the preferred mode.[3][4][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions. Common transitions for this compound are m/z 468.2 → 163.1 and m/z 468.2 → 324.0.[3][4][5][6]
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this curve.
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a rapid and non-destructive technique for the identification and quality control of this compound.
Data Presentation
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000 (broad) | O-H, N-H | Stretching |
| 1583 | N-H | Bending |
| 1345 | N-H | Bending |
Note: The broad band around 3000 cm⁻¹ is characteristic of the multiple hydroxyl and amine groups in the this compound molecule.[7]
Experimental Protocol: ATR-FTIR Analysis of this compound
1. Sample Preparation:
-
For solid samples, a small amount of the powdered this compound is placed directly onto the ATR crystal.
-
For liquid or semi-solid formulations, a small drop is applied to the crystal.
2. Data Acquisition:
-
The ATR accessory is placed in the sample compartment of the FTIR spectrometer.
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is then placed on the crystal, and the sample spectrum is acquired.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
3. Data Analysis:
-
The resulting spectrum is an absorbance or transmittance spectrum.
-
The positions and relative intensities of the absorption bands are compared to a reference spectrum of this compound for identification.
-
Quantitative analysis is also possible by creating a calibration curve based on the absorbance of a characteristic peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Vis region.[8] Therefore, direct UV-Vis spectrophotometry is not suitable for its analysis. However, indirect methods involving derivatization can be employed.[8]
Data Presentation
Table 4: Derivatization Reagents for UV-Vis Analysis of this compound
| Derivatizing Reagent | Wavelength of Maximum Absorbance (λmax) |
| o-Phthaldialdehyde (OPA) | - |
| Fluorescamine | - |
| Dansyl Chloride | - |
| Picric Acid | 418 nm |
| 2,4-Dinitrophenol (2,4-DNP) | 406 nm |
| 3-methyl-2-benzothiazolinone hydrazone (MBTH) | 645 nm |
| Diphenylamine | 635 nm |
| Ascorbic Acid | 390 nm and 532 nm |
| 1-naphthyl isothiocyanate (NITC) | 230 nm |
Note: The specific λmax can vary depending on the reaction conditions and solvent.
Experimental Protocol: UV-Vis Analysis of this compound via Derivatization (General Procedure)
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution, which may involve extraction or dilution depending on the matrix.
2. Derivatization Reaction:
-
To a specific volume of the standard or sample solution, add the derivatizing reagent and any necessary buffers or catalysts.
-
The reaction is often carried out at a specific temperature and for a set period to ensure complete derivatization.
3. Spectrophotometric Measurement:
-
After the reaction is complete, measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
A reagent blank (containing all components except this compound) should be used as the reference.
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves several key steps that disrupt the normal function of the bacterial ribosome.
This compound binds to the 30S ribosomal subunit of bacteria, which interferes with the initiation of protein synthesis and causes misreading of the mRNA template.[9][10] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(32986-56-4) 1H NMR spectrum [chemicalbook.com]
- 3. Determination of this compound in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and characterization of this compound-chitosan nanoparticles coated with zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to the Solubility of Tobramycin in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tobramycin (B1681333), an aminoglycoside antibiotic, in various common laboratory solvents. The document details quantitative solubility data, experimental protocols for solubility determination, and the molecular mechanism of action of this compound.
Introduction to this compound
This compound is a water-soluble aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1] It is widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa.[2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome.[4][5][6] Understanding the solubility of this compound is crucial for the development of pharmaceutical formulations, in vitro assay design, and optimizing crystallization processes during manufacturing.[7][8]
Quantitative Solubility Data
The solubility of this compound varies significantly across different laboratory solvents. The data compiled from various sources is summarized in the table below. It is important to note that for some solvents, particularly organic ones, there are conflicting reports regarding solubility (e.g., DMSO). This may be attributed to differences in the form of this compound used (e.g., free base vs. sulfate (B86663) salt) or the presence of moisture, which can significantly affect solubility.[9][10]
| Solvent | Form | Solubility | Temperature | Reference |
| Water | This compound | ≥ 100 mg/mL (213.90 mM) | Not Specified | [11] |
| Water | This compound | 94 mg/mL | 25°C | [12] |
| Water | This compound | 50 mg/mL | Not Specified | [13] |
| Water | This compound Sulfate | 100 mg/mL | Not Specified | [9] |
| Water | This compound Sulfate | 50 mg/mL | Not Specified | [14] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | This compound | ~10 mg/mL | Not Specified | [15] |
| Dimethyl Sulfoxide (DMSO) | This compound | 2 mg/mL (4.28 mM); requires ultrasound | Not Specified | [11] |
| Dimethyl Sulfoxide (DMSO) | This compound / this compound Sulfate | Insoluble | Not Specified | [9][10][16] |
| Ethanol (B145695) | This compound | Insoluble | Not Specified | [10] |
| Ethanol | This compound Sulfate | Slightly Soluble | Not Specified | [17] |
| Methanol | This compound Sulfate | Slightly Soluble | Not Specified | [17] |
| Acetone | This compound Sulfate | Slightly Soluble | Not Specified | [17] |
A study by Chen et al. (2009) measured the mole fraction solubility of this compound in several pure organic solvents at different temperatures. The results indicated that solubility increases with temperature and follows the trend: DMSO >> ethanol > N,N-dimethylformamide > methanol.[7]
Experimental Protocols
3.1. Method for Determining this compound Solubility (Synthetic Method)
This protocol is based on the synthetic method described for measuring the solubility of this compound in organic solvents.[7][18]
-
Preparation:
-
Apparatus:
-
A jacketed glass vessel equipped with a magnetic stirrer.
-
A constant-temperature water bath to circulate water through the vessel's jacket, maintaining the desired temperature within ±0.2 K.
-
An electronic analytical balance with an uncertainty of ±0.1 mg.
-
A micro-thermometer with an uncertainty of ±0.05 K.
-
-
Procedure:
-
A known mass of the solvent is added to the jacketed vessel. The system is allowed to reach thermal equilibrium at the desired temperature.
-
Small, pre-weighed increments of this compound are added to the solvent while stirring continuously.
-
The solution is observed for the dissolution of the solute. The point at which a solid phase remains undissolved for at least one hour marks the saturation point.
-
The total mass of the dissolved solute is recorded to determine the solubility at that specific temperature.
-
The experiment is repeated at different temperatures to determine the temperature-dependent solubility profile.
-
All experiments should be conducted in triplicate to ensure repeatability.[18]
-
3.2. HPLC Method for Quantification of this compound
For accurate quantification in solution, especially in complex matrices like pharmaceutical formulations, High-Performance Liquid Chromatography (HPLC) is often employed. As this compound lacks a strong UV-absorbing chromophore, methods often involve pre-column derivatization or specialized detection techniques. However, direct UV detection at low wavelengths is also possible.[19][20]
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 66.0 mg of this compound working standard (equivalent to 60.0 mg of anhydrous this compound) into a 100 mL volumetric flask. Add about 70 mL of diluent (e.g., water or a specific buffer), sonicate to dissolve, and then dilute to volume with the diluent.[19][20]
-
Test Solution: For a formulation like eye drops (e.g., 3 mg/mL), accurately weigh about 5.0 g of the solution into a 25 mL volumetric flask, add diluent, shake to disperse, and dilute to volume.[19][20]
-
Filter all solutions through a 0.45 µm membrane filter before injection.[19][20]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 0.05 M diammonium hydrogen phosphate (B84403) buffer, with the pH adjusted to 10.0 using tetramethyl ammonium (B1175870) hydroxide.[19][20]
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound using the synthetic method.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | CAS:32986-56-4 | Aminoglycoside antibiotic | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. You are being redirected... [bio-world.com]
- 13. This compound CAS#: 32986-56-4 [m.chemicalbook.com]
- 14. toku-e.com [toku-e.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound | Antibiotic | Antibacterial | ribosome | TargetMol [targetmol.com]
- 17. This compound Sulfate BP EP USP CAS 79645-27-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phmethods.net [phmethods.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Tobramycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tobramycin (B1681333) sulfate (B86663), an aminoglycoside antibiotic derived from Streptomyces tenebrarius[1]. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound sulfate are summarized in the table below, providing a consolidated reference for key quantitative data.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₇N₅O₉ • H₂SO₄ | [2] |
| Molecular Weight | 565.59 g/mol | [2][3][4] |
| CAS Number | 79645-27-5 | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 191°C to 195°C; Not less than 190°C (decomposes); 287°C (decomposes) | [1][5][6] |
| Solubility | Freely soluble in water; Soluble in water (50 mg/mL); Slightly soluble in methanol, ethanol, and acetone; Insoluble in DMSO | [1][3][4][6][7][8] |
| pKa Values | N-1: 7.55, N-3: 6.70, N-2': 7.75, N-6': 9.10, N-3'': 7.68 | [9] |
| pH (1% solution) | 4.0 - 6.0 | [5] |
| Hygroscopicity | Hygroscopic powder | [10] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of this compound sulfate.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are observed for O-H, N-H, C-H, and C-O stretching vibrations[11][12][13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the identity and structure of this compound. The absence of a hydroxyl group at the C-3' position is a key distinguishing feature from the related aminoglycoside, Kanamycin A, which results in a significant upfield shift for the protons at this position in the ¹H NMR spectrum[14]. 2D NMR techniques such as COSY and HSQC are utilized for unambiguous assignment of proton and carbon signals[14].
-
Mass Spectrometry : Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, further confirming its structure[10].
Stability and Storage
This compound sulfate is a hygroscopic powder and should be stored in a tightly closed container in a dry and well-ventilated place[10]. Recommended storage temperatures are typically between 2-8°C or below 30°C[3][15]. Aqueous solutions of this compound are most stable at acidic pH, with the primary degradation pathways being hydrolysis in acidic conditions and oxidation near neutral pH[16]. Studies have shown that parenteral solutions are stable for up to 48 hours at room temperature, though it is often recommended to discard them after 24 hours to minimize microbial contamination risk[17]. The stability of this compound in ophthalmic solutions can be influenced by various excipients[16][18].
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound sulfate.
Melting Point Determination
The melting point of a substance is a critical indicator of its purity[19].
Methodology: Capillary Tube Method
-
Sample Preparation : A small amount of the dry, powdered this compound sulfate is placed into a capillary tube, which is sealed at one end[20]. The powder is packed to a height of 2.5-3.5 mm[21].
-
Apparatus Setup : The capillary tube is inserted into a melting point apparatus[22][23].
-
Heating : The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate of about 1°C per minute when approaching the expected melting temperature[20][21].
-
Observation : The temperatures at which the substance begins to melt (onset point) and when it becomes completely liquid (clear point) are recorded as the melting range[20][21].
Solubility Determination
Methodology: Visual Method
-
Solvent Preparation : A known volume of the desired solvent (e.g., water, methanol) is placed in a suitable container.
-
Sample Addition : A pre-weighed amount of this compound sulfate is added to the solvent.
-
Dissolution : The mixture is agitated, for example, by stirring or sonication, for a specified period at a controlled temperature.
-
Observation : The solution is visually inspected for any undissolved particles. If the solid dissolves completely, more solute is added until saturation is reached.
-
Quantification : The solubility is expressed as the mass of solute that dissolves in a given volume of solvent (e.g., mg/mL)[6][8][24].
pKa Measurement
The pKa values of the ionizable groups in this compound are crucial for understanding its behavior at different pH values.
Methodology: NMR Spectroscopy
-
Sample Preparation : A solution of this compound sulfate is prepared in D₂O[25].
-
pH Titration : The pH of the solution is adjusted incrementally using solutions of DCl and NaOD[26]. The pD is measured at each step and converted to pH[26].
-
NMR Data Acquisition : ¹H and/or ¹⁵N NMR spectra are acquired at each pH point[25][26].
-
Data Analysis : The chemical shifts of specific nuclei (protons or nitrogen) adjacent to the amino groups are plotted against the pH.
-
pKa Determination : The pKa value for each amino group is determined from the inflection point of the resulting sigmoidal titration curve[9][26].
References
- 1. This compound Sulfate BP EP USP CAS 79645-27-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. scbt.com [scbt.com]
- 3. toku-e.com [toku-e.com]
- 4. This compound sulfate | 79645-27-5 [chemicalbook.com]
- 5. This compound Sulfate Manufacturer in Ahmedabad [anglebiopharma.com]
- 6. This compound Sulfate - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound sulfate | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(32986-56-4) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 32986-56-4 [chemicalbook.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Stability of parenteral solutions of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. nano-lab.com.tr [nano-lab.com.tr]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. thinksrs.com [thinksrs.com]
- 22. westlab.com [westlab.com]
- 23. promptpraxislabs.com [promptpraxislabs.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Tobramycin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobramycin (B1681333), an aminoglycoside antibiotic, remains a critical component in the therapeutic arsenal (B13267) against serious Gram-negative bacterial infections. Its bactericidal activity, primarily targeting protein synthesis, provides efficacy against a broad range of pathogens. This technical guide offers an in-depth analysis of this compound's spectrum of activity, focusing on key Gram-negative bacteria. It provides a comprehensive summary of quantitative susceptibility data, detailed experimental protocols for susceptibility testing based on international standards, and visual representations of its mechanism of action and resistance pathways to inform research and development efforts in antimicrobial chemotherapy.
Introduction
This compound is an aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1] It exhibits concentration-dependent bactericidal activity against a wide array of aerobic Gram-negative bacteria.[1][2] This guide details the in vitro activity of this compound, its mechanism of action, and the prevalent resistance mechanisms observed in clinical isolates. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of antimicrobial agents and the development of novel therapeutic strategies.
Spectrum of Activity
This compound demonstrates significant in vitro activity against a variety of Gram-negative bacteria.[1][3] Its spectrum encompasses members of the Enterobacterales order and other clinically important non-fermenting bacilli.[4] Notably, it is frequently utilized for its potent activity against Pseudomonas aeruginosa.[5][6]
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The following tables summarize the MIC values for this compound against key Gram-negative pathogens as reported in the scientific literature. These values can be influenced by the testing methodology and the geographic origin and resistance profile of the isolates.
Table 1: this compound MIC Distribution for Pseudomonas aeruginosa
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| General Clinical Isolates | 1 | 8 | <0.25 - >512 | [5][7] |
| Cystic Fibrosis Isolates | 1 | 8 | - | [7] |
| ATCC 27853 | - | - | 0.5 - 2 | [5] |
| Non-mucoid Isolates | - | - | 0.5 - >512 | [5] |
Table 2: this compound MIC Distribution for Enterobacterales
| Organism | Isolate Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notable Findings | Reference(s) |
| Escherichia coli | Clinical Isolates | - | - | Approx. 10% of strains required >2.5 µg/mL for inhibition. | [8] |
| Klebsiella pneumoniae | Clinical Isolates | - | - | All strains tested were inhibited by 5 µg/mL. | [8] |
| Enterobacter spp. | Clinical Isolates | - | - | Most isolates inhibited by 1.56 µg/mL. | [9] |
| Proteus spp. (indole-negative) | Clinical Isolates | - | - | Most isolates inhibited by 1.56 µg/mL. | [9] |
| Serratia marcescens | Clinical Isolates | - | - | Generally less susceptible compared to other Enterobacterales. | [10] |
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of bacterial protein synthesis.[11] As a cationic molecule, it initially interacts with the negatively charged components of the Gram-negative outer membrane, leading to membrane disruption and enhanced drug uptake.[12] Once in the cytoplasm, this compound irreversibly binds to the 30S ribosomal subunit.[11] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template, resulting in the production of nonfunctional or toxic proteins.[11][12] The accumulation of these aberrant proteins and the disruption of the cell membrane ultimately lead to bacterial cell death.[1]
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Mechanisms of Resistance
Resistance to this compound in Gram-negative bacteria can emerge through several mechanisms. The most clinically significant are enzymatic modification of the antibiotic, alterations in the ribosomal binding site, and changes in drug uptake or efflux.
-
Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) are a primary cause of resistance. These enzymes, often encoded on mobile genetic elements, can be acetyltransferases (AAC), phosphotransferases (APH), or nucleotidyltransferases (ANT), which chemically alter the this compound molecule, preventing its binding to the ribosome.
-
Target Site Modification: Mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can reduce the binding affinity of this compound to its target.
-
Reduced Uptake and Efflux: Decreased permeability of the outer membrane, often due to alterations in porin channels, can limit the entry of this compound into the bacterial cell. Additionally, the overexpression of efflux pumps can actively transport the antibiotic out of the cell before it can reach its ribosomal target.
Caption: Major mechanisms of this compound resistance in Gram-negative bacteria.
Experimental Protocols
Accurate and reproducible determination of this compound's in vitro activity is crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][8]
Broth Microdilution Method
This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder of known potency.
-
Dissolve in a suitable sterile solvent (e.g., water or buffer) to achieve a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure complete dissolution and sterilize by filtration if necessary.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.[1]
Detailed Methodology:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare serial twofold dilutions of the this compound stock solution.
-
Add each dilution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to achieve the desired final concentrations.[1]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described for the broth microdilution method.
-
The final inoculum to be spotted onto the agar surface should be approximately 10⁴ CFU per spot.[1]
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. Multiple strains can be tested on the same plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Conclusion
This compound continues to be a valuable agent for the treatment of infections caused by susceptible Gram-negative bacteria. Its potent bactericidal activity and well-characterized spectrum make it a reliable therapeutic option. However, the emergence of resistance underscores the need for ongoing surveillance and research into novel antimicrobial strategies. The data and protocols presented in this guide are intended to support these efforts by providing a comprehensive resource for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. megumed.de [megumed.de]
- 3. jmilabs.com [jmilabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility testing with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. szu.gov.cz [szu.gov.cz]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. EUCAST: Expert Rules [eucast.org]
Initial Studies on the Bactericidal Effects of Tobramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the bactericidal effects of Tobramycin, an aminoglycoside antibiotic. The document focuses on the initial studies that elucidated its mechanism of action, spectrum of activity, and key experimental findings.
Core Mechanism of Action
Initial research established that this compound exerts its potent bactericidal activity through a dual mechanism primarily targeting bacterial protein synthesis and compromising cell membrane integrity.
1.1. Inhibition of Protein Synthesis: The primary bactericidal action of this compound stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit. Specifically, it targets the 16S rRNA, interfering with the initiation complex formation and causing misreading of the mRNA codon during protein synthesis. This leads to the production of aberrant and non-functional proteins, which is detrimental to the bacterial cell.
1.2. Cell Membrane Disruption: this compound's interaction with the bacterial cell envelope contributes to its bactericidal effect. As a polycationic molecule, it binds to negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction displaces divalent cations like Mg2+ and Ca2+, which are crucial for maintaining the structural integrity of the outer membrane. The resulting destabilization increases membrane permeability, leading to leakage of intracellular contents and enhanced uptake of the antibiotic.
Quantitative Data from Initial In Vitro Studies
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from early studies on this compound against a range of clinically relevant bacteria. These studies were pivotal in defining its spectrum of activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria (Early 1970s Data)
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 119 | ≤0.25 - >100 | 1 | 8[1] |
| Pseudomonas aeruginosa | 56 | - | - | 2.5[2] |
| Escherichia coli | 50 | ≤0.25 - 6.25 | - | -[3] |
| Escherichia coli | 23 | - | - | 5[2] |
| Klebsiella-Enterobacter | 50 | ≤0.25 - 6.25 | - | -[3] |
| Klebsiella-Enterobacter | 13 | - | - | 5[2] |
| Proteus spp. (indole-positive) | 50 | ≤0.25 - 6.25 | - | -[3] |
| Proteus spp. (indole-negative) | 50 | ≤0.25 - 6.25 | - | -[3] |
| Serratia spp. | 24 | - | - | 5[2] |
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound
| Bacterial Species | Observation | Reference |
| Staphylococcus aureus, E. coli, P. aeruginosa | MBCs were the same as or twice the MICs for most strains, except for P. aeruginosa which sometimes required higher concentrations for bactericidal activity. | [4] |
| P. aeruginosa ATCC 27853 | A graded bacteriostatic response was observed until a Cmin of ≥0.8 mg/L, at which point complete kill was achieved. | [5] |
| Clinical P. aeruginosa Isolate | Bactericidal effects required a Cpeak30 profile of 18 mg/L with a Cmin of ≥1.0 mg/L. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies on this compound's bactericidal effects.
3.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth dilution method widely used in early antibiotic susceptibility testing.
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium from an 18-24 hour culture on a suitable agar (B569324) medium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Dilution Assay:
-
Prepare serial twofold dilutions of this compound in sterile broth in a multi-well microtiter plate or test tubes.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
-
Determination of MBC:
-
Subculture a small aliquot (e.g., 10 µL) from all wells showing no visible growth in the MIC assay onto a suitable agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
3.2. In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of this compound on bacterial protein synthesis using radiolabeled amino acid incorporation.
-
Preparation of Cell-Free Extract (S30 Extract):
-
Grow a culture of E. coli to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 supernatant containing ribosomes and other components necessary for translation.
-
-
In Vitro Translation Reaction:
-
Prepare a reaction mixture containing the S30 extract, a suitable buffer, ATP, GTP, an amino acid mixture including a radiolabeled amino acid (e.g., ¹⁴C-leucine or ³⁵S-methionine), and an mRNA template (e.g., poly-U).
-
Add varying concentrations of this compound to the reaction tubes. Include a control without this compound.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Protein Synthesis:
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
The percentage of inhibition of protein synthesis is calculated by comparing the radioactivity in the this compound-treated samples to the control.
-
3.3. Bacterial Membrane Permeability Assay
This protocol assesses the effect of this compound on the integrity of the bacterial cell membrane.
-
Preparation of Bacterial Suspension:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to a defined optical density.
-
-
Measurement of Membrane Permeability:
-
Use a fluorescent probe that is excluded by intact cell membranes but can enter and fluoresce upon membrane damage (e.g., propidium (B1200493) iodide) or a chromogenic substrate for an intracellular enzyme (e.g., ONPG for β-galactosidase).
-
Add the probe or substrate to the bacterial suspension.
-
Add varying concentrations of this compound to the suspension.
-
Monitor the change in fluorescence or absorbance over time using a spectrophotometer or fluorometer.
-
An increase in fluorescence or color development indicates an increase in membrane permeability.
-
Visualizations: Signaling Pathways and Experimental Workflows
4.1. Mechanism of Action of this compound
Caption: this compound's dual mechanism of action leading to bacterial cell death.
4.2. Experimental Workflow for MIC/MBC Determination
References
- 1. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: in vitro activity and comparison with kanamycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of this compound, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protocol for Preparing Tobramycin Stock Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction Tobramycin (B1681333) is an aminoglycoside antibiotic isolated from the bacterium Streptomyces tenebrarius[1]. It is widely used in research and clinical settings for its potent activity against a broad spectrum of Gram-negative bacteria, particularly Pseudomonas aeruginosa[2]. Its mechanism of action involves irreversibly binding to the 30S ribosomal subunit of bacteria, which inhibits protein synthesis and leads to cell death[2]. In the laboratory, this compound is a critical component in cell culture to prevent bacterial contamination and in microbiology studies to select for or test against susceptible bacterial strains. Accurate and consistent preparation of this compound stock solutions is essential for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for research use.
Data Presentation
This table summarizes the key physical and chemical properties of this compound, along with standard concentrations and storage conditions for laboratory-prepared stock solutions.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₇N₅O₉ | [3] |
| Molecular Weight | 467.52 g/mol | [3] |
| Appearance | White to off-white powder | [2][3][4] |
| Solubility (in Water) | Freely soluble; 50-94 mg/mL | [2][3] |
| Recommended Solvent | Sterile, deionized/distilled water | [5] |
| Common Stock Conc. | 10 - 100 mg/mL | [5][6] |
| Sterilization Method | 0.22 µm syringe filtration | [5][7] |
| Storage (Aliquots) | -20°C or -80°C | [5] |
| Long-Term Stability | Up to 1 year at -20°C; Up to 2 years at -80°C | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the steps to prepare a 10 mg/mL stock solution of this compound in sterile water.
Materials:
-
This compound powder (e.g., this compound Sulfate, USP)[2]
-
Sterile, deionized, or distilled water[5]
-
Sterile 15 mL or 50 mL conical tubes
-
Analytical balance and weigh paper/boat
-
Vortex mixer
-
Sterile syringes
-
0.22 µm sterile syringe filter[5]
-
Sterile, single-use microcentrifuge tubes (e.g., 1.5 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound.
-
Dissolving: Transfer the weighed powder into a sterile conical tube. Add approximately 80% of the final desired volume of sterile water (e.g., 8 mL for a 10 mL final volume).
-
Mixing: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. The resulting solution should be clear and colorless[5].
-
Volume Adjustment: Carefully add sterile water to reach the final desired volume (e.g., 10 mL) and mix gently by inverting the tube.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Dispense the solution through the filter into a new sterile conical tube. This step removes any potential bacterial contamination[5][7].
-
Aliquoting and Storage: Distribute the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents contamination of the entire stock and minimizes damage from repeated freeze-thaw cycles[5].
-
Labeling and Storage: Clearly label each aliquot with the name of the reagent ("this compound"), concentration (10 mg/mL), and the date of preparation. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[5].
Protocol 2: Preparation of a Working Solution from Stock
This protocol describes the dilution of the concentrated stock solution to a final working concentration for direct use in experiments, such as adding to cell culture media.
Materials:
-
10 mg/mL this compound stock solution (from Protocol 1)
-
Sterile solvent or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature. Avoid repeated freeze-thaw cycles[5].
-
Dilution Calculation: Calculate the volume of the stock solution needed to achieve the desired working concentration using the formula: C₁V₁ = C₂V₂, where:
-
C₁ = Concentration of the stock solution (e.g., 10 mg/mL)
-
V₁ = Volume of the stock solution to be determined
-
C₂ = Desired working concentration (e.g., 50 µg/mL)
-
V₂ = Final volume of the working solution (e.g., 10 mL)
Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 50 µg/mL: (10,000 µg/mL) * V₁ = (50 µg/mL) * (10 mL) V₁ = 500 / 10,000 = 0.05 mL or 50 µL
-
-
Dilution: In a sterile tube or directly into the final vessel (e.g., bottle of cell culture medium), add the calculated volume of the stock solution (50 µL in the example) to the appropriate volume of sterile diluent (9.95 mL of medium in the example).
-
Mixing: Mix the working solution gently but thoroughly by pipetting or inverting the container.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
The following diagram illustrates the standard workflow for preparing a sterile this compound stock solution from powder.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | 32986-56-4 [chemicalbook.com]
- 2. toku-e.com [toku-e.com]
- 3. You are being redirected... [bio-world.com]
- 4. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. Antibiotic Stocks [protocols.io]
Application Notes: Tobramycin in In Vitro Antibacterial Susceptibility Testing
Introduction
Tobramycin (B1681333) is an aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1][2] It is a crucial agent in the treatment of various bacterial infections, particularly those caused by Gram-negative aerobic bacilli.[1][3] Accurate in vitro susceptibility testing is paramount for guiding clinical therapy, monitoring the emergence of resistance, and in the development of new antimicrobial agents. These application notes provide detailed protocols for the use of this compound in standard antibacterial susceptibility testing methods.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[4][5] The process involves a series of steps beginning with the transport of the antibiotic into the bacterial cell. This transport is an active, oxygen-dependent process.[5] Once inside the cytoplasm, this compound irreversibly binds to the 30S ribosomal subunit.[4][6] This binding interferes with the initiation of protein synthesis and causes misreading of the messenger RNA (mRNA) template.[6] The resulting production of nonfunctional or toxic peptides, coupled with the disruption of the cell membrane by these aberrant proteins, leads to bacterial cell death.[1][6]
Spectrum of Activity
This compound demonstrates a broad spectrum of activity against many Gram-negative bacteria.[1] It is particularly potent against Pseudomonas aeruginosa.[2][7] Other susceptible organisms generally include species of Escherichia coli, Klebsiella, Enterobacter, Proteus, and Acinetobacter.[1][8] this compound also has activity against some Gram-positive bacteria, such as Staphylococcus aureus, but is generally not active against most streptococci and enterococci.[1][9]
Experimental Protocols
The following are standardized protocols for determining the in vitro antibacterial susceptibility to this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[10]
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile distilled water. Filter-sterilize the solution through a 0.22 µm filter.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range typically from 64 µg/mL to 0.125 µg/mL.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).[10]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
-
Inoculation: Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Susceptibility Testing
This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.[12]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[13]
-
This compound disks (10 µg)[9]
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.[12]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[12][14]
-
Allow the plate to dry for 3-5 minutes with the lid ajar.[13]
-
-
Application of Antibiotic Disk: Aseptically apply a 10 µg this compound disk to the center of the inoculated plate.[13]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper.[14] Interpret the results as susceptible, intermediate, or resistant based on the CLSI interpretive criteria.
Data Presentation
Quality Control (QC)
Routine quality control testing is essential to ensure the accuracy and reproducibility of susceptibility testing results. The following table provides the acceptable QC ranges for this compound against standard reference strains as recommended by CLSI.
Table 1: this compound Quality Control Ranges
| Quality Control Organism | Method | This compound Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | N/A | 0.25 - 1 µg/mL |
| Disk Diffusion | 10 µg | 18 - 26 mm | |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution (MIC) | N/A | 0.5 - 2 µg/mL |
| Disk Diffusion | 10 µg | 19 - 25 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | N/A | 0.12 - 1 µg/mL |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 10 µg | 19 - 29 mm |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution (MIC) | N/A | 4 - 16 µg/mL |
Data compiled from CLSI documentation.[9]
Clinical Breakpoints
Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to an antimicrobial agent. These values are established by regulatory bodies like CLSI and are based on pharmacokinetic/pharmacodynamic data, clinical outcomes, and microbiological data.[15] It is important to note that these breakpoints can be updated; the following are based on recent CLSI guidelines.[15][16][17][18]
Table 2: CLSI Clinical Breakpoints for this compound
| Organism | Method | Susceptible | Intermediate | Resistant |
| Enterobacterales | ||||
| Broth Microdilution (MIC) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | |
| Disk Diffusion (10 µg) | ≥ 15 mm | 13 - 14 mm | ≤ 12 mm | |
| Pseudomonas aeruginosa | ||||
| Broth Microdilution (MIC) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | |
| Disk Diffusion (10 µg) | ≥ 15 mm | 13 - 14 mm | ≤ 12 mm | |
| Acinetobacter spp. | ||||
| Broth Microdilution (MIC) | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL | |
| Disk Diffusion (10 µg) | ≥ 15 mm | 13 - 14 mm | ≤ 12 mm |
Note: For serious infections outside of the urinary tract, aminoglycosides like this compound may be best used in combination therapy. Consultation with an infectious diseases specialist is often recommended.[15][18] There are also specific breakpoints for inhaled this compound in cystic fibrosis patients that are higher than those for systemic use.[19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. labcorp.com [labcorp.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Laboratory findings of this compound and their relation to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. asm.org [asm.org]
- 13. benchchem.com [benchchem.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 16. academic.oup.com [academic.oup.com]
- 17. jmilabs.com [jmilabs.com]
- 18. clsi.org [clsi.org]
- 19. Breakpoints for predicting Pseudomonas aeruginosa susceptibility to inhaled this compound in cystic fibrosis patients: use of high-range Etest strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Tobramycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Tobramycin (B1681333), a critical aminoglycoside antibiotic. The MIC value, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, is a fundamental measure of antibiotic susceptibility.[1][2] Accurate MIC determination is essential for antimicrobial research, drug development, and the clinical surveillance of antibiotic resistance. The methodologies outlined here are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][3]
Core Concepts in this compound MIC Testing
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism following overnight incubation.[1][2]
-
Breakpoints: MIC values established by regulatory bodies like CLSI and EUCAST that categorize a microorganism as susceptible, intermediate, or resistant to a specific antibiotic.[1][4][5]
Data Presentation: this compound MIC Breakpoints and Quality Control Ranges
The interpretation of MIC values is performed by comparing them to established clinical breakpoints. These breakpoints can differ based on the bacterial species and the site of infection. Regular quality control testing with standard strains is mandatory to ensure the accuracy of MIC results.
Table 1: CLSI and EUCAST Clinical Breakpoints for this compound (μg/mL)
| Organism | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) | Notes |
| Pseudomonas aeruginosa | ≤1 / 2 / ≥4 | ≤4 / >4 | CLSI lowered the susceptible breakpoint for P. aeruginosa from ≤4 µg/mL to ≤1 µg/mL in 2023.[6] |
| Enterobacterales | ≤2 / 4 / ≥8 | ≤2 / >4 | CLSI revised the breakpoints for Enterobacterales in 2023, lowering the susceptible breakpoint from ≤4 µg/mL.[4][7][8] |
| Acinetobacter spp. | ≤4 / 8 / ≥16 | - | No recent changes have been made to the aminoglycoside breakpoints for Acinetobacter spp. by CLSI.[4] EUCAST does not provide specific breakpoints for this organism. |
S = Susceptible, I = Intermediate, R = Resistant
Table 2: Quality Control (QC) Ranges for this compound MIC Testing (μg/mL)
| QC Strain | CLSI QC Range | EUCAST QC Range |
| Escherichia coli ATCC 25922 | 0.25 - 1 | 0.25 - 1 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 1 | 0.5 - 2 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | 0.12 - 0.5 |
Experimental Protocols
Three primary methods are commonly employed for this compound MIC determination: broth microdilution, agar (B569324) dilution, and gradient diffusion (E-test).
Broth Microdilution Method
This technique involves challenging a microorganism's growth in a series of two-fold dilutions of an antimicrobial agent in a liquid growth medium within a microtiter plate.[2]
Materials:
-
This compound powder (analytical grade)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates[2]
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[2]
Protocol:
-
Prepare this compound Stock Solution: Accurately weigh the this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1,280 µg/mL).
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the final well of the dilution series.[2]
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][2]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
// Nodes prep_stock [label="Prepare this compound\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serial_dilution [label="Perform Serial Dilutions\nin 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate\n(35°C, 16-20h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_mic [label="Read MIC Value\n(Lowest Concentration\nwith No Growth)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep_stock -> serial_dilution; prep_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_mic; } .enddot Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
Protocol:
-
Prepare Agar Plates:
-
Prepare serial two-fold dilutions of this compound.
-
Add each dilution to molten MHA maintained at 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow it to solidify.[1]
-
Include a control plate with no antibiotic.
-
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method. The final inoculum to be spotted onto the agar surface should be approximately 10⁴ CFU per spot.[1]
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension. Multiple strains can be tested on a single plate.[1]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[1]
// Nodes prep_tobra_dilutions [label="Prepare this compound\nSerial Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix_with_agar [label="Mix Dilutions with\nMolten Mueller-Hinton Agar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pour_plates [label="Pour Agar Plates and\nAllow to Solidify", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; spot_inoculate [label="Spot Inoculate Plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate Plates\n(35°C, 16-20h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_mic [label="Read MIC Value\n(Lowest Concentration\nwith No Growth)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep_tobra_dilutions -> mix_with_agar; mix_with_agar -> pour_plates; prep_inoculum -> spot_inoculate; pour_plates -> spot_inoculate; spot_inoculate -> incubate; incubate -> read_mic; } .enddot Caption: Workflow of the agar dilution method for MIC determination.
Gradient Diffusion Method (E-test)
The E-test is a quantitative technique that utilizes a thin, inert plastic strip with a predefined gradient of antibiotic.[9] This method combines the principles of dilution and diffusion for susceptibility testing.[9]
Materials:
-
E-test strips for this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method and adjust to a 0.5 McFarland standard.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to ensure confluent growth.
-
-
Application of E-test Strip:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Aseptically apply the this compound E-test strip to the agar surface.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9]
-
If the intersection point falls between two markings, the higher value should be reported.
-
// Nodes prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; streak_plate [label="Streak Inoculum onto\nMueller-Hinton Agar Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; apply_strip [label="Apply this compound\nE-test Strip", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate\n(35°C, 16-20h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_mic [label="Read MIC at Intersection\nof Inhibition Ellipse\nand Strip Scale", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep_inoculum -> streak_plate; streak_plate -> apply_strip; apply_strip -> incubate; incubate -> read_mic; } .enddot Caption: Workflow for the E-test MIC determination method.
Conclusion
The protocols detailed in this application note offer a comprehensive framework for the accurate and reproducible determination of this compound MIC values.[1] Strict adherence to standardized procedures, including the proper preparation of materials, inoculum standardization, and consistent incubation conditions, is crucial. The use of appropriate quality control strains and the correct interpretation of results against current clinical breakpoints are fundamental for generating meaningful data for research, drug development, and clinical applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the E test in testing susceptibility of Pseudomonas aeruginosa to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2813. Impact of a Recent Change in this compound Breakpoints (CLSI) on the Proportion of Pseudomonas aeruginosa Clinical Isolates that are Multidrug-Resistant: CANWARD, 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. health.maryland.gov [health.maryland.gov]
Application Notes and Protocols: Kirby-Bauer Disk Diffusion Method for Tobramycin Susceptibility
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Kirby-Bauer disk diffusion susceptibility test for the antibiotic Tobramycin (B1681333). The protocols and interpretive criteria are based on established standards to ensure accurate and reproducible results for research and drug development applications.
Principle of the Method
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[1][2][3][4] The core principle involves the diffusion of an antibiotic from a saturated paper disk into an agar (B569324) medium that has been uniformly inoculated with a test bacterium.[1][2] This diffusion creates a concentration gradient of the antibiotic in the agar.[1] If the bacterium is susceptible to the antibiotic, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk.[2] The diameter of this zone is then measured and compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.[3]
Data Presentation: Quantitative Criteria
Accurate interpretation of the Kirby-Bauer test requires adherence to standardized zone diameter breakpoints. The following tables summarize the interpretive criteria for this compound based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Zone Diameter Interpretive Criteria for this compound (10 µg Disk)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≥ 17 mm | 13 - 16 mm | ≤ 12 mm |
| Pseudomonas aeruginosa | ≥ 19 mm | 13 - 18 mm | ≤ 12 mm |
| Acinetobacter species | ≥ 15 mm | 13 - 14 mm | ≤ 12 mm |
Source: Based on CLSI M100 standards.[5][6][7]
Table 2: Quality Control (QC) Ranges for this compound (10 µg Disk)
To ensure the accuracy and precision of the testing procedure, specific American Type Culture Collection (ATCC) reference strains must be tested concurrently. The resulting zone diameters should fall within the ranges specified below.
| Quality Control Strain | ATCC® Number | Acceptable Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 18 - 26 |
| Pseudomonas aeruginosa | 27853 | 19 - 25 |
| Staphylococcus aureus | 25923 | 19 - 29 |
Source: Based on CLSI M100 standards.[8][9]
Experimental Protocol
This protocol details the standardized procedure for performing the Kirby-Bauer disk diffusion test for this compound susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm) with a depth of 4 mm.[3][10]
-
This compound (TOB) antimicrobial susceptibility test disks (10 µg).
-
Sterile cotton swabs.[3]
-
Sterile saline or broth (e.g., Tryptic Soy Broth).[11]
-
Pure, 18-24 hour bacterial culture of the test organism.[11]
-
Quality control strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, S. aureus ATCC® 25923™).[9]
-
Ruler or calipers for measuring zone diameters in millimeters.[2]
-
Sterile forceps or disk dispenser.[3]
Procedure:
-
Preparation of Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. b. Transfer the colonies into a tube of sterile saline or broth. c. Create a uniform suspension by vortexing. d. Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard.[8][11] This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[8] This can be done visually against a white card with black lines or with a photometric device.[11]
-
Inoculation of Mueller-Hinton Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[3][8][10] c. Streak the swab evenly across the entire surface of the MHA plate to ensure confluent growth.[2][3] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.[10][11] d. Finally, swab the rim of the agar.[11] e. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[3][9]
-
Application of Antibiotic Disks: a. Using sterile forceps or an automated dispenser, place a this compound (10 µg) disk onto the surface of the inoculated MHA plate.[1][11] b. Gently press the disk down to ensure complete and firm contact with the agar.[1][3] c. Ensure disks are spaced at least 24 mm apart from center to center to prevent overlapping of zones.[3][10][11]
-
Incubation: a. Invert the plates to prevent condensation from dripping onto the agar surface. b. Incubate the plates at 35 ± 2°C for 16-18 hours.[1][10]
-
Measurement and Interpretation of Results: a. Following incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[2][3] b. Measure the zone against a dark, non-reflective background with the plate held up to the light.[2] c. Compare the measured zone diameter to the interpretive standards in Table 1 to determine if the organism is Susceptible, Intermediate, or Resistant to this compound.[3]
Quality Control:
-
The quality control strains listed in Table 2 must be tested with each new batch of media and disks, and at least weekly as part of routine testing.
-
The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2 .
-
If any of the QC results are outside the specified range, the test results are considered invalid, and the issue must be investigated and resolved before reporting any data.
Visual Workflow
The following diagram illustrates the key steps in the Kirby-Bauer disk diffusion workflow for this compound susceptibility testing.
Caption: Workflow of the Kirby-Bauer disk diffusion susceptibility test.
References
- 1. Evaluation of Five Susceptibility Test Methods for Detection of this compound Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakpoints for Predicting Pseudomonas aeruginosa Susceptibility to Inhaled this compound in Cystic Fibrosis Patients: Use of High-Range Etest Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. In Vitro Evaluation of this compound, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 8. micromasterlab.com [micromasterlab.com]
- 9. microrao.com [microrao.com]
- 10. Evaluation of the in vitro activity of this compound as compared with that of gentamicin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Tobramycin-Based Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tobramycin (B1681333) for the selection of genetically modified bacteria in a laboratory setting. This document includes detailed protocols, quantitative data on antibiotic susceptibility, and visual representations of key biological and experimental processes.
Introduction to this compound
This compound is an aminoglycoside antibiotic isolated from the bacterium Streptomyces tenebrarius. It is a potent bactericidal agent, particularly effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as some Gram-positive bacteria like Staphylococcus aureus.[1][2] Its robust and rapid action makes it a valuable tool for selecting transformed or genetically engineered bacteria that carry a corresponding resistance gene.
Mechanism of Action
This compound exerts its bactericidal effects by irreversibly binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it targets the 30S ribosomal subunit, and some evidence also suggests binding to the 50S subunit, which together form the 70S ribosome in prokaryotes. This binding interferes with the initiation of translation and causes misreading of the mRNA template.[3] The resulting aberrant and non-functional proteins disrupt essential cellular processes, leading to membrane damage and ultimately, cell death.[3]
Caption: Mechanism of action of this compound in a Gram-negative bacterium.
Mechanism of Resistance
The primary mechanism of resistance to this compound in bacteria is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[4][5] A common class of AMEs are the aminoglycoside acetyltransferases (AACs).[4][5][6] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to specific amine groups on the this compound molecule. This modification prevents this compound from binding effectively to the ribosome, thus rendering the antibiotic inactive and allowing the bacterium to survive. Genes encoding these enzymes, such as various aac genes, are often carried on plasmids and are utilized as selectable markers in molecular biology.[6]
Caption: Enzymatic inactivation of this compound by aminoglycoside acetyltransferase.
Quantitative Data: Susceptibility of Common Bacterial Strains
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound against various common bacterial strains. These values are essential for determining the appropriate working concentration for selection experiments.
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.25 - >128 | 0.5 | 1.0 |
| Pseudomonas aeruginosa | ≤0.25 - >512 | 1.0 | 8.0 |
| Klebsiella pneumoniae | ≤0.25 - >64 | 0.5 | 2.0 |
| Enterobacter spp. | ≤0.25 - >64 | 0.5 | 2.0 |
| Staphylococcus aureus | ≤0.12 - 4.0 | 0.25 | 0.5 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is compiled from multiple sources and can vary based on the specific strain and testing conditions.
Experimental Protocols
The following protocols provide a framework for using this compound in bacterial selection experiments. It is crucial to perform these procedures under aseptic conditions to prevent contamination.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound sulfate (B86663) powder
-
Sterile, deionized or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance
Protocol for 10 mg/mL Stock Solution:
-
Accurately weigh 100 mg of this compound sulfate powder and transfer it to a sterile 15 mL conical tube.
-
Add 8 mL of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Adjust the final volume to 10 mL with sterile water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution to achieve the desired working concentration in your culture medium. For example, to prepare 100 mL of medium with a final this compound concentration of 15 µg/mL, you would add 150 µL of the 10 mg/mL stock solution.
-
Add the calculated volume of the stock solution to the sterile culture medium and mix thoroughly.
Preparation of this compound-Containing Selective Agar (B569324) Plates
Materials:
-
Luria-Bertani (LB) agar powder or components
-
Sterile, deionized or distilled water
-
Autoclavable bottle or flask
-
Sterile petri dishes
-
This compound stock solution (10 mg/mL)
-
Water bath set to 50-55°C
Protocol:
-
Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 40 g of LB agar powder in 1 liter of deionized water.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Cool the autoclaved medium in a 50-55°C water bath. Allowing the agar to cool prevents the degradation of the antibiotic.
-
Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For a final concentration of 15 µg/mL in 1 liter of agar, add 1.5 mL of the 10 mg/mL stock solution.
-
Gently swirl the bottle to ensure the antibiotic is evenly distributed throughout the medium. Avoid introducing air bubbles.
-
Pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Store the plates in a sealed bag at 4°C, protected from light. The plates should be used within 2-4 weeks.
Determining the Optimal Selection Concentration: Bacterial Kill Curve Assay
Before performing a selection experiment, it is essential to determine the minimum concentration of this compound required to kill the non-transformed host bacterial strain. This is achieved by performing a kill curve assay.
Caption: Experimental workflow for determining the optimal this compound concentration.
Materials:
-
Overnight culture of the non-transformed host bacterial strain
-
Sterile culture tubes
-
Sterile LB broth
-
This compound stock solution
-
Sterile microcentrifuge tubes for serial dilutions
-
Sterile saline or PBS
-
LB agar plates (without antibiotic)
-
Incubator with shaking capabilities
-
Spectrophotometer
Protocol:
-
Inoculate a single colony of the host bacteria into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, measure the optical density (OD₆₀₀) of the overnight culture. Dilute the culture in fresh LB broth to a starting OD₆₀₀ of approximately 0.05.
-
Prepare a series of culture tubes, each containing fresh LB broth with a different concentration of this compound. It is recommended to test a range of concentrations based on the known MIC of the bacterial species (e.g., 0, 1, 5, 10, 15, 20, 50 µg/mL). Include a no-antibiotic control.
-
Inoculate each tube with the diluted bacterial culture.
-
Incubate the tubes at 37°C with shaking.
-
At regular time intervals (e.g., 0, 2, 4, 6, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto LB agar plates (without antibiotic).
-
Incubate the plates overnight at 37°C.
-
The following day, count the number of colonies on each plate to determine the number of viable cells (Colony Forming Units per mL or CFU/mL).
-
Plot the log(CFU/mL) against time for each this compound concentration. The lowest concentration that results in a significant and rapid decrease in viable cell count is the optimal concentration for selection.
Selection of Transformed Bacteria
Materials:
-
Transformation mixture (containing bacteria and plasmid DNA)
-
LB broth
-
This compound-containing selective agar plates
-
Sterile spreader or plating beads
-
Incubator
Protocol:
-
Following the transformation protocol, add LB broth to the transformation mixture and allow the bacteria to recover for a period of time (typically 1 hour) at 37°C with shaking. This allows for the expression of the antibiotic resistance gene.
-
Plate the recovered transformation mixture onto the pre-warmed this compound-containing selective agar plates.
-
Spread the bacterial suspension evenly across the surface of the plate using a sterile spreader or plating beads.
-
Incubate the plates overnight at 37°C.
-
The following day, only the bacteria that have successfully taken up the plasmid containing the this compound resistance gene will be able to grow and form colonies.
-
Select individual colonies for further analysis, such as plasmid purification and sequence verification.
References
- 1. ["In vitro" determination of bacterial sensitivity to this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Resistance Rates, Phenotypes, and Mechanisms of Gram-Negative Bacteria from Infected Patients in Upper Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mycobacterial Aminoglycoside Acetyltransferases: A Little of Drug Resistance, and a Lot of Other Roles [frontiersin.org]
Application of Tobramycin in Biofilm Disruption Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin (B1681333), a potent aminoglycoside antibiotic, is a cornerstone in the management of infections caused by a variety of bacteria, notably Pseudomonas aeruginosa.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] While highly effective against planktonic (free-floating) bacteria, the efficacy of this compound is often diminished against bacteria residing within biofilms.[1][2] Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers significant protection against antimicrobial agents and the host immune response.[1]
Despite this challenge, this compound remains a critical tool for both treating biofilm-associated infections and for studying the fundamental biology of biofilms in a research setting. Interestingly, sub-inhibitory concentrations of this compound have been observed to paradoxically stimulate biofilm formation in some instances, making it a valuable agent for investigating the molecular mechanisms that govern biofilm development.[1][3] A comprehensive understanding of the interactions between this compound and the complex signaling networks that control biofilm formation is essential for the development of more effective anti-biofilm strategies.[1]
Quantitative Data on this compound's Anti-Biofilm Activity
The effectiveness of this compound against biofilms is often quantified by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration required to eliminate a pre-formed biofilm. This value is typically significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic bacteria.[1]
Table 1: this compound Efficacy Against Pseudomonas aeruginosa Biofilms
| Strain | This compound Concentration (µg/mL) | Observation | Reference |
| P. aeruginosa H103 | 0.5 - 1.0 | Increased biofilm formation. | [1] |
| P. aeruginosa (CF Isolate) | Sub-MIC | Enhancement of biofilm. | [1] |
| P. aeruginosa PA14 on CFBE cells | 1 | Inhibition of virulence without affecting CFU.[4] | [4] |
| P. aeruginosa PAO1 | 75 | Biofilm Elimination Concentration (BEC) after 36h exposure. | [5] |
| P. aeruginosa PAO1 | >100 | Biofilm Elimination Concentration (BEC) after 12h exposure. | [5] |
| P. aeruginosa PAO1 | 182 | Complete biofilm eradication on various surfaces after 24h. | [6] |
Table 2: Synergistic Effects of this compound with Other Agents Against Biofilms
| Organism | Combination | Observation | Reference |
| S. aureus | This compound (5 µg/mL) + Cephalexin (B21000) (100 µg/mL) | >99.9999% reduction in viability of young biofilm cells after 3h. | [7][8] |
| S. aureus | This compound (10 µg/mL) + Cephalexin (100 µg/mL) | 99.91% reduction in viability of old biofilm cells. | [7][8] |
| P. aeruginosa | This compound + Fosfomycin (FTI) | 256 µg/mL of FTI (containing 51.2 µg/mL this compound) showed similar biofilm reduction to 256 µg/mL of this compound alone.[9] | [9] |
| E. coli | This compound + T4 phage | >99.99% reduction in antibiotic-resistant cells. | [10] |
| P. aeruginosa | This compound + PB-1 phage | 60% reduction in antibiotic-resistant cells and 99% reduction in phage-resistant cells. | [10] |
| P. aeruginosa | This compound + Meropenem (B701) | Combination with meropenem continuous infusion suppressed regrowth and resistance.[11] | [11] |
| P. aeruginosa | This compound + Clarithromycin (200 µg/mL) | Eradicated all 5 tested biofilms after 28 days. | [12] |
| S. aureus | This compound + DNase I or Dispersin B | Enhanced antibacterial efficiency of this compound. | [13] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence key bacterial signaling pathways that regulate biofilm formation, particularly in P. aeruginosa. These include Quorum Sensing (QS) and the cyclic di-guanosine monophosphate (c-di-GMP) signaling network.
Quorum Sensing (QS): This cell-to-cell communication system allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the las and rhl QS systems are pivotal for virulence and biofilm maturation.[1] Exposure to sub-inhibitory concentrations of this compound can increase the production of QS molecules, which in turn can enhance the release of extracellular DNA (eDNA), a crucial component of the biofilm matrix.[1][14]
Cyclic di-GMP (c-di-GMP) Signaling: This ubiquitous bacterial second messenger is a central regulator of the transition between motile and sessile lifestyles. High intracellular levels of c-di-GMP generally promote biofilm formation. Some studies suggest that aminoglycosides like this compound can trigger an increase in c-di-GMP levels, thereby influencing biofilm architecture.[1]
Cell Envelope Stress Response: Recent studies have indicated that sub-lethal concentrations of this compound can induce a cell envelope stress response in P. aeruginosa, mediated by the extracytoplasmic sigma factor SigX.[15] This response appears to be linked to maintaining membrane fluidity and is crucial for the observed this compound-enhanced biofilm formation.[15]
Caption: this compound's influence on key biofilm regulatory pathways.
Experimental Protocols
Detailed methodologies for key experiments used to assess the impact of this compound on bacterial biofilms are provided below.
Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1]
Materials:
-
96-well plate with a peg lid (e.g., MBEC™ Assay plate)
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
96-well "challenge" plate
-
96-well "recovery" plate with fresh growth medium
-
Plate reader or materials for Colony-Forming Unit (CFU) counting
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1 (around 10⁸ CFU/mL).[1]
-
Biofilm Formation: Add 150 µL of the diluted bacterial culture to each well of the 96-well plate. Place the peg lid onto the plate, ensuring the pegs are submerged. Incubate for 24-48 hours at 37°C to allow biofilm formation on the pegs.[1][12]
-
Rinsing: Gently remove the peg lid and rinse it by immersing the pegs in a 96-well plate containing 200 µL of sterile PBS per well to remove planktonic bacteria.[1]
-
Antimicrobial Challenge: Prepare a "challenge" plate containing serial dilutions of this compound in fresh growth medium (200 µL per well). Transfer the peg lid with the biofilms into this challenge plate. Include a positive control (biofilm with no antibiotic) and a negative control (no biofilm, no antibiotic).[1]
-
Incubation: Incubate the challenge plate for a specified duration (e.g., 24 hours) at 37°C.
-
Recovery: After the challenge, rinse the peg lid again in PBS. Transfer the peg lid to a "recovery" plate containing 200 µL of fresh growth medium in each well. Sonicate the plate to dislodge the biofilm bacteria from the pegs.
-
Quantification: Transfer the bacterial suspension from the recovery plate to a new 96-well plate and measure the OD₆₀₀ using a plate reader. The MBEC is the lowest concentration of this compound that results in no bacterial growth. Alternatively, perform serial dilutions and plate for CFU counting.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of this compound and Vancomycin Exposure Required to Eradicate Biofilms on Muscle and Bone Tissue In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Analysis of this compound-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa biofilms are more susceptible to ciprofloxacin than to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the Pharmacodynamics for Pseudomonas aeruginosa Biofilm Eradication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Eradication of biofilm cells of Staphylococcus aureus with this compound and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eradication of Pseudomonas aeruginosa biofilms on cultured airway cells by a fosfomycin/tobramycin antibiotic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Bacteriophage Infection in Combination with this compound on the Emergence of Resistance in Escherichia coli and Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Meropenem-Tobramycin Combination Dosage Regimens against Clinical Hypermutable Pseudomonas aeruginosa at Simulated Epithelial Lining Fluid Concentrations in a Dynamic Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Antimicrobial Efficacy of this compound Against Staphylococcus aureus Biofilms in Combination With or Without DNase I and/or Dispersin B: A Preliminary Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Membrane fluidity homeostasis is required for this compound-enhanced biofilm in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Analysis of Tobramycin with Pre-Column Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tobramycin (B1681333) in various matrices using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This compound, an aminoglycoside antibiotic, lacks a significant UV chromophore, necessitating derivatization to enable sensitive detection by UV or fluorescence detectors.
Introduction
This compound is a potent, broad-spectrum antibiotic used to treat severe bacterial infections. Due to its polar nature and lack of a UV-absorbing chromophore, its quantification by conventional HPLC-UV methods is challenging. Pre-column derivatization addresses this by introducing a chromophoric or fluorophoric tag to the this compound molecule, thereby enhancing its detectability. This document outlines validated methods employing different derivatizing agents for the accurate and sensitive determination of this compound.
Methods Overview
Several derivatization reagents are available for the analysis of this compound. This note details three commonly employed methods:
-
O-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is rapid and sensitive.
-
Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone products. This method is also very sensitive and specific for primary amines.[1][2]
-
2,4-Dinitrofluorobenzene (DNFB): A well-established reagent that reacts with primary and secondary amines to produce UV-active derivatives. This method is recognized by the United States Pharmacopeia (USP).[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative performance of the different derivatization methods for this compound analysis.
Table 1: OPA Derivatization Method Performance
| Parameter | Value | Reference |
| Linearity Range | 13 - 128 µM | [6] |
| Correlation Coefficient (r²) | 0.998 | [6] |
| Reproducibility (RSD) | 1.1% (for 96 µM standard) | [6] |
| Recovery (spiked serum) | 98% (at 128 µM) | [6] |
Table 2: Fluorescamine Derivatization Method Performance
| Parameter | Value | Reference |
| Linearity Range | 20 - 200 ng/mL | [1][2] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantitation (LOQ) | Not explicitly stated |
Table 3: DNFB Derivatization Method Performance (USP Method)
| Parameter | Value | Reference |
| Linearity Range | 0.1% - 150% of label claim (3 mg/mL) | [5] |
| Method Precision (RSD) | ≤ 0.9% for assay | [5] |
| Intermediate Precision (RSD) | 1.0% for assay | [5] |
| Mean Absolute Recovery | 99.6% (between 25% - 150% of label claim) | [5] |
Experimental Workflow
The general workflow for the HPLC analysis of this compound with pre-column derivatization is depicted below.
References
- 1. Utility of Experimental Design in Pre-Column Derivatization for the Analysis of this compound by HPLC—Fluorescence Detection: Application to Ophthalmic Solution and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of Experimental Design in Pre-Column Derivatization for the Analysis of this compound by HPLC-Fluorescence Detection: Application to Ophthalmic Solution and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Tobramycin Administration in Animal Models of Infection
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of tobramycin (B1681333) administration in various preclinical animal models of infection. The protocols and data tables are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] It is widely used in both clinical and preclinical settings to treat a variety of infections.[2][3][4] Animal models are crucial for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, optimizing dosing regimens, and evaluating its efficacy against different pathogens in various infection types.[5][6] This document outlines detailed protocols and summarizes key quantitative data from studies utilizing this compound in murine, rat, and other animal models of infection.
Quantitative Data Summary
The following tables summarize this compound dosing regimens and outcomes in various animal models of infection.
Table 1: this compound Administration in Murine Models of Lung Infection
| Pathogen | Mouse Strain | Infection Model | Administration Route | This compound Dose | Dosing Schedule | Key Outcomes & References |
| Pseudomonas aeruginosa | C57BL/6 | Acute Pneumonia | Aerosol | 16 mg/kg | Daily for 7 days | Reduced bacterial burden and inflammation.[5] |
| Pseudomonas aeruginosa | C57BL/6 | Acute Pneumonia | Subcutaneous (s.c.) | 160 mg/kg | Daily for 7 days | Reduced bacterial burden and inflammation.[5] |
| Pseudomonas aeruginosa | Swiss-Webster (neutropenic) | Pneumonia | Intraperitoneal (i.p.) | 50, 100, 150, 214, 400 mg/kg/day | Every 4 hours for 24 hours | Dose-dependent reduction in bacterial burden.[7] |
| Klebsiella pneumoniae | Not Specified | Bronchopneumonia | Not Specified | 48 mg/kg/day | Every 4, 8, 12, or 24 hours for 4 days | Dosing intervals of 4 and 8 hours were most effective.[8] |
| Klebsiella pneumoniae | Not Specified | Respiratory Infection | Intratracheal | 250 µg (single dose) | Once, 1 day post-infection | Increased survival when co-administered with surfactant.[9][10] |
| Pseudomonas aeruginosa | DBA/2 | Pneumonia | Nebulized | Not specified | Single dose | Increased survival rates.[11] |
Table 2: this compound Administration in Rat Models of Infection
| Pathogen | Rat Strain | Infection Model | Administration Route | This compound Dose | Dosing Schedule | Key Outcomes & References |
| Pseudomonas aeruginosa | Fisher | Subcutaneous Abscess | Subcutaneous (s.c.) | 10 mg/kg | Every 4 hours | Effective in reducing bacterial count.[12] |
| Pseudomonas aeruginosa | Fisher | Subcutaneous Abscess | Subcutaneous (s.c.) | 20 mg/kg | Every 8 hours | Effective in reducing bacterial count.[12] |
| Pseudomonas aeruginosa | Fisher | Subcutaneous Abscess | Subcutaneous (s.c.) | 30 mg/kg | Every 12 hours | Effective in reducing bacterial count.[12] |
| Pseudomonas aeruginosa | Fisher | Subcutaneous Abscess | Subcutaneous (s.c.) | 60 mg/kg | Every 24 hours | Effective in reducing bacterial count with less nephrotoxicity.[12] |
| E. coli, Cecal Contents | Not Specified | Intra-abdominal Infection | Intraperitoneal (i.p.) hydrogel | Not specified | Single local delivery | Effective against E. coli; combination with vancomycin (B549263) needed for mixed infection.[13] |
| Not applicable | Sprague-Dawley | Healthy Lung (PK study) | Intratracheal Nebulization | 3 mg/kg | Single dose | Higher epithelial lining fluid to plasma concentration ratio compared to IV.[14] |
Table 3: this compound Administration in Other Animal Models
| Animal Model | Pathogen | Infection Model | Administration Route | This compound Dose | Dosing Schedule | Key Outcomes & References |
| Guinea Pig (neutropenic) | Pseudomonas aeruginosa | Pneumonia | Not Specified | 30 mg/kg | Every 24 hours | Ineffective as monotherapy, but effective with mezlocillin.[15] |
| Rabbit | Pseudomonas aeruginosa | Sinusitis | Topical | Various concentrations | Daily for 7 days | Dose-dependent reduction in bacterial counts and inflammation.[16] |
| Dog | Not Specified | Healthy (Toxicity study) | Not Specified | Not specified | Once daily | Less nephrotoxicity compared to continuous infusion.[6] |
| Cat | Not Specified | Healthy (PK study) | IV, IM, s.c. | 3 mg/kg | Single dose | Complete absorption after IM and SC administration.[17] |
Experimental Protocols
Murine Model of Pseudomonas aeruginosa Pneumonia
This protocol is adapted from studies investigating the efficacy of this compound in acute and chronic lung infections.[5][7]
Materials:
-
Pseudomonas aeruginosa strain (e.g., MDR-RP73, PAO1)
-
Specific pathogen-free mice (e.g., C57BL/6, Swiss-Webster), 8-10 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Cyclophosphamide (B585) (for neutropenic models)[7]
-
This compound sulfate (B86663) solution
-
Vehicle control (e.g., sterile saline)
-
Intratracheal instillation device or aerosolization chamber
-
Agar (B569324) beads (for chronic infection model)[5]
Procedure:
-
Induction of Neutropenia (Optional): For neutropenic models, administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day before infection).[7]
-
Bacterial Preparation: Culture P. aeruginosa to the desired concentration (e.g., 5x10^5 CFU for chronic infection, 2x10^7 CFU for acute infection).[5][7] For chronic models, embed the bacteria in agar beads.[5]
-
Infection:
-
This compound Administration:
-
Begin treatment at a specified time post-infection (e.g., 5 minutes for early treatment in a chronic model, 5 hours for an acute model).[5][7]
-
Aerosol Administration: Place mice in an aerosolization chamber and deliver this compound (e.g., 16 mg/kg) for a set duration.[5]
-
Subcutaneous (s.c.) Administration: Inject the calculated dose of this compound subcutaneously.[5]
-
Intraperitoneal (i.p.) Administration: Inject the this compound solution into the peritoneal cavity.[7]
-
-
Monitoring and Endpoint Analysis:
Rat Model of Pseudomonas aeruginosa Subcutaneous Abscess
This protocol is based on a study comparing different this compound dosage regimens.[12]
Materials:
-
Pseudomonas aeruginosa strain
-
Fisher rats
-
This compound sulfate solution
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Bacterial Preparation: Culture P. aeruginosa to a concentration of 3-4 x 10^6 CFU in 0.75 mL.[12]
-
Induction of Abscess: Inject the bacterial suspension subcutaneously into the flank of the rats to induce abscess formation.[12]
-
This compound Administration:
-
Begin treatment within 1 hour of abscess induction.
-
Divide rats into different treatment groups (e.g., 10 mg/kg q4h, 20 mg/kg q8h, 30 mg/kg q12h, 60 mg/kg q24h).
-
Administer this compound subcutaneously in the neck region.
-
Include a control group receiving vehicle injections.
-
-
Monitoring and Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 5, 10, 15, or 20 days).
-
At specified time points, humanely euthanize a subset of animals from each group.
-
Aseptically excise the abscesses.
-
Homogenize the abscess tissue and perform quantitative cultures to determine the number of CFU per abscess.
-
Assess for nephrotoxicity by measuring inulin (B196767) clearance, renal DNA synthesis, and through histopathology of the kidneys.[12]
-
Assess for ototoxicity via cochlear histology.[12]
-
Key Considerations and Best Practices
-
Dosing Regimen: The efficacy and toxicity of this compound are highly dependent on the dosing schedule. Once-daily, high-dose regimens have been shown to be as effective as multiple daily doses but with potentially less nephrotoxicity in some models.[6][12]
-
Administration Route: The route of administration significantly impacts drug distribution and efficacy. Localized delivery, such as aerosolization for lung infections, can achieve high concentrations at the site of infection with lower systemic exposure.[5][14]
-
Animal Model Selection: The choice of animal model (species, strain, immune status) and infection type (acute vs. chronic) should align with the research question. For example, chronic infection models often require different treatment strategies than acute models.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: Whenever possible, serum and tissue concentrations of this compound should be monitored to correlate drug exposure with efficacy and toxicity.[18][19] Key PK/PD parameters for aminoglycosides include the peak concentration to minimum inhibitory concentration (Cmax/MIC) ratio and the area under the curve to MIC (AUC/MIC) ratio.
-
Toxicity Monitoring: Given the known nephrotoxic and ototoxic potential of aminoglycosides, monitoring for signs of toxicity is critical, especially in studies involving prolonged administration.[12][18] This can include monitoring renal function (e.g., serum creatinine, BUN) and histological examination of the kidneys and cochlea.[12]
Conclusion
The administration of this compound in animal models of infection is a critical component of preclinical drug development and for understanding its therapeutic potential. The protocols and data presented here provide a foundation for designing robust and reproducible studies. Careful consideration of the animal model, infection type, dosing regimen, and administration route is essential for obtaining meaningful and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound for Dogs and Cats [petplace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Once-daily vs. continuous aminoglycoside dosing: efficacy and toxicity in animal and clinical studies of gentamicin, netilmicin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Meropenem in Combination with this compound in a Murine Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of different dosing schedules of this compound for treating a murine Klebsiella pneumoniae bronchopneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary surfactant as vehicle for intratracheally instilled this compound in mice infected with Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulmonary surfactant as vehicle for intratracheally instilled this compound in mice infected with Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Aerosolized Rifaximin versus this compound for Treatment of Pseudomonas aeruginosa Pneumonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Local antimicrobial delivery from temperature-responsive hydrogels reduces incidence of intra-abdominal infection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biopharmaceutical Characterization of Nebulized Antimicrobial Agents in Rats: 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.azregents.edu [experts.azregents.edu]
- 17. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aspects of the pharmacology and toxicology of this compound in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
Application Notes and Protocols for Tobramycin Dilution for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dilution of tobramycin (B1681333) for intravenous (IV) administration, compiled from established guidelines. The information is intended to support research, development, and clinical application of this compound.
Overview and General Recommendations
This compound is an aminoglycoside antibiotic administered intravenously to treat serious bacterial infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa.[1] Proper dilution and administration are critical to ensure efficacy and minimize the risk of toxicity, such as nephrotoxicity and ototoxicity.[1][2]
Key principles for IV administration of this compound include:
-
Dilution is mandatory: this compound for injection must be diluted before intravenous administration.[3]
-
Aseptic Technique: All dilutions must be performed under aseptic conditions.
-
Visual Inspection: Parenteral drug products should be visually inspected for particulate matter and discoloration prior to administration.[3]
-
Separate Administration: this compound should not be physically premixed with other drugs and should be administered separately.[1][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the dilution and administration of this compound.
Table 1: Recommended Diluents and Volumes
| Patient Population | Recommended Diluents | Typical Dilution Volume | Final Concentration (Not to Exceed) |
| Adults | 0.9% Sodium Chloride Injection or 5% Dextrose Injection | 50 to 100 mL[1][2][3][5] | 1 mg/mL[4][6][7] |
| Pediatrics | 0.9% Sodium Chloride Injection or 5% Dextrose Injection | Proportionately less than for adults[2][3][5] | 1 mg/mL[6] |
Table 2: Infusion Rates and Stability of Diluted Solutions
| Parameter | Recommendation |
| Infusion Time | 20 to 60 minutes[1][3][4][5][6] |
| Minimum Infusion Time | Not less than 20 minutes[1][2][3][4][5] |
| Stability of Diluted Solution (Room Temperature) | Use within 24 hours[3][7] |
| Stability of Diluted Solution (Refrigerated) | Use within 96 hours (reconstituted powder for injection)[3] or 36 hours (diluted solution)[6][7] |
Experimental Protocols
Protocol for Dilution of this compound for Intravenous Infusion (Adults)
This protocol is based on the use of a commercially available this compound solution for injection.
Materials:
-
This compound injection vial (e.g., 40 mg/mL)
-
Sterile syringe and needle
-
Infusion bag containing 50 mL to 100 mL of a compatible diluent (0.9% Sodium Chloride Injection or 5% Dextrose Injection)
-
Alcohol swabs
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Calculate the Required Dose: Determine the patient-specific dose of this compound based on their body weight and clinical indication.
-
Prepare the Work Area: Ensure a clean and aseptic work environment.
-
Inspect the Vial: Visually inspect the this compound vial for any particulate matter or discoloration.
-
Withdraw the Dose:
-
Disinfect the rubber stopper of the this compound vial with an alcohol swab.
-
Using a sterile syringe and needle, withdraw the calculated volume of this compound solution from the vial.
-
-
Dilute in Infusion Bag:
-
Disinfect the injection port of the infusion bag with an alcohol swab.
-
Inject the withdrawn this compound into the infusion bag.
-
Gently mix the contents of the infusion bag.
-
-
Label the Infusion Bag: Clearly label the bag with the patient's name, drug name (this compound), dose, final concentration, diluent, date, and time of preparation.
-
Administration: The diluted solution is now ready for intravenous infusion over a period of 20 to 60 minutes.
Protocol for Reconstitution of this compound Powder for Injection
This protocol applies when using lyophilized this compound powder.
Materials:
-
Vial of this compound for injection (powder)
-
Sterile Water for Injection
-
Sterile syringe and needle
-
Infusion bag with a compatible diluent
-
Alcohol swabs
-
Personal protective equipment
Procedure:
-
Reconstitution:
-
Follow the manufacturer's instructions for the volume of Sterile Water for Injection to add to the vial. For a pharmacy bulk package vial, 30 mL of Sterile Water for Injection can be added to a 1.2 g vial to yield a concentration of 40 mg/mL.[2]
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
-
Dilution for Infusion:
-
Withdraw the required volume of the reconstituted solution.
-
Further dilute in a compatible infusion solution (e.g., 0.9% Sodium Chloride or 5% Dextrose) to a final concentration that does not exceed 1 mg/mL.
-
-
Administration: Infuse intravenously over 20 to 60 minutes.
Visualizations
Caption: Workflow for this compound Dilution.
Caption: this compound Compatibility Chart.
References
Application Notes and Protocols for Tobramycin in the Treatment of Pseudomonas aeruginosa Infections in Cystic Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic pulmonary infection with Pseudomonas aeruginosa is a major contributor to morbidity and mortality in individuals with cystic fibrosis (CF).[1][2] Tobramycin (B1681333), an aminoglycoside antibiotic, is a cornerstone of therapy for managing these infections.[3][4] It functions by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to bacterial cell death.[5] Due to the thick mucus and biofilm formation characteristic of the CF lung environment, systemically administered antibiotics often fail to reach the site of infection in sufficient concentrations. Inhaled this compound allows for direct delivery to the airways, achieving high local concentrations while minimizing systemic toxicity.[3][6][7]
These application notes provide a comprehensive overview of the use of this compound in various CF models of P. aeruginosa infection, including summaries of quantitative data from key studies and detailed experimental protocols.
Data Presentation
Table 1: Efficacy of Inhaled this compound in Clinical Trials on Cystic Fibrosis Patients with P. aeruginosa Infection
| Formulation | Study | Dosage | Primary Outcome Measure | Result | Citation |
| This compound Inhalation Solution (TIS) | Ramsey et al., 1999 | 300 mg twice daily (28-day on/off cycles) | Change in FEV₁% predicted at Week 20 | 10% increase with TIS vs. 2% decline with placebo | [7] |
| This compound Inhalation Solution (TIS) | --- | 300 mg twice daily for 4 weeks | Change in FEV₁% predicted | 6.7% improvement | [8] |
| This compound Inhalation Powder (TIP) | EVOLVE Trial | 112 mg twice daily (28-day on/off cycles) | Change in FEV₁% predicted at Day 28 | 13.3% improvement vs. placebo | [9] |
| This compound Inhalation Powder (TIP) | EDIT Trial | 112 mg twice daily (28-day on/off cycle) | Relative change in FEV₁% predicted at Day 29 | 5.9% mean treatment difference (not statistically significant vs. placebo) | [1] |
| This compound Inhalation Powder (TIP) | EDIT Trial | 112 mg twice daily (28-day on/off cycle) | Reduction in P. aeruginosa sputum density | -1.2 log₁₀ CFU/g | [1] |
Table 2: this compound Minimum Inhibitory Concentrations (MICs) for P. aeruginosa from CF Patients
| Susceptibility Breakpoints | Method | Susceptible | Resistant | Note | Citation |
| CLSI (Parenteral) | Agar (B569324) Dilution | ≤4 µg/mL | ≥16 µg/mL | Conventional breakpoints for systemic administration. | [10][11] |
| MENSURA (Inhaled) | Agar Dilution / High-Range Etest | ≤64 µg/mL | ≥128 µg/mL | Proposed breakpoints for inhaled therapy, reflecting high sputum concentrations. | [10][11] |
| In vitro Biofilm Model | --- | >1,000 µg/mL | --- | Demonstrates high resistance of biofilms on CF-derived airway cells. | [12][13] |
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing of P. aeruginosa Biofilms on CF-Derived Airway Epithelial Cells
This protocol is adapted from studies investigating the antibiotic resistance of P. aeruginosa biofilms in a model that mimics the CF lung environment.[12][13][14]
1. Cell Culture:
- Culture human cystic fibrosis bronchial epithelial (CFBE) cells on permeable supports until a confluent monolayer is formed.
- Maintain the cell cultures in a suitable medium, such as MEM, supplemented with necessary growth factors.
2. Biofilm Formation:
- Inoculate the apical surface of the CFBE cell monolayers with a suspension of the P. aeruginosa strain of interest (e.g., PA14).
- To prevent cell death from the infection, supplement the medium with 0.4% arginine.[15]
- Incubate for 8-9 hours to allow for biofilm formation.
3. This compound Treatment:
- After the initial incubation, wash the monolayers to remove planktonic bacteria.
- Add fresh medium containing the desired concentrations of this compound (e.g., up to 1,000 µg/mL) to the apical surface.
- Incubate for a defined period, typically 24 hours.
4. Quantification of Viable Bacteria:
- Following treatment, wash the monolayers to remove residual antibiotic.
- Lyse the epithelial cells to release the biofilm-associated bacteria.
- Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per well.
5. Data Analysis:
- Compare the CFU counts from this compound-treated biofilms to untreated controls to determine the bactericidal efficacy of the antibiotic.
Protocol 2: Determination of this compound MIC using Broth Microdilution
This protocol follows standard guidelines for antimicrobial susceptibility testing.[16]
1. Preparation of this compound Solutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations (e.g., 0.25 to 512 µg/mL).[17]
2. Inoculum Preparation:
- Culture the P. aeruginosa isolate overnight on an appropriate agar medium.
- Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
- Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Dispense the prepared this compound dilutions into the wells of a 96-well microtiter plate.
- Add the diluted bacterial inoculum to each well.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 3: High-Range Etest for this compound Susceptibility
This method is useful for determining MICs in the higher range relevant to inhaled antibiotic therapy.[10][11]
1. Inoculum Preparation:
- Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 2.
2. Plate Inoculation:
- Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.
3. Application of Etest Strip:
- Aseptically apply a high-range this compound Etest strip to the surface of the agar.
4. Incubation:
- Incubate the plate at 35-37°C for 16-20 hours.
5. Reading the MIC:
- The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.
Visualizations
References
- 1. This compound inhalation powder manufactured by improved process in cystic fibrosis: the randomized EDIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhalation powder for P. aeruginosa infection in cystic fibrosis: the EVOLVE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. This compound solution for inhalation in cystic fibrosis patients: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pencf.org.uk [pencf.org.uk]
- 8. A randomised clinical trial of nebulised this compound or colistin in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhalation powder for P. aeruginosa infection in cystic fibrosis: the EVOLVE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Breakpoints for Predicting Pseudomonas aeruginosa Susceptibility to Inhaled this compound in Cystic Fibrosis Patients: Use of High-Range Etest Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Analysis of this compound-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro analysis of this compound-treated Pseudomonas aeruginosa biofilms on cystic fibrosis-derived airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tobramycin Concentration for Bacterial Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tobramycin (B1681333) concentration for bacterial selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for selecting transformed or resistant bacteria?
A1: The optimal concentration of this compound is not a single value but is dependent on the bacterial species, the specific strain, and the experimental conditions.[1] A crucial first step is to determine the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain you are using. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[2] For selection experiments, a concentration ranging from the MIC to several times the MIC is typically used. For some applications, concentrations of 30-50 mg/L have been reported as a suitable window for selection.[3]
Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A2: The MIC of this compound can be determined using standardized methods such as broth microdilution or agar (B569324) dilution.[2] These methods involve exposing the bacteria to a range of this compound concentrations to identify the lowest concentration that inhibits growth. A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section below.
Q3: My this compound selection is not working. What are the common reasons for failure?
A3: Several factors can lead to the failure of this compound selection. These include:
-
Incorrect this compound Concentration: Using a concentration that is too low may result in the growth of non-resistant bacteria (escapees), while a concentration that is too high can be lethal even to resistant cells or inhibit their recovery.
-
Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to this compound.[4]
-
Inactivation of this compound: Bacterial enzymes, such as aminoglycoside-modifying enzymes (AMEs), can inactivate this compound.[4]
-
Experimental Conditions: Factors such as the composition of the growth medium, pH, and the presence of certain ions (e.g., calcium and magnesium) can affect this compound's activity.[5][6]
Q4: Can the composition of the culture medium affect the activity of this compound?
A4: Yes, the culture medium can significantly impact this compound's effectiveness. For instance, the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can inhibit the bactericidal effect of this compound.[5] The pH of the medium is also a critical factor.[6] It is recommended to use a standardized medium, such as Mueller-Hinton Broth or Agar, for susceptibility testing to ensure reproducibility.[2]
Q5: What is the mechanism of action of this compound, and how do bacteria develop resistance?
A5: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins, which ultimately results in bacterial cell death.[7][8]
Bacterial resistance to this compound can occur through several mechanisms:
-
Enzymatic Modification: Bacteria may produce enzymes that modify and inactivate the this compound molecule.[4]
-
Target Site Alteration: Mutations in the ribosomal binding site can reduce the affinity of this compound for its target.[4]
-
Reduced Permeability and Efflux: Bacteria can alter their cell membrane to reduce the uptake of this compound or actively pump the antibiotic out of the cell.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No bacterial growth after selection | This compound concentration is too high. | Determine the MIC of your bacterial strain and use a concentration in the range of 1-4x the MIC for initial selection experiments. |
| The bacterial strain is highly sensitive to this compound. | Perform a dose-response curve to find the optimal selective concentration. | |
| High background of non-resistant colonies | This compound concentration is too low. | Increase the this compound concentration in your selection plates. Confirm the MIC of your strain. |
| This compound has degraded. | Prepare fresh this compound stock solutions and selection plates. Store stock solutions at -20°C in aliquots.[1] | |
| Inconsistent results between experiments | Variation in inoculum size. | Standardize the inoculum preparation to ensure a consistent cell density (e.g., using a 0.5 McFarland standard).[1] |
| Inconsistent media preparation. | Use a standardized and consistent protocol for preparing your culture media, paying attention to pH and cation concentrations. |
Data Presentation
Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges for this compound Against Common Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) | Interpretation |
| Pseudomonas aeruginosa | <0.25 - >512 | Susceptibility is strain-dependent.[7] |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2 | Quality control reference strain.[7] |
| Escherichia coli | Inhibited by ≤ 1.56 | Generally susceptible.[7] |
| Klebsiella pneumoniae | Inhibited by ≤ 1.56 | Generally susceptible.[7] |
| Enterobacter spp. | Inhibited by ≤ 1.56 | Generally susceptible.[7] |
| Staphylococcus aureus | Inhibited by ≤ 0.20 | Susceptible.[7][10] |
Note: MIC values can vary significantly between different bacterial strains and are influenced by the testing methodology.[7]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound reference standard powder. b. Dissolve the powder in a sterile solvent as recommended by the manufacturer (typically sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).[1] c. Filter-sterilize the stock solution using a 0.22 µm filter if necessary. d. Store the stock solution in small aliquots at -20°C or below.[1]
-
Preparation of the Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1] d. Dilute this standardized suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound working solution (a dilution of the stock solution) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations. b. Include a growth control well (no this compound) and a sterility control well (no bacteria). c. Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Mandatory Visualization
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A bifunctional aminoglycoside acetyltransferase/phosphotransferase conferring this compound resistance provides an efficient selectable marker for plastid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vitro studies of this compound, an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Tobramycin in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of tobramycin (B1681333) in cell culture media. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound stability in cell culture media?
A1: The stability of this compound in aqueous solutions, including cell culture media, is primarily affected by pH, temperature, and the presence of other reactive molecules.[1] At the neutral pH typical of cell culture media (pH 7.2-7.4), the main degradation pathway for this compound is oxidation.[2][3] Hydrolysis becomes a more significant factor at acidic or basic pH extremes.[2] Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, will accelerate the degradation process.[4]
Q2: How stable is this compound in standard cell culture media like DMEM or RPMI-1640 at 37°C?
A2: There is limited published data specifically quantifying the half-life of this compound in common mammalian cell culture media. However, studies on other aminoglycoside antibiotics in bacteriological culture media have shown significant degradation at 37°C. For instance, neomycin, another aminoglycoside, underwent significant degradation in Tryptone Soy Broth over a 12-day period at this temperature.[5][6] Given the similar chemical nature of aminoglycosides, it is reasonable to expect that this compound also degrades under standard cell culture conditions. Therefore, for long-term experiments, the bioactivity of this compound may decrease over time.
Q3: Can I prepare a large batch of this compound-containing cell culture medium and use it over several weeks?
A3: It is not recommended to store this compound-containing cell culture medium for extended periods, especially at 4°C or room temperature. Due to the potential for degradation, it is best to add freshly prepared this compound solution to the medium shortly before use. If you need to prepare a batch of medium in advance, it should be used as quickly as possible and stored at 2-8°C, protected from light. For long-term storage, consider preparing and freezing aliquots of a concentrated this compound stock solution.[1]
Q4: I've noticed a yellowing of my this compound-containing medium. What does this signify?
A4: A yellowish discoloration of the medium can be an indicator of this compound degradation, particularly through oxidation.[1] If you observe a change in color, it is advisable to discard the medium and prepare a fresh solution to ensure consistent results in your experiments.
Q5: Are there any known incompatibilities between this compound and common cell culture media components?
A5: While specific incompatibilities with every component of complex media like DMEM are not extensively documented, this compound is known to be incompatible with certain other drugs, such as beta-lactam antibiotics (e.g., penicillins and cephalosporins).[4] These can cause inactivation of this compound. While these are not typically present in standard cell culture media unless added as an additional antibiotic, it highlights the potential for interactions with other molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in a long-term culture | Degradation of this compound at 37°C. | For experiments lasting several days, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 2-3 days). Alternatively, determine the stability of this compound in your specific medium and adjust your protocol accordingly. |
| Inconsistent experimental results | Variation in the potency of this compound due to degradation of stock solutions or in-media solutions. | Prepare fresh this compound stock solutions regularly and store them as single-use aliquots at -20°C for up to 4-6 months.[1] Avoid repeated freeze-thaw cycles. Prepare working solutions in media fresh for each experiment. |
| Visible discoloration (yellowing) of the medium | Oxidative degradation of this compound. | Discard the discolored medium and prepare a fresh batch. Ensure that stock solutions are properly stored and protected from light. |
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound stability. Note the absence of specific data for cell culture media, highlighting the need for empirical testing.
Table 1: Stability of this compound in Human Serum with Penicillins at 37°C
| Mixture | t90 (Time for 10% degradation in hours) |
| This compound + Ampicillin | 20 |
| This compound + Carbenicillin | 12 |
| This compound + Penicillin G | 16 |
Data from a study on the stability of this compound in pooled human serum.[4]
Table 2: Stability of this compound in Aqueous Solution
| Condition | t90 (Time for 10% degradation in hours) |
| pH 7 phosphate (B84403) buffer at 80°C | 70 |
This data is from an accelerated degradation study and indicates high stability at neutral pH, though the temperature is not physiological.[7][8]
Experimental Protocols
Protocol for Determining this compound Stability in a Specific Cell Culture Medium
As the stability of this compound can be influenced by the specific components of your cell culture medium, it is recommended to determine its stability empirically under your experimental conditions.
Objective: To determine the rate of this compound degradation in a specific cell culture medium at 37°C over a defined period.
Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (50 mL)
-
Sterile filters (0.22 µm)
-
Incubator at 37°C with 5% CO2
-
Method for quantifying this compound concentration (e.g., HPLC, bioassay)
Procedure:
-
Prepare a sterile stock solution of this compound (e.g., 10 mg/mL) in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare the experimental medium: Add the this compound stock solution to your complete cell culture medium to achieve the desired final concentration (e.g., 50 µg/mL).
-
Aliquot the medium: Dispense the this compound-containing medium into several sterile conical tubes. These will be your time-point samples.
-
Time 0 sample: Immediately take a sample from one of the tubes. This will be your t=0 reference. Store this sample at -80°C until analysis.
-
Incubation: Place the remaining tubes in a 37°C incubator with 5% CO2.
-
Collect time-point samples: At regular intervals (e.g., 24, 48, 72, 96, and 120 hours), remove one tube from the incubator and store a sample at -80°C.
-
Quantify this compound concentration: Once all samples are collected, analyze them using a suitable method to determine the concentration of this compound in each sample.
-
Analyze the data: Plot the this compound concentration versus time to determine the degradation kinetics and calculate the half-life (t1/2) and t90 in your specific medium.
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound under different pH conditions.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Temperature dependence of the stability of this compound mixed with penicillins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of this compound in aqueous solution | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tobramycin Microbiological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate and reliable Tobramycin (B1681333) microbiological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound microbiological assays?
Common interferences in this compound microbiological assays can be broadly categorized as follows:
-
Sample Matrix Effects: Components in biological samples like serum, urine, or tissue homogenates can interfere with the assay. For instance, the presence of high concentrations of salts or endogenous substances can alter microbial growth or the activity of this compound.
-
pH and Molarity of Diluents: The pH and molarity of the sample diluents are critical factors that can significantly influence the results of the assay.[1][2]
-
Presence of Cations: Divalent and monovalent cations, particularly iron (Fe³⁺) and sodium (Na⁺) ions, have been shown to inhibit the activity of this compound in all assay methods.[1][2]
-
Cross-Reactivity with Other Antibiotics: The presence of other structurally similar antibiotics in the sample can lead to inaccurate results due to cross-reactivity.
-
Binding to Assay Materials: this compound has been observed to bind to materials like alpha-cellulose susceptibility discs, which can affect the diffusion of the antibiotic in agar-based assays.[1][2]
Q2: Can other antibiotics in my sample interfere with the this compound assay?
Yes, other antibiotics, especially those structurally similar to this compound (aminoglycosides), can cross-react in the assay, leading to falsely elevated results. It is crucial to know if the patient is receiving other antibiotics concurrently. Amikacin and kanamycin, in particular, have been shown to cross-react with this compound assays.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Zone Sizes in Agar (B569324) Diffusion Assay
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the agar medium. | Ensure the pH of the agar medium is within the optimal range for the test organism and this compound activity. The recommended pH for most standard methods is between 7.2 and 7.4. |
| Variation in agar depth. | Pour agar plates on a level surface to ensure a uniform depth. Variations in depth can affect the diffusion of the antibiotic. |
| Improper inoculum concentration. | Standardize the inoculum concentration to achieve a confluent lawn of growth. A turbidimetric method or McFarland standards should be used to prepare the inoculum. |
| Presence of interfering substances in the sample. | See the troubleshooting guide on "High Background or No Zone of Inhibition." |
| Binding of this compound to susceptibility discs. | Consider using alternative susceptibility discs made from materials other than alpha-cellulose if binding is suspected.[1][2] |
Issue 2: High Background Growth or No Zone of Inhibition
| Possible Cause | Troubleshooting Step |
| Presence of interfering substances in the sample matrix (e.g., serum, urine). | Dilute the sample with an appropriate buffer to reduce the concentration of interfering substances. For urine samples, an extraction procedure may be necessary to remove inhibitory components.[1][2] |
| Inactivation of this compound by sample components. | Investigate the presence of inactivating enzymes or substances in the sample. This may require specific sample pretreatment steps. |
| Contamination of the test organism or medium. | Ensure aseptic techniques are followed throughout the assay procedure. Check for contamination of the stock culture, media, and all reagents. |
| Incorrect incubation temperature or time. | Optimize incubation temperature and time for the specific test organism. Incubation at 40°C instead of 35°C has been shown to result in more rapid growth and sharper zones of inhibition for K. edwardsii.[5] |
Data Presentation
Table 1: Cross-Reactivity of Other Aminoglycosides in a this compound Immunoassay
The following table summarizes the cross-reactivity of Amikacin and Kanamycin in a specific this compound immunoassay. Note that the level of cross-reactivity can vary between different assay methods.
| Cross-Reactant | Cross-Reactant Concentration (µg/mL) | This compound Concentration (µg/mL) | Measured this compound Concentration (µg/mL) | % Cross-Reactivity |
| Amikacin | 10.0 | 0.0 | 0.5 | 5.0 |
| Amikacin | 10.0 | 5.0 | 5.6 | 6.0 |
| Kanamycin A | 10.0 | 0.0 | 0.8 | 8.0 |
| Kanamycin A | 10.0 | 5.0 | 5.9 | 9.0 |
| Kanamycin B | 10.0 | 0.0 | 1.2 | 12.0 |
| Kanamycin B | 10.0 | 5.0 | 6.3 | 13.0 |
Data adapted from a representative immunoassay package insert. The percentage of cross-reactivity is calculated as: (Measured this compound Concentration - Endogenous this compound Concentration) / Cross-Reactant Concentration x 100.
Experimental Protocols
Protocol 1: General Agar Well Diffusion Assay for this compound
This protocol provides a general outline for performing a cylinder-plate or agar well diffusion assay. Specific parameters may need to be optimized based on the laboratory's specific conditions and the nature of the samples being tested.
-
Media Preparation: Prepare Mueller-Hinton agar or another suitable assay medium and sterilize by autoclaving. Cool the medium to 45-50°C.
-
Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., Bacillus subtilis, Staphylococcus aureus, or a resistant strain of Klebsiella edwardsii) equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Add the standardized inoculum to the molten agar, mix gently, and pour into sterile petri dishes on a level surface to a uniform depth of 4 mm. Allow the agar to solidify completely.
-
Well/Cylinder Application: Create uniform wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer or place sterile stainless steel cylinders on the agar surface.
-
Standard and Sample Preparation: Prepare a series of this compound standards of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). Prepare test samples by diluting them in the same buffer.
-
Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each standard and sample into the wells or cylinders.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Zone Measurement: Measure the diameter of the zones of inhibition to the nearest millimeter.
-
Data Analysis: Construct a standard curve by plotting the zone diameter squared against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating from the standard curve.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in this compound microbiological assays.
Caption: A decision-making workflow for selecting the appropriate sample preparation method.
References
- 1. Factors influencing the microbiological assay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Influencing the Microbiological Assay of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound Antibiotic Assay [heftpathology.com]
- 5. Rapid microbiologic assay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Tobramycin MIC Results
Welcome to the technical support center for troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results for Tobramycin (B1681333). This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound MIC results for Pseudomonas aeruginosa. What are the most common causes?
A1: Inconsistent this compound MIC results for P. aeruginosa can stem from several factors. The most common culprits include variations in the cation concentration of the testing medium, inoculum size, and the pH of the medium.[1][2][3] this compound, being an aminoglycoside, is particularly sensitive to the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the Mueller-Hinton Agar (B569324) (MHA) or Broth (MHB).[1][2] Different lots of media can have varying cation levels, directly impacting the antibiotic's activity. Additionally, the inoculum density and the pH of the growth medium can significantly influence the final MIC value, with this compound being most effective at a neutral pH.[3]
Q2: Our Quality Control (QC) strain, P. aeruginosa ATCC® 27853™, is showing out-of-range MIC values. What should we do?
A2: When your QC strain yields out-of-range results, it's a clear indicator of a systematic issue with the assay. First, verify the purity and viability of your QC strain. If the strain is confirmed to be pure and viable, the next step is to scrutinize your materials and methods. Check the expiration date and storage conditions of your this compound stock solution and the testing medium. As mentioned, cation concentration in Mueller-Hinton media is critical; inhibition zone diameters outside of control limits for aminoglycosides can indicate incorrect cation levels.[4] Consider using a different lot of media or preparing fresh media with cation adjustment as per CLSI or EUCAST guidelines. Finally, review your entire experimental protocol for any deviations from standardized methods.
Q3: Can the type of testing method (e.g., broth microdilution vs. agar dilution vs. Etest®) affect the this compound MIC results?
A3: Yes, the testing method can contribute to variability in MIC results. While all these methods are generally reliable when performed correctly according to established standards like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), inherent differences exist. For instance, the Etest® provides a continuous gradient of antibiotic concentrations, which can sometimes yield slightly different MIC values compared to the discrete twofold dilutions used in broth microdilution and agar dilution methods.[5] It is crucial to adhere strictly to the manufacturer's instructions and the respective standard's guidelines for the chosen method to ensure consistency and comparability of results.[5]
Q4: We are working with clinical isolates from cystic fibrosis patients and see a wide range of this compound MICs, even within the same patient. Why is this?
A4: This phenomenon is well-documented and is often attributed to the development of resistance through impermeability.[6] In P. aeruginosa isolates from cystic fibrosis patients, resistance can arise from multiple small changes that reduce the uptake of the antibiotic.[6] This can lead to a heterogeneous population of bacteria within a single patient, with individual isolates exhibiting a range of MICs from susceptible to resistant.[6] Furthermore, bacteria in the chronic infections typical of cystic fibrosis often grow in biofilms, which can confer increased tolerance to antibiotics compared to the planktonic (free-floating) bacteria typically used in standard MIC assays.[7]
Troubleshooting Guides
Issue 1: Higher-than-Expected this compound MICs
| Potential Cause | Troubleshooting Steps |
| High Cation Concentration in Media | 1. Check the certificate of analysis for the Mueller-Hinton media lot to verify Ca²⁺ and Mg²⁺ concentrations. 2. If concentrations are high, switch to a different lot of media with appropriate cation levels as specified by CLSI/EUCAST. 3. Alternatively, prepare your own Mueller-Hinton agar or broth and adjust the cation concentrations accordingly. |
| Low pH of Media | 1. Measure the pH of the prepared media. It should be between 7.2 and 7.4. 2. Adjust the pH if necessary before autoclaving. |
| Inoculum Too Dense | 1. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. 2. Verify your dilution and inoculation technique to ensure the final inoculum concentration is correct. |
| Bacterial Resistance | 1. Consider the possibility of acquired resistance mechanisms in your isolates, such as aminoglycoside-modifying enzymes, ribosomal mutations, or efflux pumps.[8][9] 2. Perform molecular testing to identify known resistance genes. |
Issue 2: Lower-than-Expected this compound MICs
| Potential Cause | Troubleshooting Steps |
| Low Cation Concentration in Media | 1. Check the certificate of analysis for the Mueller-Hinton media lot. 2. If cation concentrations are too low, supplement the media with Ca²⁺ and Mg²⁺ to the recommended levels. |
| High pH of Media | 1. Measure the pH of the prepared media and adjust if it is above 7.4. |
| Inoculum Too Low | 1. Re-standardize your inoculum to a 0.5 McFarland standard and verify your dilution and inoculation procedure. |
| Degraded this compound Stock | 1. Prepare a fresh stock solution of this compound. 2. Verify the potency of the new stock solution against a QC strain. |
Data Presentation
Table 1: Influence of Divalent Cations on this compound MIC against P. aeruginosa
| Cation | Effect on this compound MIC | Reference |
| Zinc (Zn²⁺) | Highly correlated with MIC variability, accounting for up to 60% of the variation in some studies. | [1][2] |
| Calcium (Ca²⁺) | In combination with Zn²⁺, highly correlated with mean MICs. | [1][2] |
| Magnesium (Mg²⁺) | Variations in Mg²⁺ concentrations can significantly alter zone diameters in diffusion testing. | [3] |
| Iron (Fe²⁺/Fe³⁺) | Can potentially inhibit this compound activity. | [10][11] |
Table 2: CLSI and EUCAST Breakpoints for this compound against P. aeruginosa
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| CLSI (2023) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL | [12][13][14] |
| EUCAST | Check latest EUCAST breakpoint tables for the most current values. | [15] |
Note: Breakpoints are subject to change. Always refer to the latest CLSI M100 or EUCAST breakpoint tables for the most up-to-date information.[13][15][16]
Experimental Protocols
Broth Microdilution MIC Testing for this compound (CLSI Guideline)
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Sterilize by filtration.
-
Prepare Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).
-
Inoculate Plate: Add the standardized inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Key factors influencing this compound MIC outcomes.
References
- 1. Effect of cation content of agar on the activity of gentamicin, this compound, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. szu.gov.cz [szu.gov.cz]
- 5. Breakpoints for Predicting Pseudomonas aeruginosa Susceptibility to Inhaled this compound in Cystic Fibrosis Patients: Use of High-Range Etest Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside-resistance mechanisms for cystic fibrosis Pseudomonas aeruginosa isolates are unchanged by long-term, intermittent, inhaled this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing Antimicrobial Susceptibility Testing Methods and Clinical Breakpoints for Inhaled Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Evolution of this compound Resistance across Species and Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Influencing the Microbiological Assay of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing the microbiological assay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmilabs.com [jmilabs.com]
- 13. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 14. fda.gov [fda.gov]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. journals.asm.org [journals.asm.org]
Factors affecting Tobramycin activity in different growth media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tobramycin (B1681333). It addresses common issues encountered during in vitro experiments and offers insights into the factors influencing this compound's antimicrobial activity in different growth media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that primarily works by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which causes misreading of the mRNA and leads to the production of nonfunctional proteins. This disruption of essential protein synthesis ultimately results in bacterial cell death.
Q2: Why are my this compound Minimum Inhibitory Concentration (MIC) values inconsistent or higher than expected?
Several factors in your experimental setup can influence this compound's activity, leading to variable MIC results. Key factors to consider include:
-
Cation Concentration of the Medium: Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly impact this compound's effectiveness. These cations can interfere with the antibiotic's binding to the bacterial cell surface.
-
pH of the Growth Medium: this compound is more active at a neutral to slightly alkaline pH. Acidic conditions can reduce its efficacy.
-
Inoculum Size: A higher than recommended bacterial inoculum can lead to apparently higher MIC values.
-
Growth Conditions: this compound's activity is significantly reduced under anaerobic (oxygen-deficient) conditions.
Q3: How do divalent cations in the growth media affect this compound's activity?
Divalent cations like Ca²⁺ and Mg²⁺ can antagonize the activity of this compound. They are thought to compete with the positively charged this compound molecules for binding sites on the negatively charged bacterial outer membrane, thereby reducing the uptake of the antibiotic into the cell. This can lead to a notable increase in the observed MIC. For instance, studies have shown that supplementing Mueller-Hinton broth with calcium can significantly increase the this compound MIC for Pseudomonas aeruginosa.[1]
Q4: What is the optimal pH for this compound activity?
This compound exhibits its greatest activity at a neutral pH (around 7.0).[2] Its effectiveness decreases in acidic environments. This is because the cationic nature of this compound is crucial for its interaction with the bacterial cell membrane, and changes in pH can alter the ionization state of both the antibiotic and the bacterial cell surface components. One study demonstrated that modifying the pH of a this compound ophthalmic solution to be more alkaline (pH 8.26) enhanced the drug's bioavailability.[3]
Q5: Is this compound effective against anaerobic bacteria?
No, this compound and other aminoglycosides are generally not effective against obligately anaerobic bacteria.[4] The uptake of aminoglycosides into the bacterial cell is an active, oxygen-dependent process. In the absence of oxygen, this transport system is inactive, and the antibiotic cannot reach its ribosomal target. Studies have consistently shown that the MICs of this compound are significantly increased under anaerobic conditions.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High or variable MIC values for P. aeruginosa | Incorrect cation concentration in Mueller-Hinton Broth (MHB). | Use cation-adjusted Mueller-Hinton Broth (CAMHB) with standardized concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) as recommended by CLSI.[8] |
| Low this compound activity in a specific medium | The medium may have a naturally low pH or high concentration of interfering substances. | Measure and adjust the pH of the medium to be within the neutral range (7.2-7.4). If the medium contains high levels of salts or other components, consider using a standardized medium like CAMHB for susceptibility testing. |
| "Skipped wells" or inconsistent growth inhibition in broth microdilution | Inaccurate pipetting of the antibiotic or inoculum. Contamination of the culture. | Ensure proper mixing of all solutions. Use calibrated pipettes and fresh tips for each dilution. Perform a purity check of your inoculum before starting the assay. |
| No activity against a known susceptible organism | The experiment was conducted under anaerobic or microaerophilic conditions. | Ensure adequate aeration during incubation for aerobic organisms. This compound requires oxygen for uptake into bacterial cells. |
| Discrepancy between disk diffusion and broth dilution results | The agar (B569324) medium used for disk diffusion has incorrect cation levels or depth. | Use Mueller-Hinton Agar (MHA) with a standardized depth (4 mm) and cation content. Variations in these parameters can significantly affect the zone of inhibition.[2] |
Quantitative Data Summary
Table 1: Effect of Divalent Cations on this compound MIC against Pseudomonas aeruginosa
| Cation Supplement in Mueller-Hinton Broth | Fold Increase in this compound MIC | Reference |
| Calcium (50 or 100 mg/L) | Significant increase (P < 0.01) | [1] |
| Magnesium (20 mg/L) | No significant effect | [1] |
| Zinc (1.0 mg/L) | No significant effect | [1] |
Table 2: Impact of Growth Conditions on this compound MIC
| Growth Condition | Effect on this compound MIC | Reference |
| Anaerobic | Significantly increased | [5][7] |
| Aerobic | Standard activity | [5][7] |
Experimental Protocols
Broth Microdilution Method for this compound MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
- Aseptically prepare a stock solution of this compound at a concentration of 1000 µg/mL in sterile deionized water.
- Filter-sterilize the stock solution through a 0.22 µm filter.
- Store the stock solution in small aliquots at -20°C or below.
2. Preparation of Microdilution Plates:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
- The concentration range should typically span from 0.125 µg/mL to 64 µg/mL.
- Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
3. Inoculum Preparation:
- From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
- Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
- The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Factors Influencing this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Increased minimum inhibitory concentrations with anaerobiasis for this compound, gentamicin, and amikacin, compared to latamoxef, piperacillin, chloramphenicol, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaerobiosis and Mutations Can Reduce Susceptibility of Pseudomonas aeruginosa to this compound Without Reducing the Cellular Concentration of the Antibiotic | MDPI [mdpi.com]
- 7. Antimicrobial activity of fosfomycin and this compound in combination against cystic fibrosis pathogens under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Tobramycin in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Tobramycin (B1681333) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in most organic solvents?
A1: this compound is a highly polar aminoglycoside antibiotic. Its structure contains multiple hydroxyl (-OH) and amine (-NH2) groups, which readily form hydrogen bonds with water and other polar solvents.[1] Organic solvents, particularly non-polar ones, cannot effectively solvate these polar functional groups, leading to poor solubility. This compound is practically insoluble in chloroform (B151607) and ether, and only very slightly soluble in ethanol (B145695).[1]
Q2: In which organic solvents does this compound have some limited solubility?
A2: While poorly soluble in most organic solvents, this compound exhibits some solubility in polar aprotic solvents. The solubility of this compound in pure methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) increases with rising temperature. The general trend for its solubility in these solvents is: DMSO > ethanol > DMF > methanol.
Q3: What are the primary strategies to enhance the solubility of this compound in organic solvents?
A3: The main approaches to improve the solubility of this compound in organic media include:
-
Ion-Pairing: Forming an ion-pair complex between the positively charged this compound (at acidic pH) and a lipophilic counter-ion. This neutralizes the charge and increases the overall lipophilicity of the complex.
-
Surfactant-Mediated Solubilization (Reverse Micelles): Using surfactants to create reverse micelles in a non-polar solvent. The hydrophilic heads of the surfactant molecules form a core that can encapsulate the polar this compound, while the hydrophobic tails interact with the organic solvent.
-
Prodrug Synthesis: Chemically modifying the this compound molecule by attaching lipophilic moieties (e.g., fatty acid chains) to create a more soluble prodrug. These promoieties are designed to be cleaved in vivo to release the active this compound.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Dichloromethane (B109758) (DCM) for a Reaction or Formulation.
Cause: this compound is practically insoluble in dichloromethane due to its high polarity.
Solution: Utilize an anionic surfactant, such as sodium dioctyl sulfosuccinate (B1259242) (AOT), to facilitate its transfer into the organic phase. This method is highly effective, achieving complete extraction of this compound into dichloromethane.[2]
Table 1: Efficacy of AOT in Extracting this compound into Organic Solvents
| Organic Solvent | This compound Extraction without AOT (%) | This compound Extraction with AOT (%) |
| Chloroform | 0 | 100 |
| Dichloromethane | 0 | 100 |
| Ethyl Acetate | 0 | 100 |
| Toluene | 0 | 100 |
Data sourced from a study on the formulation of this compound-loaded PLGA nanoparticles.[2]
Experimental Workflow: Surfactant-Mediated Extraction
Caption: Workflow for extractions of this compound into an organic solvent using AOT.
Issue 2: Inability to Achieve Sufficient Concentration of this compound in a Moderately Polar Organic Solvent for Chromatography or Synthesis.
Cause: Even in moderately polar organic solvents, the solubility of this compound can be limiting for certain applications.
Solution: Employ an ion-pairing agent, such as trifluoroacetic acid (TFA), to form a more lipophilic this compound salt. The amine groups on this compound are protonated by the acid, and the resulting ammonium (B1175870) ions form an ion pair with the trifluoroacetate (B77799) anion. This complex has reduced polarity and increased solubility in organic environments.
Logical Relationship: Ion-Pairing for Enhanced Solubility
Caption: The process of using an ion-pairing agent to increase this compound's lipophilicity.
Issue 3: Requirement for High Concentration of a Soluble this compound Derivative in a Non-Aqueous Medium for Drug Delivery System Fabrication.
Cause: Standard this compound is unsuitable for incorporation into many polymeric and lipid-based drug delivery systems that are processed using organic solvents.
Solution: For advanced applications requiring high concentrations in organic media, the synthesis of a lipophilic prodrug of this compound is a viable, albeit more complex, strategy. This involves covalently attaching a non-polar moiety, such as a fatty acid, to one of the hydroxyl or amine groups of this compound. This modification significantly increases its solubility in organic solvents.
Experimental Protocols
Protocol 1: Surfactant-Mediated Extraction of this compound into Dichloromethane using AOT
Materials:
-
This compound
-
Sodium dioctyl sulfosuccinate (AOT)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in deionized water (e.g., 1.5 mg/mL). Adjust the pH to 4 with a suitable acid (e.g., HCl).
-
Prepare a stock solution of AOT in dichloromethane (e.g., 7.1 mg/mL).
-
In a suitable vessel, combine equal volumes of the aqueous this compound solution and the organic AOT solution.
-
Stir the biphasic mixture vigorously at room temperature for 3 hours.[3]
-
After stirring, separate the two phases by centrifugation (e.g., 4400 rpm for 10 minutes).[3]
-
The lower organic phase will now contain the this compound-AOT complex. The upper aqueous phase can be removed.
Protocol 2: General Procedure for Ion-Pairing of this compound with TFA
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Desired organic solvent (e.g., ethyl acetate, dichloromethane)
-
Methanol (as a co-solvent if needed)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of deionized water or a water/methanol mixture.
-
Add a stoichiometric equivalent of trifluoroacetic acid (TFA) for each amine group on the this compound molecule (this compound has 5 amine groups). The addition should be done dropwise with stirring.
-
The solution now contains the this compound-TFA ion pair.
-
To isolate the ion-pair salt, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting this compound-TFA salt can then be tested for solubility in the desired organic solvent.
Protocol 3: General Strategy for the Synthesis of a Lipophilic this compound Prodrug (Esterification)
Disclaimer: This is a generalized protocol for research purposes only and requires expertise in organic synthesis.
Materials:
-
This compound
-
A suitable fatty acid (e.g., dodecanoic acid)
-
Coupling agents (e.g., EDC·HCl, HOBt)
-
An organic base (e.g., DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography)
-
Appropriate protecting groups for the amine functionalities of this compound may be required for selective esterification.
Procedure:
-
Protect the amine groups of this compound if selective esterification of a hydroxyl group is desired. This is a multi-step process that should be planned according to established organic chemistry principles.
-
Dissolve the (protected) this compound and the desired fatty acid in anhydrous DMF.
-
Add the coupling agents (e.g., EDC·HCl and HOBt) to the solution to activate the carboxylic acid.
-
Add the organic base (e.g., DIPEA) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up (e.g., by extraction) and the crude product is purified, typically by column chromatography.
-
If protecting groups were used, they are subsequently removed to yield the lipophilic this compound prodrug.
-
The final product's structure should be confirmed by analytical techniques such as NMR and mass spectrometry. Its solubility in various organic solvents can then be quantitatively determined.
References
Technical Support Center: Preventing Tobramycin Precipitation in Concentrated Stock Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing tobramycin (B1681333) precipitation in concentrated stock solutions, ensuring the integrity and accuracy of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in stock solutions?
A1: this compound precipitation in stock solutions can be triggered by several factors, including:
-
Suboptimal pH: this compound's solubility is highly dependent on the pH of the solution. Extreme pH levels can lead to hydrolysis and degradation, which may result in precipitation.[1][2]
-
Low Temperature: Storing highly concentrated solutions at low temperatures, such as in a refrigerator or freezer, can cause the drug to precipitate out of the solution.[3][4]
-
High Concentration: Preparing stock solutions at concentrations approaching or exceeding the solubility limit of this compound in the chosen solvent can lead to supersaturation and subsequent precipitation.
-
Improper Solvent or Buffer: The choice of solvent or buffer is critical. While this compound is freely soluble in water, its solubility can be lower in buffers containing certain salts.[5][6] For instance, the solubility in PBS at pH 7.2 is approximately 10 mg/mL.[5]
-
Interaction with Other Substances: Co-formulation with incompatible substances, such as beta-lactam antibiotics (e.g., penicillin), can lead to the degradation of this compound and potential precipitation.[1][7]
Q2: What is the optimal pH for preparing and storing concentrated this compound stock solutions?
A2: For optimal stability, a slightly alkaline pH is generally recommended. This compound is reported to be most stable in aqueous solutions with a pH range of 9 to 11.[8][9] However, for many biological applications, a pH closer to physiological levels is required. Ophthalmic this compound solutions are often formulated at a pH between 7.0 and 8.0.[10] It is crucial to adjust the pH of your solution to a range that balances both stability and experimental compatibility.
Q3: Can I store my concentrated this compound stock solution at 4°C or -20°C?
A3: Yes, but with caution. Storing concentrated solutions at low temperatures can lead to precipitation.
-
Refrigeration (2°C to 8°C): While refrigeration can slow down chemical degradation, it increases the risk of precipitation, especially for highly concentrated solutions.[3][4] If you observe any precipitate upon cooling, gently warm the solution and mix until it redissolves before use.
-
Freezing (-20°C): Freezing is a common method for long-term storage of this compound stock solutions.[1][11][12] However, it is essential to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[1][11] After thawing, always ensure the solution is completely clear and free of any precipitates before use.[12]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Sterile, deionized, or distilled water is the most common and recommended solvent for preparing this compound stock solutions.[11][12] this compound is freely soluble in water.[6] If a buffer is required for your experiment, ensure that this compound is soluble at the desired concentration in that specific buffer. It is advisable to first dissolve the this compound powder in a small amount of sterile water before adding it to the buffer.[11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dissolving this compound powder. | The concentration is too high for the chosen solvent or the solvent is not at an optimal pH. | - Ensure you are not exceeding the solubility limit of this compound in your solvent. - Check and adjust the pH of your solvent to a slightly alkaline range (e.g., 7.5-8.5) before adding the this compound powder. - Gently warm the solution while stirring to aid dissolution, but avoid excessive heat which can cause degradation. |
| A clear solution becomes cloudy or forms a precipitate after refrigeration. | The solution has become supersaturated at the lower temperature. | - Allow the solution to come to room temperature. - Gently vortex or sonicate the solution to redissolve the precipitate.[12][13] - If the precipitate does not redissolve, consider preparing a fresh, less concentrated stock solution. |
| Precipitate is observed after thawing a frozen stock solution. | Incomplete dissolution after thawing or concentration changes due to uneven freezing. | - Ensure the entire aliquot is completely thawed before use. - Vortex the tube thoroughly to ensure a homogenous solution.[11] - If the precipitate persists, it may indicate degradation or that the concentration is too high for storage at that temperature. |
| A precipitate forms when the this compound stock solution is added to the culture medium. | Interaction with components in the medium, such as salts or other drugs, or a significant change in pH. | - Review the composition of your culture medium for any known incompatibilities with aminoglycosides.[1] - Check the pH of the final solution after adding the this compound stock. If necessary, adjust the pH of the medium before adding the antibiotic. - Prepare a fresh working solution of this compound in the culture medium immediately before use.[1] |
Quantitative Data Summary
| Parameter | Value | Solvent/Buffer | Reference |
| Solubility in Water | Freely soluble (≥ 100 mg/mL) | Water | [6][12][13][14] |
| Solubility in PBS | Approximately 10 mg/mL | Phosphate-Buffered Saline (pH 7.2) | [5] |
| Recommended pH for Stability | 9 - 11 | Aqueous Solution | [8][9] |
| pH of Ophthalmic Solutions | 7.0 - 8.0 | Aqueous Formulation | [10] |
Experimental Protocols
Protocol for Preparation of a Concentrated this compound Stock Solution (10 mg/mL)
-
Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder into a sterile 15 mL conical tube. Add 8 mL of sterile, deionized water.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and colorless.[11]
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a pH between 7.5 and 8.5 using sterile 0.1 N NaOH or 0.1 N HCl.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[11]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile polypropylene (B1209903) microcentrifuge tubes to prevent adsorption to glass.[3][11] Store the aliquots at -20°C for long-term use.[1][11][12]
Visualizations
Caption: Factors causing this compound precipitation and their solutions.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. kitabis.com [kitabis.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Temperature dependence of the stability of this compound mixed with penicillins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugfuture.com [drugfuture.com]
- 10. DailyMed - this compound solution/ drops [dailymed.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound | Aminoglycoside antibiotic | Hello Bio [hellobio.com]
- 13. This compound | CAS:32986-56-4 | Aminoglycoside antibiotic | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. benchchem.com [benchchem.com]
Adjusting pH for optimal Tobramycin activity in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal tobramycin (B1681333) activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, an aminoglycoside antibiotic, exhibits its highest antibacterial activity in alkaline conditions, with an optimal pH range of 7.2 to 7.4. Its efficacy significantly decreases in acidic environments.
Q2: Why is this compound activity pH-dependent?
A2: this compound is a polycationic molecule, meaning it has multiple positive charges at physiological pH. Its uptake into bacterial cells is dependent on a proton motive force. In alkaline conditions, the bacterial outer membrane is more negatively charged, which facilitates the electrostatic interaction and subsequent uptake of the positively charged this compound. Conversely, in an acidic environment, an excess of protons (H+) can compete with the cationic this compound for binding to the negatively charged membrane components, thereby reducing its uptake and antibacterial effect.
Q3: How does the pH of the experimental medium affect MIC values for this compound?
A3: The Minimum Inhibitory Concentration (MIC) of this compound is significantly influenced by the pH of the growth medium. As the pH of the medium becomes more acidic, the MIC of this compound against susceptible bacteria, such as Pseudomonas aeruginosa, increases, indicating reduced antibacterial activity. Conversely, a more alkaline medium will result in a lower MIC, signifying greater potency.
Q4: Can I use standard buffers to adjust the pH of my experimental medium?
A4: Yes, standard biological buffers like phosphate-buffered saline (PBS) or MOPS buffer can be used. However, it is crucial to ensure that the buffer components do not interfere with this compound activity or bacterial growth. It is recommended to prepare the growth medium and then adjust the pH to the desired value using sterile NaOH or HCl before adding this compound.
Troubleshooting Guide
Issue 1: High MIC values or reduced this compound activity observed.
-
Possible Cause: The pH of the experimental medium may be too acidic.
-
Solution: Verify the pH of your medium after sterilization and before adding this compound. Standard bacteriological media like Mueller-Hinton Broth can have a slightly acidic pH. Adjust the pH to the optimal range of 7.2-7.4 using sterile, dilute NaOH. Ensure thorough mixing and re-verify the pH before starting your experiment.
Issue 2: Inconsistent results across different experimental batches.
-
Possible Cause: Inconsistent pH levels between batches.
-
Solution: Implement a strict pH monitoring and adjustment protocol for every batch of medium prepared. Calibrate your pH meter regularly. Document the final pH of the medium for each experiment to ensure reproducibility.
Issue 3: Precipitation observed after adding this compound to the medium.
-
Possible Cause: High concentrations of this compound in a buffered solution with a high pH can sometimes lead to precipitation, especially if the buffer contains high concentrations of phosphate.
-
Solution: Prepare a concentrated stock solution of this compound in sterile, deionized water. Add the this compound stock solution to the final volume of the pH-adjusted medium. Ensure the final concentration of this compound is not above its solubility limit in the specific medium and conditions used.
Data Summary
The following table summarizes the effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa.
| pH of Medium | MIC of this compound (µg/mL) | Relative Activity |
| 6.0 | 8 | Reduced |
| 6.5 | 4 | Moderate |
| 7.0 | 2 | Good |
| 7.4 | 1 | Optimal |
| 8.0 | 1 | Optimal |
Note: These are representative values. Actual MICs may vary depending on the bacterial strain and specific experimental conditions.
Experimental Protocols
Protocol: Determining the Effect of pH on this compound MIC using Broth Microdilution
-
Medium Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
pH Adjustment:
-
Aseptically divide the MHB into several sterile flasks.
-
Using a calibrated pH meter, adjust the pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) using sterile 0.1 M HCl or 0.1 M NaOH.
-
Sterile-filter each pH-adjusted medium through a 0.22 µm filter to ensure sterility.
-
-
This compound Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in sterile, deionized water.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in each of the pH-adjusted MHB to achieve the desired concentration range.
-
Bacterial Inoculum Preparation:
-
Culture Pseudomonas aeruginosa (or the bacterium of interest) overnight on a suitable agar (B569324) plate.
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no this compound) and a negative control (no bacteria) for each pH value.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Determine the MIC for each pH value.
Visualizations
Caption: Workflow for Determining this compound MIC at Different pH Values.
Caption: Effect of pH on this compound's Interaction with the Bacterial Membrane.
Technical Support Center: Best Practices for Long-term Storage of Tobramycin Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the long-term storage of Tobramycin (B1681333) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for long-term storage of this compound solutions?
A1: For maximal stability, this compound solutions should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2] If refrigeration is unavailable, solutions may be stored at a controlled room temperature, between 15°C to 30°C (59°F to 86°F), for a limited duration.[3][4] For extended long-term storage of several months, freezing at -10 to -20°C is a viable option.[5]
Q2: What is the expected shelf-life of a prepared this compound solution under different storage conditions?
A2: The shelf-life of a this compound solution is highly dependent on the storage temperature and the specific formulation. For laboratory-prepared stock solutions, it is best practice to store them at -20°C for up to 4-6 months and at 4°C for short-term use, lasting up to 2 weeks.[6] Reconstituted powder for injection should be used within 24 hours if kept at room temperature, or within 96 hours if refrigerated.[1][3] Some ophthalmic solutions have demonstrated stability for up to three months when refrigerated at 4-8°C.[7]
Q3: How does pH affect the stability of this compound solutions during long-term storage?
A3: this compound is susceptible to degradation at pH extremes.[6] The primary degradation pathways are hydrolysis and oxidation.[1][8] Hydrolysis is more significant in acidic or basic conditions, while oxidation is the main degradation pathway at a neutral pH.[6][8][9] Specifically, acid-catalyzed hydrolysis can yield kanosamine and nebramine, whereas base-catalyzed hydrolysis can produce deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[8][10][11] this compound is generally stable for several weeks at a pH range of 1 to 11 at temperatures between 5°C to 27°C.[5] For inhalation solutions, a pH range of 4.5 to 8.7 is considered physiologically acceptable to avoid airway irritation.[12]
Q4: Can I autoclave media containing this compound?
A4: It is generally not recommended to autoclave media containing this compound.[6] While some studies suggest that this compound can be autoclaved without a loss of potency, the high temperatures involved can potentially lead to degradation, especially in the presence of other media components.[5][6]
Q5: Is it acceptable to pre-mix this compound solutions with other drugs, such as beta-lactam antibiotics?
A5: No, it is not recommended to physically premix this compound with other drugs, particularly beta-lactam antibiotics like penicillins or cephalosporins.[1][3][4][13] Co-mixing can lead to the significant degradation of this compound.[1] If co-administration is necessary for an experiment, the solutions should be administered separately.[1][3] The stability of this compound in the presence of penicillins is temperature-dependent, with increased degradation at higher temperatures.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the this compound solution. | Supersaturation or interaction with buffer salts. | Ensure this compound is fully dissolved in the initial solvent before making further dilutions.[6] Visually inspect the solution for particulate matter before use.[3] |
| The this compound solution has turned a slight yellow color. | This can be a result of oxidation, especially when stored at room temperature. | A slight yellowing of the solution does not necessarily indicate a loss of potency.[1] However, if the solution becomes cloudy or contains visible particles, it should be discarded.[1] To minimize discoloration, store solutions at refrigerated temperatures and protect them from light.[1][2][12] |
| Rapid loss of this compound activity in my experiment. | Improper storage temperature, repeated freeze-thaw cycles, or incompatibility with other media components. | Always store stock solutions at 2°C to 8°C for short-term use or at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles for long-term storage.[6] Prepare fresh working solutions in your experimental media before each experiment.[6] Review the composition of your media for any components known to interact with aminoglycosides.[6] |
Quantitative Data Summary
Table 1: Stability of Reconstituted/Diluted this compound Solutions
| Concentration & Diluent | Storage Temperature | Duration | Remaining Concentration | Reference |
| 40 mg/mL (reconstituted) | Room Temperature | 24 hours | Not specified, recommended use within this time | [3][5] |
| 40 mg/mL (reconstituted) | Refrigerated (2-8°C) | 96 hours | Not specified, recommended use within this time | [3][5] |
| 0.2 - 1 mg/mL in common IV fluids | Room Temperature (25°C) | 48 hours | Most solutions stable | [15] |
| 80 mg/mL in half-normal saline | Refrigerated (4°C) | 195 days | 96.5% | [12] |
| 80 mg/mL in half-normal saline | Room Temperature (25°C) | 195 days | 100.2% | [12] |
| 13.6 mg/mL ophthalmic solution | Refrigerated (4-8°C) | 91 days | 101.2% | [7] |
| 40 mg/mL (reconstituted, frozen) | -10 to -20°C | 12 weeks | Stable | [5] |
| 160 mg/50 mL in D5W (frozen) | -20°C | 30 days | >94% | [5] |
Table 2: Factors Influencing this compound Degradation
| Factor | Condition | Effect | Degradation Products | Reference |
| pH | Acidic (e.g., 1 N HCl at 80°C) | Hydrolysis | Kanosamine, Nebramine | [8][10][11] |
| Basic (e.g., 1 N KOH at 80°C) | Hydrolysis | Deoxystreptamine, Nebramine, Deoxystreptamine-kanosaminide | [8][10][11] | |
| Neutral | Oxidation | Deoxystreptamine, Nebramine, Deoxystreptamine-kanosaminide | [6][8][9] | |
| Temperature | Increased Temperature | Accelerates degradation | - | [6] |
| Excipients | Edetate disodium, high concentrations of borate (B1201080) buffer, sodium chloride, polysorbate 80 | Increased degradation | - | [16] |
| Glycerin, cyclodextrins, sodium sulfite | Reduced degradation | - | [16] | |
| Co-administration | Penicillins (e.g., ampicillin, carbenicillin) | Significant degradation of this compound | - | [1][14] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for assessing the stability of this compound solutions. Specific parameters may need to be optimized for different formulations.
-
Objective: To quantify the concentration of this compound and its degradation products over time under various storage conditions.
-
Materials:
-
This compound reference standard
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 analytical column (e.g., Nova-Pak C18, 3.9 x 150 mm)
-
Mobile phase: Acetonitrile/buffer (e.g., 55/45 v/v)
-
Derivatization agent (if using UV detection): e.g., 2,4-dinitrofluorobenzene (DNFB)
-
Reagents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
-
-
Procedure:
-
Sample Preparation: Prepare this compound solutions at the desired concentration in the relevant matrix (e.g., water, buffer, experimental media).
-
Forced Degradation (for method validation): Subject the this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. This helps to ensure the method is "stability-indicating," meaning it can separate the intact drug from its breakdown products.
-
Derivatization (if required): As this compound lacks a strong UV chromophore, pre-column derivatization with an agent like DNFB is often necessary for UV detection. This involves reacting the sample with the derivatizing agent under controlled temperature and time.
-
Chromatographic Conditions:
-
Inject the prepared samples and standards onto the HPLC system.
-
Run the analysis using an optimized mobile phase composition and flow rate to achieve good separation of this compound and its degradation products.
-
Detection is typically performed at a specific wavelength (e.g., 365 nm for DNFB derivatives) or by monitoring the parent molecular ion and expected degradation product ions using MS.[12][17]
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the concentration of this compound at each time point by comparing its peak area to a calibration curve generated from the reference standard.
-
Determine the percentage of remaining this compound and the increase in degradation products over time to assess stability.
-
-
Visualizations
Caption: Chemical degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. kitabis.com [kitabis.com]
- 3. globalrph.com [globalrph.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. benchchem.com [benchchem.com]
- 7. Stability of gentamicin sulfate and this compound sulfate in extemporaneously prepared ophthalmic solutions at 8 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of this compound in aqueous solution | Semantic Scholar [semanticscholar.org]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Temperature dependence of the stability of this compound mixed with penicillins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of parenteral solutions of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. tandfonline.com [tandfonline.com]
Validation & Comparative
Tobramycin vs. Gentamicin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two critical aminoglycoside antibiotics, Tobramycin (B1681333) and Gentamicin (B1671437), against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is curated from a range of in vitro studies and clinical trials to support research and development in the field of infectious diseases. While both antibiotics are mainstays in treating P. aeruginosa infections, their performance profiles exhibit key differences, particularly in in vitro potency and activity against resistant strains.
Executive Summary
In vitro studies consistently demonstrate that this compound exhibits greater potency against Pseudomonas aeruginosa compared to Gentamicin.[1] This is primarily reflected in lower Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of bacterial isolates.[1] Multiple studies have established that the MIC of this compound for P. aeruginosa is often two- to four-fold lower than that of Gentamicin.[1][2][3] Despite this clear in vitro advantage, clinical trials have often shown similar overall effectiveness between the two drugs.[1][4][5] However, the superior in vitro activity of this compound may be crucial in specific clinical scenarios, especially in infections caused by strains with reduced susceptibility to Gentamicin.[1]
In Vitro Efficacy: A Quantitative Comparison
The in vitro superiority of this compound over Gentamicin against P. aeruginosa is well-documented. This is consistently demonstrated by lower MIC values and a lower prevalence of resistance.
Minimum Inhibitory Concentration (MIC) Data
A large study involving 1,240 P. aeruginosa isolates from cystic fibrosis patients highlighted this compound's superior activity. The MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited) for this compound were 1 µg/ml and 8 µg/ml, respectively.[6] In the same study, the resistance rate to Gentamicin was significantly higher (19.3%) compared to this compound (5.4%).[1][6]
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Resistant |
| This compound | 1[1][6] | 8[1][6] | 5.4%[1][6] |
| Gentamicin | Not explicitly stated in the same study, but resistance was higher | Not explicitly stated in the same study, but resistance was higher | 19.3%[1][6] |
Another study comparing the two antibiotics against 500 strains of P. aeruginosa found this compound to be two to four times more active than Gentamicin.[2]
Susceptibility in Specific Contexts
In the context of septic joint arthroplasty, a study using antibiotic-loaded bone cement demonstrated that this compound-loaded cement had antibacterial activity against 98% of 100 clinical P. aeruginosa isolates, compared to 93% for Gentamicin-loaded cement.[7] Furthermore, the average zone of inhibition for the this compound-loaded cement was approximately 25% greater than that for the Gentamicin-loaded cement, a statistically significant difference.[7]
Clinical Efficacy
Despite this compound's in vitro advantages, clinical studies have often reported comparable efficacy between the two aminoglycosides. A comparative clinical study found that the clinical effectiveness of Gentamicin and this compound was similar, with a favorable response in 45.1% of patients in each treatment group.[4][5] Similarly, a study on children with cystic fibrosis and mucoid pseudomonas lung infections found no difference in the therapeutic benefit between treatment regimens of this compound plus carbenicillin (B1668345) and Gentamicin plus carbenicillin.[8][9]
Mechanisms of Action and Resistance
This compound and Gentamicin are both aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which leads to the mistranslation of mRNA and ultimately results in bacterial cell death.[1][10]
Resistance to aminoglycosides in P. aeruginosa is a significant clinical concern and can arise through several mechanisms. The most common is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[11] These enzymes, which include acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT), alter the structure of the aminoglycoside, preventing it from binding to the ribosome.[11][12] Other resistance mechanisms include overexpression of efflux pumps, such as MexXY-OprM, and modifications of the 16S rRNA.[11]
Some strains of P. aeruginosa that are resistant to Gentamicin may remain susceptible to this compound, though cross-resistance is also observed.[2][4][5] The differential activity of AMEs against this compound and Gentamicin can contribute to these varying resistance profiles.[12][13] For example, certain gentamicin acetyltransferases (GAT) have a much higher affinity for Gentamicin than for this compound, which may explain why some Gentamicin-resistant strains remain susceptible to this compound.[13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using standardized methods such as the agar (B569324) dilution method or broth microdilution.
Agar Dilution Method (General Protocol):
-
Preparation of Antibiotic Plates: A series of agar plates containing serial dilutions of the antibiotic (this compound or Gentamicin) are prepared.
-
Inoculum Preparation: P. aeruginosa isolates are cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific bacterial concentration (e.g., 10^8 CFU/mL).
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
dot
Caption: Workflow for MIC determination.
Zone of Inhibition Assay (General Protocol):
This method is often used to assess the antibacterial activity of antibiotics released from a solid matrix, such as bone cement.
-
Agar Plate Preparation: Mueller-Hinton agar plates are uniformly seeded with a standardized suspension of P. aeruginosa.
-
Disk Placement: A disk of the material being tested (e.g., antibiotic-loaded bone cement) is placed on the surface of the agar.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater antibacterial activity.
dot
Caption: Zone of Inhibition Assay Workflow.
Conclusion
The available evidence strongly suggests that this compound has a greater in vitro activity against Pseudomonas aeruginosa compared to Gentamicin.[1] This is consistently demonstrated by lower MIC values and a lower prevalence of resistance.[1] While broad clinical trials have not always shown a statistically significant difference in overall efficacy, the in vitro advantage of this compound may be crucial in specific clinical scenarios, particularly in infections caused by strains with reduced susceptibility to Gentamicin.[1] For drug development professionals, these findings underscore the importance of considering the specific resistance profiles of circulating P. aeruginosa strains when designing new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative activity of this compound and gentamicin against Pseudomonas, Proteus and Providencia species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activity of this compound, amikacin, and gentamicin alone and with carbenicillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical study of this compound and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Clinical Study of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic bone cement for the treatment of Pseudomonas aeruginosa in joint arthroplasty: comparison of this compound and gentamicin-loaded cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gentamicin and this compound compared in the treatment of mucoid pseudomonas lung infections in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentamicin and this compound compared in the treatment of mucoid pseudomonas lung infections in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Aminoglycoside Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
A Comparative Analysis of Tobramycin and Amikacin Activity Against Gram-negative Bacteria
In the landscape of antimicrobial agents, the aminoglycosides tobramycin (B1681333) and amikacin (B45834) remain critical tools in the clinical management of serious Gram-negative bacterial infections. This guide provides a detailed comparison of their in vitro activity against key pathogens, supported by quantitative data, experimental protocols, and visual representations of their mechanism of action and susceptibility testing workflows. This document is intended for researchers, scientists, and drug development professionals seeking an objective comparison of these two important antibiotics.
Mechanism of Action: A Shared Pathway of Protein Synthesis Inhibition
Both this compound and amikacin are bactericidal aminoglycoside antibiotics that exert their effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of the mRNA codon, and leads to the production of nonfunctional or toxic proteins. The accumulation of these aberrant proteins, along with the disruption of the bacterial cell membrane, ultimately results in bacterial cell death.
Comparative In Vitro Activity
The in vitro activity of this compound and amikacin against common Gram-negative pathogens is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, are derived from recent large-scale surveillance studies.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Enterobacterales * | This compound | 0.5 | 4 | [1] |
| Amikacin | 2 | 4 | [1] | |
| Pseudomonas aeruginosa | This compound | 1 | 8 | [2] |
| Amikacin | 4 | 16 | [2] | |
| Acinetobacter baumannii | This compound | - | - | - |
| Amikacin | 32 | >64 | [3] |
*Enterobacterales data includes isolates of Escherichia coli and Klebsiella pneumoniae.[1]
On a weight-for-weight basis, this compound generally demonstrates greater potency against Pseudomonas aeruginosa compared to amikacin.[4] However, amikacin often retains activity against strains that have developed resistance to this compound and other aminoglycosides.[5] This is a crucial consideration in clinical settings with a high prevalence of antimicrobial resistance. For Enterobacterales, both agents show good activity, with amikacin having a slightly higher MIC₉₀ in the cited study.[1] Data for this compound against Acinetobacter baumannii from a directly comparative recent study was limited; however, amikacin's activity against this pathogen is often challenged by high resistance rates.[3]
Experimental Protocols: Broth Microdilution for MIC Determination
The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely used technique.
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Antimicrobial stock solutions of known concentration
-
Pipettes and multichannel pipettors
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared directly in the microtiter plate wells using CAMHB. Each well will contain 50 µL of the appropriate antimicrobial concentration. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with 50 µL of the standardized bacterial suspension, bringing the total volume in each well to 100 µL.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: Following incubation, the plate is examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanisms of Resistance
Resistance to aminoglycosides in Gram-negative bacteria is primarily mediated by three mechanisms:
-
Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation. Amikacin's structure provides it with a degree of protection against many of these enzymes, which is why it may be effective against this compound-resistant isolates.[5]
-
Alteration of the Ribosomal Target: Mutations in the 30S ribosomal subunit can reduce the binding affinity of aminoglycosides, leading to resistance.
-
Reduced Permeability and Efflux: Decreased uptake of the antibiotic due to alterations in the outer membrane porins or active removal of the drug from the cell by efflux pumps can also confer resistance.
Conclusion
Both this compound and amikacin are potent bactericidal agents against a wide range of Gram-negative bacteria. This compound often exhibits greater in vitro potency against Pseudomonas aeruginosa, while amikacin's broader spectrum of activity against resistant strains makes it a valuable option in the face of emerging resistance. The choice between these two agents should be guided by local susceptibility patterns, the specific pathogen isolated, and the clinical context of the infection. Continued surveillance of antimicrobial susceptibility is essential to ensure the effective use of these important therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity of this compound, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
A Comparative Guide to Validating Novel Tobramycin Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of rapid, accurate, and reliable antimicrobial susceptibility testing (AST) methods. This guide provides a comprehensive framework for the validation of a new Tobramycin susceptibility testing method by comparing its performance against established, standardized techniques. The included experimental protocols and data presentation formats are designed to support rigorous validation efforts, ultimately contributing to improved patient care through more precise and timely AST.
Established Methods for this compound Susceptibility Testing: A Benchmark for Comparison
Accurate determination of this compound susceptibility is critical for the effective treatment of various bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] Any new method for this compound AST must be validated against established reference and alternative methods. The most widely recognized methods are:
-
Broth Microdilution (BMD): Considered the "gold standard" or reference method for quantitative AST, providing a minimal inhibitory concentration (MIC) value.[1]
-
Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative method that is widely used for routine AST due to its simplicity and low cost.[3][4]
-
Epsilometer Test (Etest): A gradient diffusion method that provides a quantitative MIC value.[1]
-
Automated Systems (e.g., VITEK® 2): These systems offer rapid, high-throughput, and automated incubation and reading of susceptibility tests.[1][5]
The performance of these methods can vary depending on the bacterial species and specific laboratory conditions.[1] Therefore, a new method must be compared against the reference method (BMD) and, ideally, one or more of the other established methods to assess its performance thoroughly.
Performance Comparison of this compound Susceptibility Testing Methods
The validation of a new testing method hinges on a direct comparison of its performance metrics against the established standards. The following table outlines the key parameters for comparison and includes typical performance data for existing methods based on published studies. The data for the "New Test Method" is to be generated during the validation process.
| Performance Metric | Broth Microdilution (Reference Method) | Kirby-Bauer Disk Diffusion | Etest (Epsilometer Test) | Automated System (e.g., VITEK® 2) | New Test Method |
| Accuracy (Categorical Agreement with Reference) | Not Applicable (Reference) | 59% - >95%[1] | 69% - >95%[1] | 36% - 100%[1] | (Data to be generated) |
| Essential Agreement (MIC correlation with Reference) | Not Applicable (Reference) | Not Applicable | High | High[1] | (Data to be generated) |
| Precision (Reproducibility) | High | Moderate to High | High | High | (Data to be generated) |
| Turnaround Time | 18-24 hours[5] | 18-24 hours[5] | 18-24 hours | 5-18 hours[5] | (Data to be generated) |
| Throughput | High (with automation) | High | Low to Moderate | High | (Data to be generated) |
| Cost per Test | Low to Moderate | Low | High | High | (Data to be generated) |
Note: Performance data can vary based on the bacterial species being tested and the specific laboratory conditions. The data presented for existing methods serves as a benchmark for the new method's validation.
Experimental Protocols for Standard Methods
Detailed and standardized methodologies are crucial for generating reliable and comparable data. The following are summarized protocols for the key experiments cited. It is imperative to adhere to the latest guidelines from standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Broth Microdilution (BMD) - Reference Method
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical standard
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plates. The concentration range should bracket the expected MIC values and clinical breakpoints.[5]
-
Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard.[5]
-
Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[5]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[5]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
Kirby-Bauer Disk Diffusion
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[3]
-
This compound disks (10 µg)[3]
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare a bacterial suspension to match the turbidity of a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.[3]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[3]
-
Allow the plate to dry for 3-5 minutes.[5]
-
Aseptically apply a this compound (10 µg) disk to the center of the inoculated plate.[5]
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Measure the diameter of the zone of growth inhibition in millimeters and interpret the results (Susceptible, Intermediate, or Resistant) based on CLSI or EUCAST guidelines.[9]
Etest (Epsilometer Test)
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound Etest strips
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculate the MHA plate with the standardized bacterial suspension as described for the Kirby-Bauer method.
-
Allow the plate to dry.
-
Aseptically apply the this compound Etest strip to the agar surface.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
Automated Systems
Automated systems provide rapid and high-throughput susceptibility testing. The specific protocol will vary depending on the manufacturer's instructions.
General Workflow:
-
A standardized bacterial inoculum is prepared.[5]
-
The inoculum is introduced into a reagent card containing various antibiotics, including this compound, in different concentrations.[5]
-
The card is placed into the automated instrument.[5]
-
The instrument incubates the card and periodically measures bacterial growth using turbidimetric or colorimetric methods.[5]
-
The system's software analyzes the growth kinetics to determine the MIC and provides a categorical interpretation (Susceptible, Intermediate, or Resistant).[5]
Visualization of Experimental and Logical Workflows
Clear and concise diagrams of experimental workflows are essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the validation workflow and the decision-making process based on susceptibility testing results.
Caption: Workflow for validating a new this compound susceptibility test method.
Caption: Decision pathway for clinical interpretation of this compound AST results.
Conclusion
The validation of a new this compound susceptibility test method is a rigorous process that demands meticulous planning, execution, and data analysis. By adhering to standardized protocols and systematically comparing performance against established reference and alternative methods, researchers can confidently evaluate the reliability and utility of a novel diagnostic tool. This guide provides the essential framework to support such validation efforts, which are paramount for advancing antimicrobial stewardship and enhancing patient outcomes.
References
- 1. Evaluation of Five Susceptibility Test Methods for Detection of this compound Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. micromasterlab.com [micromasterlab.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. szu.gov.cz [szu.gov.cz]
- 8. nicd.ac.za [nicd.ac.za]
- 9. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation Between In Vitro Tobramycin Susceptibility and In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relationship between the in vitro susceptibility of a bacterial pathogen to tobramycin (B1681333) and the antibiotic's clinical efficacy is a critical aspect of infectious disease research and drug development. This guide provides an objective comparison of in vitro and in vivo data to elucidate the predictive value and limitations of susceptibility testing for this compound, supported by experimental evidence. While a strong correlation generally exists, particularly when considering pharmacokinetic and pharmacodynamic (PK/PD) principles, it is not a simple one-to-one relationship.[1] This guide delves into the data that validates this correlation, explores the methodologies behind in vitro and in vivo assessments, and visualizes the key pathways and workflows involved.
Section 1: Quantitative Data Comparison
In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), is a fundamental tool for predicting the potential success of this compound therapy.[1] A lower MIC value is generally associated with a higher probability of clinical and microbiological success.[1] However, the predictive power of these in vitro tests is not absolute. Factors such as the site of infection, the host's immune status, and the development of bacterial resistance can significantly influence in vivo outcomes.[1]
Table 1: In Vitro Susceptibility of Common Pathogens to this compound
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Pseudomonas aeruginosa | 1,240 | 1 | 8 | 94.6% |
| Staphylococcus aureus | 191 (combined with Pseudomonas) | ≤0.20 | - | Nearly all isolates |
| Escherichia coli | 25 | - | 1.56 | Most isolates |
| Klebsiella spp. | 25 | - | 1.56 | Most isolates |
| Enterobacter spp. | 25 | - | 1.56 | Most isolates |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[2][3]
This compound has demonstrated potent in vitro activity against a wide range of pathogens, notably Pseudomonas aeruginosa and Staphylococcus aureus.[2][4] In a study of 1,240 P. aeruginosa isolates from cystic fibrosis patients, this compound was the most active agent tested, with an MIC90 of 8 µg/mL.[3]
Table 2: Comparison of this compound and Gentamicin (B1671437) Activity Against P. aeruginosa
| Antibiotic | Activity Comparison |
| This compound | At least twice as active as gentamicin against P. aeruginosa.[5] |
| Gentamicin | Less active than this compound against P. aeruginosa.[5] |
Studies have consistently shown that this compound is more potent than gentamicin against P. aeruginosa in vitro.[5] This difference in in vitro activity often translates to considerations in clinical settings, especially in cases of suspected or confirmed P. aeruginosa infections.
Table 3: Correlation of In Vitro MIC with In Vivo Outcomes in a Murine Pneumonia Model
| P. aeruginosa Strain | This compound MIC (µg/mL) | In Vivo Outcome (Bacterial Load Reduction in Lungs) |
| Strain A (Susceptible) | 1 | Significant reduction |
| Strain B (Intermediate) | 4 | Moderate reduction |
| Strain C (Resistant) | 16 | Minimal to no reduction |
This table represents a generalized summary of findings from murine pneumonia models, where a lower MIC is correlated with greater in vivo efficacy.
Animal models, such as the murine pneumonia model, are crucial for bridging the gap between in vitro data and clinical outcomes. In these models, a clear trend is observed where lower this compound MICs against the infecting P. aeruginosa strain lead to a more substantial reduction in bacterial burden in the lungs.
Section 2: Experimental Protocols
Robust and standardized experimental methodologies are essential for generating reliable and comparable data on antibiotic susceptibility and efficacy.
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Principle: A standardized suspension of the test bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of this compound in a liquid growth medium.[1] The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria after incubation.
Detailed Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
In Vivo Efficacy Testing: Murine Pneumonia Model
This model is commonly used to evaluate the efficacy of antibiotics against respiratory pathogens.[1]
Principle: Mice are infected with a bacterial pathogen, such as Pseudomonas aeruginosa, to establish a lung infection. The efficacy of this compound is then assessed by measuring the reduction in bacterial burden in the lungs.[1]
Detailed Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for a specified period.
-
Induction of Neutropenia (Optional but common): To mimic conditions in immunocompromised patients, induce transient neutropenia in mice using an agent like cyclophosphamide.[1]
-
Infection: Anesthetize the mice and infect them intranasally or intratracheally with a standardized inoculum of the test bacterium (e.g., P. aeruginosa).[1]
-
This compound Administration: At a specified time post-infection, initiate this compound treatment. The antibiotic can be administered via a clinically relevant route, such as intraperitoneal injection or aerosol inhalation.[1]
-
Assessment of Bacterial Burden: At a predetermined endpoint, euthanize the mice and aseptically harvest their lungs. Homogenize the lung tissue and perform serial dilutions for quantitative bacterial culture to determine the CFU per gram of lung tissue.
-
Data Analysis: Compare the bacterial load in the lungs of this compound-treated mice to that of a control group (e.g., saline-treated) to determine the reduction in bacterial burden.
Section 3: Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the mechanism of action of this compound, common resistance mechanisms, and the experimental workflow for correlating in vitro and in vivo data.
Caption: Mechanism of action of this compound, leading to bacterial cell death.
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Workflow for correlating in vitro susceptibility with in vivo efficacy.
Conclusion
The validation of in vitro this compound susceptibility as a predictor of in vivo efficacy is a multifaceted process. While a strong correlation exists, particularly when considering PK/PD principles, it is not a simple one-to-one relationship.[1] This guide has provided a comparative overview of the quantitative data, detailed the experimental protocols necessary for robust assessment, and visualized the underlying biological and experimental processes. For researchers and drug development professionals, a comprehensive approach that integrates in vitro susceptibility data with in vivo models and a thorough understanding of PK/PD is essential for the successful development and clinical application of this compound and other antimicrobial agents.[1] The continued refinement of susceptibility testing methods and the development of more predictive in vivo models will further enhance our ability to combat infectious diseases effectively.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro susceptibility testing with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory findings of this compound and their relation to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Tobramycin and Other Aminoglycosides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides a detailed comparison of cross-resistance patterns between tobramycin (B1681333) and other clinically significant aminoglycosides, supported by experimental data and methodologies, to inform therapeutic strategies and the development of next-generation antibiotics.
Aminoglycosides are a cornerstone in treating severe Gram-negative bacterial infections, with this compound being a potent option, especially against Pseudomonas aeruginosa.[1] However, the rise of antibiotic resistance threatens their efficacy. A key challenge is cross-resistance, where resistance to one aminoglycoside confers resistance to others. This guide dissects the mechanisms behind this phenomenon and compares the cross-resistance profiles of this compound with gentamicin (B1671437), amikacin (B45834), and the newer aminoglycoside, plazomicin.
The Molecular Underpinnings of Aminoglycoside Cross-Resistance
The primary drivers of cross-resistance among aminoglycosides are enzymatic modification, target site alteration, and efflux pumps. The specific mechanism largely dictates the spectrum of cross-resistance observed.[1]
1. Enzymatic Modification by Aminoglycoside-Modifying Enzymes (AMEs): This is the most common mechanism of clinical resistance.[1][2] AMEs are bacterial enzymes that covalently modify aminoglycosides, preventing them from binding to their ribosomal target.[1][2] There are three main classes of AMEs, each with distinct substrate specificities that determine the cross-resistance pattern:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group. For instance, AAC(6')-I enzymes can confer resistance to this compound, kanamycin, and amikacin.[1][3]
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group.[1]
-
Aminoglycoside Nucleotidyltransferases (ANTs or AADs): Transfer a nucleotide.[1] The ANT(2")-I enzyme, for example, inactivates gentamicin and this compound.[3]
2. Target Site Alteration by 16S rRNA Methyltransferases: Acquired 16S rRNA methyltransferases can confer high-level resistance to a broad spectrum of aminoglycosides.[4][5][6] These enzymes methylate specific nucleotides in the 16S rRNA of the bacterial ribosome, the binding site for aminoglycosides.[7] This modification significantly reduces the binding affinity of most clinically relevant aminoglycosides, including this compound, gentamicin, and amikacin, leading to broad cross-resistance.[5][8] Plazomicin is also ineffective against isolates producing these enzymes.[6][9]
3. Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration.[10] While some efflux pumps are specific, many can extrude a wide range of compounds, contributing to multidrug resistance.[11][12] In P. aeruginosa, the MexXY-OprM efflux system is a significant contributor to aminoglycoside resistance, including this compound.[13] Efflux pumps can act synergistically with other resistance mechanisms to increase the level of resistance.[11]
Comparative Analysis of Cross-Resistance Patterns
The following tables summarize the cross-resistance profiles based on the minimum inhibitory concentrations (MICs) of this compound and other aminoglycosides against various bacterial isolates. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: this compound Susceptibility in Isolates Resistant to Other Antibiotics
| Agent to which Isolate was Resistant | Number of Isolates | Isolates Susceptible to this compound (%) |
| Amikacin | 162 | 33.3% |
| Gentamicin | 239 | 44.4% |
Source: Adapted from a study on Pseudomonas aeruginosa isolates from patients with cystic fibrosis.[14]
Table 2: Susceptibility of this compound-Resistant Isolates to Other Antibiotics
| Antibiotic | Isolates Susceptible (%) |
| Amikacin | 14.9% |
| Gentamicin | 0.0% |
| Ciprofloxacin | 37.3% |
| Aztreonam | 65.7% |
| Ceftazidime | 50.7% |
| Ticarcillin | 56.7% |
Source: Adapted from a study on 67 this compound-resistant Pseudomonas aeruginosa isolates.[14]
Table 3: Comparative In Vitro Activity of Plazomicin and Other Aminoglycosides Against Multidrug-Resistant Gram-Negative Bacilli
| Organism Group (Resistance Mechanism) | Aminoglycoside | Susceptible (%) | Intermediate (%) | Resistant (%) |
| blaKPC-positive isolates | Plazomicin | 92.3 | 0.9 | 6.8 |
| Amikacin | 58.1 | 4.3 | 37.6 | |
| Gentamicin | 65.0 | 2.6 | 32.5 | |
| This compound | 5.1 | 6.0 | 88.9 | |
| blaNDM-positive isolates | Plazomicin | 35.7 | 2.4 | 61.9 |
| Amikacin | 38.1 | 0.0 | 61.9 | |
| Gentamicin | 14.3 | 0.0 | 85.7 | |
| This compound | 9.5 | 0.0 | 90.5 |
Source: Data based on CLSI breakpoints.[15]
These data highlight that cross-resistance among aminoglycosides is common. Gentamicin-resistant Enterobacteriaceae are often cross-resistant to this compound but may remain susceptible to amikacin.[16] Conversely, this compound-resistant isolates frequently exhibit resistance to gentamicin.[14] Plazomicin, a next-generation aminoglycoside, demonstrates greater activity against many isolates resistant to older aminoglycosides, particularly those carrying certain AMEs. However, its efficacy is compromised by the presence of 16S rRNA methyltransferases.[9]
Experimental Methodologies
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST). A standardized and widely accepted method for AST is the broth microdilution method , as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Isolate Preparation:
-
Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) and incubated overnight at 35-37°C.
-
A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution plate.
-
-
Antibiotic Preparation:
-
Stock solutions of the aminoglycosides (this compound, gentamicin, amikacin, plazomicin) are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
-
Interpretation:
-
The determined MIC values are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by regulatory bodies such as the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Visualizing Resistance Mechanisms and Experimental Flow
To further elucidate the complex relationships in aminoglycoside resistance, the following diagrams provide a visual representation of the key mechanisms and the experimental workflow for assessing cross-resistance.
Caption: Primary mechanisms of bacterial cross-resistance to aminoglycosides.
Caption: Workflow for assessing aminoglycoside cross-resistance via MIC testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and this compound against Multidrug-Resistant Aerobic Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to gentamicin, this compound and amikacin among clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Tobramycin vs. Ciprofloxacin: A Head-to-Head Comparison of Biofilm Eradication Efficacy
For Immediate Release
In the persistent battle against chronic bacterial infections, the ability of pathogens to form resilient biofilm communities presents a significant therapeutic challenge. This guide provides a detailed, evidence-based comparison of two frontline antibiotics, Tobramycin (B1681333) and Ciprofloxacin, in their capacity to eradicate bacterial biofilms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Performance in Biofilm Eradication
The in vitro efficacy of this compound and Ciprofloxacin against bacterial biofilms, particularly those formed by Pseudomonas aeruginosa, has been a subject of extensive research. The following tables summarize key quantitative findings from comparative studies.
| Metric | This compound | Ciprofloxacin | Bacterial Strain | Citation |
| Biofilm Eliminating Concentration (BEC) | >100 µg/mL (12h), 75 µg/mL (36h) | 5 µg/mL (12h & 36h) | Pseudomonas aeruginosa | [1] |
| Fold increase over MIC for BEC | 75-100x MIC | 10x MIC | Pseudomonas aeruginosa | [1] |
Table 1: Biofilm Eliminating Concentration (BEC) Comparison. The BEC is defined as the concentration that reduces viable biofilm organisms by at least 99.9%.
| Metric | This compound | Ciprofloxacin | Bacterial Strain | Citation |
| Log Reduction in CFU at 256 mg/L | ~4 log10 | ~4 log10 | Pseudomonas aeruginosa | [2] |
| Concentration for complete inhibition of biofilm formation | 16 mg/L | Not specified in this study | Pseudomonas aeruginosa | [2] |
Table 2: Biofilm Reduction and Inhibition. CFU stands for Colony Forming Units, a measure of viable bacterial cells.
Experimental Protocols
The following section details the methodologies employed in key studies to assess the anti-biofilm properties of this compound and Ciprofloxacin.
Modified Robbins Device for BEC Determination
This method was utilized to determine the Biofilm Eliminating Concentration (BEC) of the antibiotics against Pseudomonas aeruginosa.
-
Biofilm Cultivation : Bacterial biofilms were grown in a modified Robbins device under a continuous flow of culture medium at 60 ml/h for 40-44 hours. This allows for the formation of mature and robust biofilms on surfaces.[1]
-
Antibiotic Exposure : The established biofilms were then exposed to a range of concentrations of either Ciprofloxacin or this compound for 12 or 36 hours.[1]
-
Quantification of Viable Bacteria : After antibiotic treatment, the remaining viable bacteria in the biofilm were quantified to determine the concentration at which a 99.9% reduction in viability was achieved.[1]
Microtiter Plate Biofilm Assay
A common in vitro model for studying biofilm formation and eradication.
-
Inoculum Preparation : An overnight bacterial culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Biofilm Formation : A specific volume of the diluted culture is added to the wells of a 96-well microtiter plate. The plate is incubated for 24-48 hours at 37°C to allow biofilm formation.
-
Antibiotic Treatment : After incubation, the planktonic (free-swimming) bacteria are removed, and fresh medium containing serial dilutions of the test antibiotic is added to the wells. The plate is then incubated for a specified period (e.g., 24 hours).
-
Quantification : The biofilm biomass can be quantified using methods such as crystal violet staining, or the viability of the biofilm-embedded cells can be determined by colony-forming unit (CFU) counting after sonication and plating.
Mechanisms of Action and Biofilm Interaction
This compound, an aminoglycoside, and Ciprofloxacin, a fluoroquinolone, exhibit distinct mechanisms of action which influence their efficacy against biofilms.
This compound :
-
Mechanism of Action : Primarily inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
-
Interaction with Biofilm : The positively charged nature of this compound can lead to its sequestration at the periphery of the negatively charged biofilm matrix. This interaction can limit its penetration into the deeper layers of the biofilm.[3] Ionic interactions with the biofilm matrix appear to be a key factor in dictating its ability to penetrate the biomass.[3]
Ciprofloxacin :
-
Mechanism of Action : Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Interaction with Biofilm : As a neutral molecule, Ciprofloxacin generally shows better penetration through the biofilm matrix compared to this compound.[3] However, its efficacy can be hampered by the presence of persister cells within the biofilm, which are metabolically dormant and less susceptible to antibiotics.[4] Interestingly, at sub-inhibitory concentrations, Ciprofloxacin has been shown to enhance biofilm formation in Staphylococcus aureus by interacting with the AgrC protein of the agr quorum sensing system.[5]
Signaling Pathways in Biofilm Formation and Antibiotic Interaction
The formation of bacterial biofilms is a complex process regulated by intricate signaling networks, most notably quorum sensing (QS).
The agr Quorum Sensing System in Staphylococcus aureus
The accessory gene regulator (agr) system is a key QS pathway in S. aureus that controls biofilm formation.
-
Mechanism : The agr system is regulated by an autoinducing peptide (AIP) that, at a critical concentration, activates the AgrC sensor kinase. This leads to the phosphorylation of the AgrA response regulator, which in turn upregulates the expression of toxins and proteases and downregulates the expression of surface adhesion molecules, promoting biofilm dispersal in mature biofilms.
-
Interaction with Ciprofloxacin : Studies have revealed that sub-inhibitory concentrations of Ciprofloxacin can bind to the AgrC protein, inhibiting the agr signaling pathway.[5] This inhibition prevents the downregulation of adhesion factors and the upregulation of dispersal factors, ultimately leading to a significant increase in biofilm biomass.[5][6]
Conclusion
The choice between this compound and Ciprofloxacin for biofilm eradication is nuanced and depends on the specific bacterial species, the maturity of the biofilm, and the desired therapeutic outcome.
-
Ciprofloxacin demonstrates superior penetration into P. aeruginosa biofilms and a lower effective concentration for eradication in some in vitro models.[1] However, its potential to induce biofilm formation in S. aureus at sub-inhibitory concentrations is a critical consideration.[5]
-
This compound's efficacy can be hindered by its limited penetration through the biofilm matrix.[3] Despite this, it remains a cornerstone of therapy for P. aeruginosa infections, particularly in cystic fibrosis patients, often used in inhaled formulations to achieve high local concentrations.
This comparative guide underscores the complexity of biofilm eradication and highlights the need for continued research into novel anti-biofilm strategies. Understanding the distinct interactions of antibiotics with the biofilm matrix and bacterial signaling pathways is paramount for the development of more effective treatments for chronic infections.
References
- 1. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptation of Pseudomonas aeruginosa biofilms to this compound and the quorum sensing inhibitor C-30 during experimental evolution requires multiple genotypic and phenotypic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism | Semantic Scholar [semanticscholar.org]
- 5. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synergistic Power: Tobramycin and β-Lactam Antibiotics in Concert Against Gram-Negative Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The combination of tobramycin (B1681333), an aminoglycoside antibiotic, with β-lactam antibiotics has long been a cornerstone in the treatment of severe Gram-negative bacterial infections. This guide provides a comprehensive overview of the synergistic effects of these drug combinations, supported by experimental data, detailed methodologies, and visualizations to aid in research and development. The primary mechanism underlying this synergy lies in the ability of β-lactams to disrupt the bacterial cell wall, thereby facilitating the intracellular uptake of this compound, which then inhibits protein synthesis, leading to enhanced bactericidal activity.[1][2][3]
Quantitative Analysis of Synergy
The synergistic interactions between this compound and various β-lactam antibiotics have been extensively evaluated against a range of clinically significant Gram-negative bacteria. The checkerboard microdilution technique is the most common in vitro method used to quantify synergy, with the Fractional Inhibitory Concentration (FIC) index being the key parameter. An FIC index of ≤ 0.5 is typically indicative of synergy.
Table 1: Synergistic Activity of this compound in Combination with Piperacillin-Tazobactam against Gram-Negative Isolates [4][5]
| Bacterial Species | Number of Isolates | Percentage of Synergy (%) |
| Pseudomonas aeruginosa | 25 | 88 |
| Acinetobacter baumannii | 15 | 80 |
| Enterobacter cloacae | 10 | 90 |
| Serratia marcescens | 10 | 80 |
| Citrobacter freundii | 15 | 73 |
Table 2: Synergistic Activity of this compound in Combination with Ticarcillin-Clavulanate against Gram-Negative Isolates [4][6][7]
| Bacterial Species | Number of Isolates | Percentage of Synergy (%) |
| Pseudomonas aeruginosa | 25 | 84 |
| Acinetobacter baumannii | 15 | 73 |
| Enterobacter cloacae | 10 | 80 |
| Serratia marcescens | 10 | 70 |
| Citrobacter freundii | 15 | 67 |
Table 3: Synergistic Activity of this compound in Combination with Cephalosporins against Gram-Negative Isolates [4][8][9][10][11]
| β-Lactam Antibiotic | Bacterial Species | Number of Isolates | Percentage of Synergy (%) |
| Ceftazidime | Pseudomonas aeruginosa | 75 | 44 |
| Ceftriaxone (B1232239) | Pseudomonas aeruginosa | 90 | 72 |
| Ceftazidime | Acinetobacter baumannii | 15 | 47 |
| Ceftriaxone | Acinetobacter baumannii | 15 | 40 |
| Ceftazidime | Enterobacter cloacae | 10 | 60 |
| Ceftriaxone | Enterobacter cloacae | 10 | 50 |
| Ceftazidime | Serratia marcescens | 10 | 50 |
| Ceftriaxone | Serratia marcescens | 10 | 40 |
| Ceftazidime | Citrobacter freundii | 15 | 40 |
| Ceftriaxone | Citrobacter freundii | 15 | 33 |
Experimental Protocols
The following is a detailed methodology for the checkerboard microdilution assay, a key experiment for determining antibiotic synergy.
Checkerboard Microdilution Assay Protocol
1. Preparation of Materials:
-
Antibiotics: Stock solutions of this compound and the desired β-lactam antibiotic are prepared at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Bacterial Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, clear, round or flat-bottomed plates are used.
2. Assay Setup:
-
A two-dimensional array of antibiotic concentrations is created in the 96-well plate.
-
Serial dilutions of this compound are made along the y-axis (rows), and serial dilutions of the β-lactam antibiotic are made along the x-axis (columns).
-
Each well will contain a unique combination of concentrations of the two antibiotics.
-
Control wells containing each antibiotic alone are included to determine the MIC of each drug individually. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Data Analysis and Interpretation:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Indifference (or Additive): 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of synergy, the following diagrams are provided.
References
- 1. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early effects of beta-lactams on aminoglycoside uptake, bactericidal rates, and turbidimetrically measured growth inhibition in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro synergistic activities of this compound and selected beta-lactams against 75 gram-negative clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro synergistic activities of this compound and selected beta-lactams against 75 gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy between ticarcillin and this compound against Pseudomonas aeruginosa and Enterobacteriaceae in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy Between Ticarcillin and this compound Against Pseudomonas aeruginosa and Enterobacteriaceae In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of synergy by two methods with eight antimicrobial combinations against this compound-susceptible and this compound-resistant strains of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing: Comparing the this compound and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro synergism of ceftriaxone combined with aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing: Comparing the this compound and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Plazomicin Demonstrates Superior Activity Over Tobramycin Against Resistant Bacterial Isolates
A comprehensive analysis of in vitro studies reveals that plazomicin (B589178), a next-generation aminoglycoside, exhibits greater potency and broader activity against a wide range of multidrug-resistant Gram-negative bacteria compared to the established aminoglycoside, tobramycin (B1681333). This guide synthesizes key experimental data, details the methodologies employed in these pivotal studies, and visually breaks down the underlying mechanisms of action and resistance.
This report is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the in vitro performance of this compound and plazomicin against clinically significant resistant bacterial isolates. The findings consistently highlight plazomicin's ability to overcome common aminoglycoside resistance mechanisms, positioning it as a valuable agent in the fight against antimicrobial resistance.
Performance Data: A Quantitative Comparison
The in vitro efficacy of plazomicin and this compound has been rigorously evaluated against a variety of resistant bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and the percentage of susceptible isolates from several key studies. The data consistently demonstrates plazomicin's lower MIC values and higher susceptibility rates, particularly against carbapenem-resistant Enterobacteriaceae (CRE).
Table 1: Comparative in vitro Activity of Plazomicin and this compound against All Enterobacterales Isolates
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (CLSI 2023 Breakpoints) |
| Plazomicin | 0.5 | 1 | 96.4%[1] |
| This compound | 0.5 | 4 | 88.0%[1] |
Table 2: In Vitro Activity against Carbapenem-Resistant Enterobacteriaceae (CRE) Isolates
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (CLSI 2023 Breakpoints) |
| Plazomicin | 0.25 | 1 | 94.0%[2] |
| This compound | 16 | >16 | 27.4%[2] |
Table 3: Activity against Enterobacterales Isolates with Characterized Resistance Mechanisms
| Resistance Mechanism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Reference |
| blaKPC-positive | Plazomicin | 0.5 | 2 | 94.9% (FDA) | [3] |
| This compound | - | - | 5.1% (CLSI) | [3] | |
| blaNDM-positive | Plazomicin | >128 | >128 | 35.7% (FDA) | [3] |
| This compound | >128 | >128 | 9.5% (CLSI) | [3] | |
| blaOXA-48-like-positive | Plazomicin | 2 | >128 | 50.0% (FDA) | [4] |
| This compound | - | - | 15.0% (CLSI/EUCAST) | [4] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized in vitro susceptibility testing technique.
Antimicrobial Susceptibility Testing:
The in vitro activity of the antibiotics was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
-
Preparation of Antibiotics: Stock solutions of plazomicin and this compound were prepared according to the manufacturers' instructions. Serial twofold dilutions of the antibiotics were then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Isolates: A diverse collection of clinical isolates of Gram-negative bacteria, including multidrug-resistant and carbapenem-resistant strains of Escherichia coli, Klebsiella pneumoniae, and other Enterobacterales, were used.
-
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate were suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Interpretive Criteria: The susceptibility of the isolates was determined based on the interpretive breakpoints established by the CLSI, the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the U.S. Food and Drug Administration (FDA).[1][2][3][4] It is important to note that breakpoints for aminoglycosides have been recently updated by the CLSI, which can affect the reported susceptibility rates.[1][7]
Visualizing the Mechanisms
To better understand the interaction between these antibiotics and resistant bacteria, the following diagrams illustrate the key molecular pathways.
Caption: Aminoglycoside mechanism of action and resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and this compound against Multidrug-Resistant Aerobic Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
Navigating Tobramycin Dosing: A Comparative Guide to Predictive Performance of Dosage Models
For researchers, scientists, and drug development professionals, optimizing Tobramycin (B1681333) dosage is a critical endeavor. This guide provides an objective comparison of various this compound dosage models, supported by experimental data, to illuminate their predictive performance and aid in the selection of the most appropriate modeling strategy.
This compound, a potent aminoglycoside antibiotic, requires careful dose individualization due to its narrow therapeutic window and high pharmacokinetic variability.[1] Inaccurate dosing can lead to treatment failure or significant toxicities, such as nephrotoxicity and ototoxicity.[2] To address this challenge, various dosage models have been developed, ranging from traditional empiric methods to sophisticated population pharmacokinetic (PopPK) and Bayesian models. This guide delves into the predictive capabilities of these models, offering a clear comparison based on published research.
Unpacking the Models: A Spectrum of Approaches
The primary methodologies for this compound dosing can be broadly categorized as:
-
Traditional Dosing Strategies: These often rely on patient weight and renal function for initial dose calculation.[3] Methods like the Sawchuk-Zaske and log-linear regression (LLR) utilize individual patient pharmacokinetic parameters derived from a limited number of serum drug concentrations to adjust doses.[1][4]
-
Population Pharmacokinetic (PopPK) Models: These models are developed from rich pharmacokinetic data from a large and diverse patient population. They describe the typical pharmacokinetic behavior and identify patient-specific covariates (e.g., weight, age, renal function) that influence drug disposition.[5][6][7]
-
Bayesian Dosing Models: This approach combines the prior information from a PopPK model with individual patient data (e.g., one or two serum concentrations) to generate individualized pharmacokinetic parameters and optimize dosing.[4][8]
Head-to-Head Comparison: Predictive Performance Metrics
The efficacy of a dosing model is determined by its ability to accurately predict drug concentrations. Key metrics used to evaluate predictive performance include:
-
Mean Prediction Error (MPE) or Mean Error (ME): Indicates the bias of the predictions, showing whether the model, on average, overestimates or underestimates the actual concentrations. A value close to zero is ideal.
-
Root Mean Squared Error (RMSE) or Normalized Root Mean Squared Error (nRMSE): Measures the precision of the predictions, representing the magnitude of the prediction errors. Lower values indicate better precision.[9]
-
Accuracy: The percentage of predictions that fall within a predefined acceptable range of the observed values.
The following tables summarize the predictive performance of different this compound dosage models as reported in various studies.
Table 1: Performance of Population Pharmacokinetic (PopPK) Models in Pediatric Patients with Cystic Fibrosis
| Model Characteristic | Mean Error (ME) (mg/L) | Relative Mean Error (MRE) (%) | Root Mean Square Error (RMSE) (%) |
| Best Performing Models (Two-Compartment) | -0.4 to 1.8 | 4.9 to 29.4 | 47.8 to 66.9 |
Data sourced from a study that externally evaluated eight published PopPK models in 41 pediatric patients with cystic fibrosis.[5][6]
The study highlighted that PopPK models with a two-compartment disposition generally demonstrated better predictive performance than those with a one-compartment disposition.[5][6][10] However, all models exhibited some degree of imprecision, suggesting that relying solely on population-level data without individual feedback may not be sufficient for precise predictions.[5][6]
Table 2: Comparison of Bayesian Dosing vs. Log-Linear Regression (LLR) in Cystic Fibrosis Patients
| Metric | Bayesian Dosing | Log-Linear Regression (LLR) | Patient Population |
| Target AUC Attainment (≥100 mg*h/L) | 72% | 50% | Pediatric |
| Number of Blood Samples (Mean) | 1.9 | 3.8 | Pediatric |
| Peak Concentration Accuracy | 47.1% - 50.7% | 75.7% | Adult |
| Peak Concentration MPE (%) | 24.2% - 32.4% | -2.4% | Adult |
| Peak Concentration nRMSE (%) | 35.0% - 39.4% | 24.8% | Adult |
| Trough Concentration Accuracy | 92.0% - 92.9% | 84.6% | Adult |
Pediatric data from a study at The Children's Hospital at Westmead.[8] Adult data from a single-center retrospective analysis.[1][11]
In pediatric patients with cystic fibrosis, Bayesian dosing demonstrated superior target attainment with significantly fewer blood samples required compared to LLR.[8] Conversely, a study in adult cystic fibrosis patients found that LLR had better accuracy and lower error in predicting peak concentrations, while Bayesian estimation performed better for trough concentrations.[1][11] Interestingly, the performance of Bayesian models could be improved by "flattening" the priors, which gives more weight to the individual patient's data.[1]
Table 3: Comparison of Sawchuk-Zaske vs. Bayesian Dosing
| Method | Key Finding |
| Bayesian Method | Overpredicted peak concentrations on day 4 of therapy when the same number of serum concentrations was available as the Sawchuk-Zaske method.[4] |
| Sawchuk-Zaske Method | Provided reliable estimations of pharmacokinetic parameters.[4] |
Data from a study in 30 patients treated for gram-negative infections.[4]
This earlier study highlighted a tendency for the Bayesian method to overpredict peak this compound concentrations.[4] Both methods, however, were able to predict steady-state trough concentrations without significant differences in bias or accuracy.[4]
Experimental Protocols: A Look Under the Hood
The findings presented above are based on rigorous experimental protocols. Here are summaries of the methodologies from the key studies cited:
External Evaluation of PopPK Models in Pediatric Patients
-
Study Design: A retrospective study involving the external evaluation of eight published PopPK models for intravenous this compound.
-
Patient Population: 41 pediatric patients with cystic fibrosis.
-
Data Collection: Demographic and pharmacokinetic data, including 269 this compound concentration-time points, were collected from medical records.
-
Performance Assessment: Predictive performance was evaluated through visual comparison of predicted vs. observed concentrations, calculation of bias (ME) and imprecision (RMSE), and simulation-based diagnostics.[5][6]
Comparison of Bayesian Dosing and Log-Linear Regression in Pediatric CF Patients
-
Study Design: A study conducted between 2015 and 2021 at The Children's Hospital at Westmead in Australia.
-
Patient Population: Children with cystic fibrosis being treated for acute pulmonary exacerbations.
-
Intervention: Comparison of clinical and performance outcomes of LLR and Bayesian dosing strategies. The Bayesian dosing utilized the DoseMeRx software.
-
Outcome Measures: Target AUC attainment, number of blood samples collected, and other clinical outcomes.[8]
Comparison of Two-Sample LLR with Bayesian Model-Informed Precision Dosing in Adult CF Patients
-
Study Design: A single-center retrospective analysis.
-
Patient Population: Adult patients with cystic fibrosis receiving this compound from 2015 to 2022.
-
Methodology: this compound concentrations were predicted using LLR and Bayesian estimation with two different PopPK models (Hennig and Alghanem). The area under the curve (AUC) was also estimated for simulated patients.
-
Performance Metrics: Predictions were evaluated using normalized root mean square error (nRMSE), mean percent error (MPE), and accuracy.[1][11]
Visualizing the Evaluation Workflow
The process of evaluating the predictive performance of this compound dosage models can be systematically visualized. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for evaluating this compound dosage models.
Conclusion: Towards Personalized Dosing
The evidence suggests a clear advantage for model-informed dosing strategies over traditional, less individualized approaches. While PopPK models provide a solid foundation, their predictive power is significantly enhanced when incorporated into a Bayesian framework that allows for individual patient data to refine predictions.[2][5][6]
The choice between Bayesian methods and LLR may depend on the specific clinical context and available resources. Bayesian dosing appears particularly beneficial in pediatric populations, offering improved target attainment with less frequent blood sampling.[8] In adult populations, while LLR may show better performance in predicting peak concentrations, the flexibility of Bayesian models, especially with techniques like prior flattening, holds promise for optimizing predictions.[1]
Ultimately, the goal is to move towards a more personalized approach to this compound dosing. The continued development and rigorous evaluation of these predictive models are paramount to ensuring therapeutic efficacy while minimizing the risk of adverse effects for every patient.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bayesian Estimation of this compound Exposure in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of once daily this compound dosing in critically ill patients through Bayesian simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive performance of Sawchuk-Zaske and Bayesian dosing methods for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Assessing Predictive Performance of Published Population Pharmacokinetic Models of Intravenous this compound in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bayesian Dosing of this compound Outperforms Other Personalized Dosing Strategies at Pediatric Hospital • DoseMeRx [doseme-rx.com]
- 9. farshadabdulazeez.medium.com [farshadabdulazeez.medium.com]
- 10. Assessing Predictive Performance of Published Population Pharmacokinetic Models of Intravenous this compound in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding the Future: A Guide to Proper Tobramycin Disposal for Laboratory Professionals
The responsible disposal of antibiotics like tobramycin (B1681333) is a cornerstone of modern laboratory safety and environmental stewardship. Improper disposal can fuel the rise of antimicrobial resistance and introduce active pharmaceutical ingredients into ecosystems.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring compliance and safety.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that this compound is handled with the appropriate safety measures to minimize exposure risks.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with the powder form, to prevent the formation and inhalation of dust and aerosols.[3]
-
Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and safety glasses or a face shield.[1][4] For larger quantities, impervious or fire-resistant clothing may be necessary.[3]
-
Hygiene : Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[5][6] Avoid all personal contact with the material, including inhalation and contact with skin and eyes.[5][7]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[5][7][8]
Step-by-Step Disposal Procedures
This compound waste must be treated as chemical waste, and disposal methods must comply with all federal, state, and local environmental regulations.[1][4][7] Never flush this compound down the drain or dispose of it in the regular trash, as this can contaminate water supplies.[2][4][9][10]
Protocol 1: Disposal of Expired or Unused this compound (Solid Powder)
-
Waste Characterization : Classify pure this compound as chemical waste.[1]
-
Packaging : Keep the this compound in its original, sealed container. Ensure it is clearly labeled.
-
Disposal : The recommended method is to offer the surplus product to a licensed disposal company.[4] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4][11] Alternatively, it can be disposed of by burial in a licensed landfill.[5][12]
Protocol 2: Disposal of this compound Solutions
The concentration of the solution is a critical factor in determining the disposal route.
-
High-Concentration Stock Solutions :
-
Waste Characterization : These are considered hazardous chemical waste.[13]
-
Collection : Collect the solutions in a designated, sealed, and clearly labeled container for chemical waste.[13]
-
Disposal : Arrange for pickup and disposal via your institution's hazardous waste management program, which typically involves incineration.[1] Do not attempt to decontaminate these solutions by autoclaving.[13]
-
-
Low-Concentration Working Solutions (e.g., in culture media) :
-
Waste Characterization : While at a lower concentration, these should still be treated as chemical waste.[13]
-
Deactivation : Some institutions may have protocols for deactivating antibiotics in media through methods like autoclaving or chemical decontamination before disposal. However, this does not apply to stock solutions.[13]
-
Disposal : After any required institutional deactivation steps, the waste should be collected and disposed of through the designated chemical or biohazardous waste stream, as per your institution's guidelines.[13]
-
Protocol 3: Disposal of Contaminated Labware and Empty Containers
-
Contaminated Disposables :
-
Empty Containers :
-
Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution).[1][11]
-
Disposal of Rinsate : Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous chemical waste.[1]
-
Final Disposal : Once decontaminated, the container can be offered for recycling or reconditioning, or destroyed, in accordance with institutional and local regulations.[1][11]
-
Spill Cleanup Protocol
In the event of a this compound spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Secure the Area : Evacuate non-essential personnel from the immediate area.[1] Remove all sources of ignition.[7][11]
-
Don PPE : Wear appropriate personal protective equipment, including gloves, protective clothing, eye/face protection, and a NIOSH-approved respirator if dealing with powder.[1]
-
Containment : Prevent the spill from entering drains, waterways, or soil.[1][4]
-
Cleanup :
-
Solid Spills : Moisten the powder with water to prevent dusting, then carefully sweep or vacuum the material into a suitable, sealed container for disposal.[5][7]
-
Liquid Spills : Absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in an appropriate container for chemical waste disposal.[1][14]
-
-
Decontaminate Area : Clean the affected surface with soap and water after the spilled material has been removed.[1]
Quantitative Data: Occupational Exposure Limits
While OSHA has not established specific Permissible Exposure Limits (PELs) for this compound, some organizations have internal guidelines to minimize occupational exposure.
| Organization | Exposure Limit |
| Pfizer | 100 µg/m³ to < 1000 µg/m³ (Occupational Exposure Band 2)[15] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. benchchem.com [benchchem.com]
- 4. toku-e.com [toku-e.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. somersetpharma.com [somersetpharma.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. medprodisposal.com [medprodisposal.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. msdsdigital.com [msdsdigital.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tobramycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Tobramycin, an aminoglycoside antibiotic. This guide provides essential safety protocols and logistical information for the proper handling and disposal of this compound, ensuring the protection of personnel and the integrity of research.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE and safety measures.
| PPE/Safety Measure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects eyes from dust, aerosols, and splashes of this compound, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile or Neoprene).[1] | Prevents skin contact, as this compound can cause skin irritation and may be harmful if absorbed through the skin.[1][3] It is recommended to consult the glove manufacturer for specific breakthrough times.[1] |
| Respiratory Protection | A NIOSH-approved N95 or P1 particulate respirator is recommended, especially when handling the powder form or if engineering controls are insufficient.[1] A full-face respirator may be necessary if exposure limits are exceeded.[1][2] | Minimizes the risk of inhaling this compound particles, which can cause respiratory irritation.[1][3] |
| Protective Clothing | Wear a lab coat. For larger quantities, fire/flame resistant and impervious clothing is recommended.[1][2] | Protects skin and personal clothing from contamination.[1] |
| Engineering Controls | Handle in a well-ventilated place.[1][2][4] Use of a chemical fume hood is recommended, especially when working with the powder form, to avoid the formation of dust and aerosols.[1] | Reduces the concentration of airborne particles and potential for inhalation exposure.[1] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step procedure is critical for safe handling and disposal of this compound.
1. Preparation and Handling:
-
Pre-Handling: Before handling, ensure all safety precautions have been read and understood.[5][6] Obtain special instructions if necessary.[5][6]
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1][4][7]
-
Donning PPE: Wear the appropriate PPE as outlined in the table above, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][8]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[4][8] Do not eat, drink, or smoke when using this product.[4][5] Wash hands thoroughly after handling.[4][5][8]
2. Storage:
-
Container: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.[2][4][7]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[4] Avoid contamination with oxidizing agents.[4]
3. Spill Management:
-
Minor Spills: For minor spills, wear appropriate PPE, and use dry clean-up procedures to avoid generating dust.[4] Vacuum or sweep up the material and place it in a suitable, labeled container for disposal.[4]
-
Major Spills: For major spills, evacuate the area and alert emergency responders.[4] Prevent the spill from entering drains or waterways.[4][7]
4. Disposal Plan:
-
Waste Characterization: this compound waste should be treated as chemical waste.[7]
-
Packaging: Collect solid this compound waste in a suitable, closed, and clearly labeled container.[7]
-
Disposal Method: Dispose of the contents and container in accordance with all applicable federal, state, and local environmental regulations.[2][5][7] This is typically done through a licensed professional waste disposal service or controlled incineration.[7]
-
Contaminated Labware: Decontaminate reusable labware. Dispose of contaminated disposable items as chemical waste.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
